molecular formula C4H12N2O4S B3028988 Piperazine sulfate CAS No. 4554-26-1

Piperazine sulfate

Cat. No.: B3028988
CAS No.: 4554-26-1
M. Wt: 184.22 g/mol
InChI Key: MYNIYCGOBKAQAO-UHFFFAOYSA-N
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Description

An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.

Properties

IUPAC Name

piperazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10N2.H2O4S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNIYCGOBKAQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71607-28-8, 110-85-0 (Parent)
Details Compound: Piperazine, sulfate (2:1)
Record name Piperazine, sulfate (2:1)
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Details Compound: Piperazine, sulfate (2:1)
Record name Piperazine sulfate
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DSSTOX Substance ID

DTXSID50189516
Record name Piperazine sulfate
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Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3597-26-0, 4554-26-1
Record name Piperazine, sulfate (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Piperazine sulfate
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Record name Piperazine sulfate
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Record name Piperazine sulphate
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Record name Piperazine Sulfate
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Record name PIPERAZINE SULFATE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Piperazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of piperazine (B1678402) sulfate (B86663). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Quantitative Chemical Properties

The following table summarizes the key quantitative data for piperazine and its sulfate salt. It is important to note that much of the available data pertains to piperazine base or its hydrated forms. Data specific to anhydrous piperazine sulfate is limited; therefore, properties of related compounds are provided for comparative reference.

PropertyValueCompound
Molecular Formula C₄H₁₂N₂O₄S[1][2]This compound
C₄H₁₀N₂·H₂SO₄·xH₂O[3]This compound Hydrate
C₄H₁₀N₂Piperazine
Molecular Weight 184.22 g/mol [1]This compound
184.21 g/mol (anhydrous basis)[2][3][4]This compound Hydrate
86.14 g/mol [5]Piperazine
Appearance White to almost white crystalline powder[3]This compound Hydrate
Needle-like white or colorless crystals[5]Piperazine
Melting Point Not availableThis compound
~43 °CPiperazine Hydrate[6]
109-112 °CPiperazine (anhydrous)[7]
Boiling Point Not availableThis compound
145-146 °CPiperazine (anhydrous)[7]
Density Not availableThis compound
1.1 g/cm³Piperazine (anhydrous)[5]
Solubility Highly soluble in water[8]This compound
Freely soluble in water and alcohol[6]Piperazine Hydrate
150 g/L in water at 20 °CPiperazine (anhydrous)[5]
pKa (of Piperazine) pKa1 = 5.35, pKa2 = 9.73 at 25 °C[9]Piperazine

Chemical Structure

This compound is an organic salt formed from the reaction of piperazine, a cyclic secondary amine, with sulfuric acid. The piperazine ring adopts a stable chair conformation. The sulfate ion is formed from sulfuric acid, which protonates the two nitrogen atoms of the piperazine molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis Grind this compound with KBr Grind this compound with KBr Press into Pellet Press into Pellet Grind this compound with KBr->Press into Pellet Place Pellet in FTIR Place Pellet in FTIR Press into Pellet->Place Pellet in FTIR Collect Background Spectrum Collect Background Spectrum Place Pellet in FTIR->Collect Background Spectrum Collect Sample Spectrum Collect Sample Spectrum Collect Background Spectrum->Collect Sample Spectrum Identify Functional Group Peaks Identify Functional Group Peaks Collect Sample Spectrum->Identify Functional Group Peaks Interpret Spectrum Interpret Spectrum Identify Functional Group Peaks->Interpret Spectrum logical_relationship Piperazine Piperazine Protonation by Sulfuric Acid Protonation by Sulfuric Acid Piperazine->Protonation by Sulfuric Acid Reacts with This compound Salt This compound Salt Protonation by Sulfuric Acid->this compound Salt Forms Crystallization Crystallization This compound Salt->Crystallization Undergoes Single Crystal Single Crystal Crystallization->Single Crystal Yields X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Analyzed by 3D Molecular Structure 3D Molecular Structure X-ray Diffraction->3D Molecular Structure Determines

References

Synthesis of Piperazine Sulfate: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine (B1678402) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Piperazine sulfate (B86663), a stable salt of the parent diamine, serves as a key intermediate in various synthetic processes and is utilized in pharmaceutical and veterinary formulations.[2] Its synthesis is a straightforward acid-base neutralization reaction, yielding a crystalline solid that is readily purified. This guide provides a detailed protocol for the laboratory-scale synthesis of piperazine sulfate, intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis involves the reaction of piperazine with sulfuric acid in a 1:1 molar ratio to form this compound.

Chemical Equation:

C₄H₁₀N₂ + H₂SO₄ → C₄H₁₀N₂·H₂SO₄

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of this compound from piperazine and sulfuric acid.

Materials:

  • Piperazine (anhydrous or hexahydrate)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Isopropanol (B130326) (or Ethanol)

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Preparation of Piperazine Solution:

    • In a beaker, dissolve 10.0 g of piperazine (or a stoichiometrically equivalent amount of piperazine hexahydrate) in 100 mL of deionized water with gentle stirring.

  • Preparation of Sulfuric Acid Solution:

    • In a separate beaker, carefully add the stoichiometric equivalent of concentrated sulfuric acid to 50 mL of deionized water. Caution: Always add acid to water, never the other way around, as the dilution process is highly exothermic. Cool the solution in an ice bath.

  • Reaction:

    • Place the beaker containing the piperazine solution in an ice bath on a magnetic stirrer.

    • Slowly add the cooled sulfuric acid solution to the stirred piperazine solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 20°C.

  • Crystallization:

    • After the addition is complete, continue stirring the mixture in the ice bath for another hour to ensure complete reaction and precipitation of the product.

    • To enhance precipitation, 100 mL of cold isopropanol can be slowly added to the mixture.

  • Isolation and Purification:

    • Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water, followed by a wash with cold isopropanol to remove any unreacted starting materials and impurities.

  • Drying:

    • Dry the purified this compound crystals in a drying oven at 60-70°C or in a desiccator under vacuum until a constant weight is achieved.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated sulfuric acid with extreme care in a well-ventilated fume hood.

  • The reaction is exothermic; therefore, proper cooling is essential.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Piperazine (Molar Mass)86.14 g/mol
Sulfuric Acid (Molar Mass)98.08 g/mol
Product
This compound (Molar Mass)184.22 g/mol
Theoretical YieldBased on 1:1 stoichiometry with the limiting reagent. For 10.0 g of piperazine, the theoretical yield is approximately 21.38 g.
AppearanceWhite to almost white crystalline powder[2]
Purity (Typical)≥ 95%[2]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow A Dissolve Piperazine in Deionized Water C Cool Both Solutions in Ice Bath A->C B Prepare Dilute H₂SO₄ Solution (Add Acid to Water) B->C D Slowly Add H₂SO₄ Solution to Piperazine Solution (Maintain <20°C) C->D E Stir in Ice Bath (1 hour) D->E F Add Cold Isopropanol (Optional, to enhance precipitation) E->F G Vacuum Filtration to Isolate Crystals F->G H Wash Crystals (Cold Water & Isopropanol) G->H I Dry Product (Oven or Desiccator) H->I J This compound (White Crystalline Solid) I->J

Caption: Workflow for the laboratory synthesis of this compound.

References

Piperazine Sulfate: A Technical Guide on the Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Piperazine (B1678402) and its salts, such as piperazine sulfate (B86663), have a long-standing history as effective anthelmintic agents for the treatment of intestinal nematode infections, particularly ascariasis and enterobiasis.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of piperazine in biological systems. It details the molecular interactions, physiological consequences for the parasite, and the experimental methodologies used to elucidate this mechanism. The primary action of piperazine is targeted at the neuromuscular system of susceptible helminths, where it functions as a gamma-aminobutyric acid (GABA) receptor agonist, leading to flaccid paralysis and subsequent expulsion of the parasite from the host's gastrointestinal tract.[3][4][5]

Core Mechanism of Action: Neuromuscular Paralysis

The principal anthelmintic effect of piperazine is the induction of a reversible, flaccid paralysis in susceptible worms.[5][6] This paralysis prevents the nematodes from maintaining their position within the host's intestine, leading to their passive expulsion through normal peristaltic activity.[3][4] Unlike other anthelmintics that cause spastic paralysis or interfere with metabolic processes, piperazine's action is specifically targeted to the parasite's inhibitory neurotransmission pathways.[5]

Interaction with GABA Receptors

The molecular target of piperazine is the gamma-aminobutyric acid (GABA) receptor located on the muscle cells of nematodes.[1][3] In these organisms, GABA is a key inhibitory neurotransmitter that regulates muscle contraction and movement.[3][7] Piperazine acts as a GABA agonist, meaning it mimics the action of GABA and binds to these receptors.[3][4]

This interaction with the GABA receptor, a ligand-gated ion channel, triggers the opening of chloride ion (Cl⁻) channels.[4][8] The subsequent influx of negatively charged chloride ions into the muscle cell causes hyperpolarization of the cell membrane.[3][4][8] This increase in negative charge inside the cell raises the threshold for excitation, making the muscle cell less responsive to excitatory stimuli from motor neurons.[3] The net result is a state of muscle relaxation and flaccid paralysis.[5][9]

The signaling pathway is depicted in the diagram below.

GABAPathway cluster_NMJ Helminth Neuromuscular Junction cluster_membrane Piperazine Piperazine GABAReceptor GABA-gated Cl⁻ Channel (Receptor) Piperazine->GABAReceptor Binds & Activates Cl_ion Cl⁻ GABAReceptor->Cl_ion Opens Channel MuscleCell Nematode Muscle Cell Membrane Hyperpolarization Membrane Hyperpolarization MuscleCell->Hyperpolarization Leads to Cl_ion->MuscleCell Influx into Cell Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Facilitates

Figure 1: Signaling pathway of piperazine at the nematode neuromuscular junction.

Quantitative Data

The efficacy of piperazine as a paralytic agent has been quantified in various nematode species. The effective concentration required to paralyze 50% of a population (EC₅₀) is a key metric. Additionally, the concentration required at the site of action has been estimated.

ParameterSpeciesValueReference
EC₅₀ for Paralysis Pratylenchus penetrans12.3 mM
Meloidogyne incognita13.4 mM
Heterodera glycines14.4 mM
Aphelenchus avenae>100 mM
Effective Paralytic Conc. Ascaris lumbricoides8-12 µg/g tissue[9]

Note: The higher EC₅₀ value for A. avenae suggests lower sensitivity to piperazine compared to the other tested species.[7]

Experimental Protocols

The mechanism of piperazine has been elucidated through various experimental approaches, primarily electrophysiology and behavioral assays.

Electrophysiological Studies on Ascaris Muscle Cells

A foundational method for studying piperazine's action involves direct electrophysiological recordings from the muscle cells of a large nematode like Ascaris.[8]

Methodology:

  • Preparation: Individual muscle cells are dissected from the body wall of Ascaris lumbricoides.

  • Recording Setup: The preparation is placed in a perfusion chamber with a saline solution mimicking the worm's body fluid. Intracellular microelectrodes are used to measure the muscle cell's membrane potential.

  • Piperazine Application: A solution of piperazine (e.g., 10⁻³ w/v) is introduced into the perfusion chamber.[8]

  • Measurement: Changes in the resting membrane potential and the frequency of spontaneous action potentials (spikes) are recorded before, during, and after piperazine application.

  • Ion Dependency: To confirm the role of chloride ions, the experiment is repeated using a saline solution where chloride ions are partially replaced by larger, non-penetrating anions like sulfate.[8]

Key Findings: Application of piperazine leads to a significant increase (hyperpolarization) of the muscle cell's resting potential and a cessation of spontaneous spike activity.[8] This hyperpolarizing effect is diminished in a low-chloride environment, confirming its dependence on chloride ion influx.[8]

Behavioral Assay for Paralysis in Nematodes

This protocol is used to quantify the paralytic effect of GABA agonists like piperazine on a population of smaller nematodes, such as Caenorhabditis elegans or various plant-parasitic nematodes.[7]

Methodology:

  • Nematode Culture and Extraction: Nematodes are cultured and harvested, then washed and suspended in a solution (e.g., 0.01% Triton-X 100 in water).[7]

  • Preparation of Test Solutions: Serial dilutions of piperazine are prepared in the same solution (e.g., 1, 10, 20, 50, 100 mM). A control solution without piperazine is also prepared.[7]

  • Exposure: A fixed number of nematodes are transferred into multi-well plates. The various piperazine concentrations and the control solution are added to the wells.

  • Observation: At specific time intervals, the nematodes are observed under a microscope. The number of paralyzed nematodes is counted. Paralysis is often characterized by a distinct phenotype, such as a "hook shape" or complete cessation of movement.[7]

  • Data Analysis: The percentage of paralyzed worms at each concentration is calculated. These data are then used to determine the EC₅₀ value using appropriate statistical software.

The workflow for this type of experiment is illustrated below.

ExperimentalWorkflow cluster_workflow Behavioral Assay Workflow start Start prep_nematodes Nematode Culture & Extraction start->prep_nematodes exposure Expose Nematodes in Multi-Well Plates prep_nematodes->exposure prep_solutions Prepare Piperazine Serial Dilutions prep_solutions->exposure observation Microscopic Observation & Count Paralyzed Worms exposure->observation analysis Data Analysis: Calculate EC₅₀ observation->analysis end End analysis->end

Figure 2: Experimental workflow for a nematode behavioral paralysis assay.

Host vs. Parasite Selectivity

Piperazine exhibits a high degree of selectivity, with relatively low toxicity to the mammalian host.[3] This selectivity is attributed to several factors. First, the GABA receptors in nematodes have different subunit compositions and pharmacological properties compared to those in vertebrates. Second, the neuromuscular control in mammals is predominantly mediated by acetylcholine (B1216132) at the neuromuscular junction, whereas GABA's role is primarily confined to the central nervous system (CNS). Piperazine does not readily cross the blood-brain barrier in hosts, minimizing its effects on the host's CNS at therapeutic doses.

Conclusion

The mechanism of action of piperazine sulfate is a classic example of targeted chemotherapy. By acting as a potent agonist at nematode-specific GABA receptors, it induces hyperpolarization of muscle cells, resulting in flaccid paralysis.[3][4][8] This state prevents the parasite from maintaining its position in the host's gut, leading to its safe and effective expulsion.[1][4] The detailed understanding of this mechanism, supported by quantitative data from electrophysiological and behavioral studies, underscores its efficacy and selectivity as an anthelmintic agent.

References

An In-depth Technical Guide to the Solubility of Piperazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piperazine (B1678402) sulfate (B86663) in various solvents. Due to the limited availability of specific quantitative data for piperazine sulfate in publicly accessible literature, this document focuses on providing a robust framework for its determination. This includes detailed experimental protocols and an overview of relevant analytical techniques.

Introduction to this compound

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] It is a widely used scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotic, antihistamine, and anticancer agents.[2] To improve stability and formulation characteristics, piperazine is often used in its salt forms, such as this compound.[3] Understanding the solubility of this compound is a critical parameter in drug development, influencing formulation design, bioavailability, and process chemistry.

Solubility of Piperazine and its Sulfate Salt

Table 1: Solubility of Piperazine and this compound in Various Solvents

SolventCompoundSolubilityTemperature (°C)
Water Piperazine15 g/100 mL[1]20
PiperazineFreely Soluble[4][5]Not Specified
Piperazine-1,4-diium sulfateHighly Soluble[6]Not Specified
Ethanol (95%) Piperazine1 g in 2 mL[1]Not Specified
PiperazineSoluble[7]Not Specified
Methanol PiperazineReadily Soluble[1]Not Specified
PiperazineSoluble[7]Not Specified
Glycerol PiperazineFreely Soluble[1]Not Specified
Glycols PiperazineFreely Soluble[1]Not Specified
Diethyl Ether PiperazineInsoluble[1][5]Not Specified
PiperazinePoorly Soluble[4]Not Specified
Chloroform PiperazineVery Soluble[1]Not Specified
Benzene PiperazineSlightly Soluble[1]Not Specified
Heptane PiperazineSlightly Soluble[1]Not Specified
Dimethylformamide This compoundInsoluble[8]Not Specified

Note: "Freely Soluble," "Soluble," "Slightly Soluble," and "Insoluble" are qualitative descriptors of solubility.

Experimental Protocol for Determining the Equilibrium Solubility of this compound

The most reliable and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials and Equipment
  • This compound (pure, solid form)

  • Selected solvents (e.g., water, ethanol, methanol, etc.)

  • Analytical balance

  • Stoppered flasks or vials

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Step-by-Step Procedure
  • Preparation of the Solvent System: Prepare the desired solvent or solvent mixture. For aqueous solubility, use purified water or a buffered solution of a specific pH.

  • Addition of Excess Solute: Add an excess amount of this compound to a stoppered flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the flasks in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).

  • Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the collected sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

Analytical Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the accurate quantification of pharmaceutical compounds in solution.

HPLC Method Development

A specific HPLC method for this compound would need to be developed and validated. A common approach for analyzing piperazine involves derivatization to introduce a chromophore, allowing for UV detection. For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative.[9]

A general starting point for an HPLC method could be:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile would need to be optimized.

  • Detection: UV detection at a wavelength appropriate for the derivatized piperazine (e.g., 340 nm for the NBD-Cl derivative).[9]

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: A fixed volume, for example, 10 µL.[9]

Calibration

A calibration curve should be prepared using standard solutions of this compound of known concentrations. This curve will be used to determine the concentration of this compound in the experimental samples based on their chromatographic peak areas.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the solubility of this compound and the logical relationship between the key steps.

experimental_workflow prep 1. Prepare Solvent add 2. Add Excess This compound prep->add equilibrate 3. Equilibrate (e.g., 24-72h at constant T) add->equilibrate sediment 4. Allow to Sediment equilibrate->sediment sample 5. Withdraw Supernatant sediment->sample filter 6. Filter Sample (e.g., 0.45 µm filter) sample->filter dilute 7. Dilute Filtrate filter->dilute analyze 8. Analyze by HPLC dilute->analyze

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

logical_relationship cluster_experiment Solubility Experiment cluster_analysis Quantitative Analysis equilibration Equilibration of Excess Solid in Solvent sampling Sampling and Filtration of Saturated Solution equilibration->sampling Yields quantification Quantification of This compound in Sample sampling->quantification Provides Sample for calibration HPLC Calibration with Known Standards calibration->quantification Enables solubility_data Solubility Data (mg/mL or mol/L) quantification->solubility_data Determines

Caption: Logical relationship between experimental and analytical steps for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available scientific literature, this guide provides the necessary framework for researchers and drug development professionals to determine this critical parameter. The shake-flask method, coupled with a validated HPLC analytical procedure, offers a robust and reliable approach to obtaining accurate solubility data for this compound in a variety of solvent systems. This information is essential for informed decision-making in formulation development and for advancing the therapeutic potential of piperazine-based compounds.

References

An In-depth Technical Guide to Piperazine Sulfate: Hydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the hydrated and anhydrous forms of piperazine (B1678402) sulfate (B86663). It is designed to assist researchers, scientists, and drug development professionals in understanding the critical physicochemical and biological differences between these two solid-state forms. This document delves into their properties, analytical characterization, and biological mechanism of action, offering detailed experimental protocols and visual representations of key processes.

Introduction to Piperazine Sulfate and the Significance of Hydration

Piperazine is a heterocyclic amine widely used as an intermediate in the synthesis of a variety of pharmaceuticals, including anthelmintic agents and psychoactive drugs.[1] Piperazine and its salts, such as this compound, exist in different solid forms, including anhydrous crystals and various hydrates. The presence or absence of water molecules within the crystal lattice can significantly impact the material's physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability.[2][3]

The choice between a hydrated and an anhydrous form of an active pharmaceutical ingredient (API) is a critical decision in drug development. While anhydrous forms often exhibit higher solubility and faster dissolution rates, they can be more susceptible to hydration, leading to physical and chemical instability.[4][5] Conversely, hydrates are generally more thermodynamically stable but may suffer from lower solubility and bioavailability.[2] A thorough understanding and characterization of these forms are therefore essential for ensuring the quality, safety, and efficacy of the final drug product.

Physicochemical Properties: A Comparative Overview

While specific quantitative data for a direct comparison of this compound hydrate (B1144303) and anhydrous forms are not extensively available in the public domain, the following tables summarize the expected differences based on the known properties of piperazine and its salts, as well as established principles of solid-state chemistry for pharmaceuticals.[2][3][5]

Table 1: General Physicochemical Properties

PropertyThis compound HydrateThis compound AnhydrousSignificance in Drug Development
Molecular Formula C₄H₁₀N₂·H₂SO₄·xH₂O[1]C₄H₁₀N₂·H₂SO₄The presence of water of hydration affects the molecular weight and dose calculations.
Appearance White to almost white crystalline powder[1]White crystalline powder or flakes[6][7]Physical appearance is a key parameter for identification and quality control.
Hygroscopicity Generally less hygroscopic than the anhydrous form.[2]Highly hygroscopic and potentially deliquescent.[5]Hygroscopicity affects handling, storage, and formulation stability.
Melting Point Generally lower than the anhydrous form due to the presence of water.Higher than the hydrated form.The melting point is a critical parameter for material identification and purity assessment. A depressed melting point can indicate the presence of moisture.[5]
Stability Generally more thermodynamically stable under ambient humidity conditions.[2]Metastable and can convert to the hydrated form in the presence of moisture.[2]The physical and chemical stability of the API is crucial for determining its shelf life and storage conditions.

Table 2: Comparative Pharmaceutical Properties

PropertyThis compound HydrateThis compound AnhydrousSignificance in Drug Development
Aqueous Solubility Generally lower than the anhydrous form.[2][3]Generally higher than the hydrated form.[2][3]Solubility directly impacts the dissolution rate and bioavailability of the drug.
Dissolution Rate Generally slower than the anhydrous form.[2][4]Generally faster than the hydrated form.[2][4]The dissolution rate is a critical factor for the onset of drug action and overall bioavailability.
Bioavailability Potentially lower than the anhydrous form due to lower solubility and dissolution rate.[2]Potentially higher than the hydrated form.[2]Bioavailability determines the fraction of the administered dose that reaches systemic circulation.

Experimental Protocols for Characterization

The following are detailed methodologies for the key experiments required to characterize and differentiate between the hydrated and anhydrous forms of this compound.

Determination of Water Content: Karl Fischer Titration

Principle: Karl Fischer titration is a highly specific method for determining the water content in a substance. It is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.

Methodology:

  • Instrument: A volumetric Karl Fischer titrator.

  • Reagent: A one-component Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Solvent: Anhydrous methanol (B129727) or a specialized KF solvent for amines. For strongly basic amines like piperazine, the addition of benzoic acid to the solvent is recommended to neutralize the amine and prevent interference with the endpoint detection.

  • Procedure: a. Add a suitable volume of the solvent to the titration vessel. b. Perform a pre-titration to neutralize the residual water in the solvent until a stable, dry baseline is achieved. c. Accurately weigh a suitable amount of the this compound sample in a dry, gas-tight syringe or weighing boat, and quickly introduce it into the titration vessel. d. Start the titration. The Karl Fischer reagent is added automatically until the potentiometric endpoint is reached. e. The water content is calculated automatically by the instrument based on the volume of titrant consumed and the known titer of the reagent.

Thermal Analysis: TGA and DSC

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

Methodology for TGA:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a suitable TGA pan (e.g., aluminum or platinum).

  • Procedure: a. Place the sample pan in the TGA furnace. b. Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min). c. A typical heating rate is 10 °C/min over a temperature range of 25 °C to 300 °C. d. Record the mass loss as a function of temperature. The dehydration of the hydrate will be observed as a distinct step-wise mass loss.

Methodology for DSC:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Procedure: a. Place the sample and reference pans in the DSC cell. b. Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range. c. Record the heat flow. Endothermic events such as dehydration and melting, and exothermic events such as crystallization can be observed.

Crystallinity and Polymorphism: Powder X-ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique used to identify the crystalline phases present in a solid material and to obtain information about its crystal structure.

Methodology:

  • Instrument: A powder X-ray diffractometer.

  • Sample Preparation: a. Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. b. Mount the powdered sample onto a sample holder. Ensure the surface of the sample is flat and level with the surface of the holder.

  • Procedure: a. Place the sample holder in the diffractometer. b. Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for organic compounds is 2θ from 5° to 40°. c. Initiate the X-ray diffraction scan. d. The resulting diffraction pattern, a plot of intensity versus 2θ angle, is a fingerprint of the crystalline material. The patterns for the hydrate and anhydrous forms will show distinct differences in peak positions and intensities.

Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

Principle: DVS is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption or desorption by a sample as a function of relative humidity (RH) at a constant temperature.

Methodology:

  • Instrument: A dynamic vapor sorption analyzer.

  • Sample Preparation: Place a known mass of the this compound sample (typically 5-20 mg) in the DVS sample pan.

  • Procedure: a. The sample is initially dried in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. b. The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. c. Following the sorption phase, the RH is decreased in a similar stepwise manner to obtain the desorption isotherm. d. The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. This provides information on the hygroscopicity, deliquescence point, and the stability of the hydrate.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the solid-state characterization of a pharmaceutical substance like this compound.

G cluster_0 Sample Preparation cluster_1 Initial Characterization cluster_2 Thermal & Structural Analysis cluster_3 Hygroscopicity & Stability cluster_4 Data Analysis & Reporting start Start with This compound Sample kf Karl Fischer Titration (Water Content) start->kf microscopy Microscopy (Morphology) start->microscopy dsc DSC (Thermal Transitions) kf->dsc microscopy->dsc tga TGA (Dehydration/Decomposition) dsc->tga pxrd PXRD (Crystallinity/Polymorphism) tga->pxrd dvs DVS (Hygroscopicity) pxrd->dvs stability Stability Studies (ICH Guidelines) dvs->stability end Comprehensive Characterization Report stability->end

Caption: Experimental workflow for physicochemical characterization.

Biological Mechanism of Action: GABAergic Signaling Pathway

Piperazine exerts its anthelmintic effect by acting as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[8] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[8]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell (Nematode) gaba_vesicle GABA Vesicles gaba GABA gaba_vesicle->gaba Release gaba_receptor GABA Receptor (Ion Channel) gaba->gaba_receptor Binds to piperazine Piperazine piperazine->gaba_receptor Agonist Action cl_influx Chloride Ion (Cl⁻) Influx gaba_receptor->cl_influx Opens Channel hyperpolarization Hyperpolarization cl_influx->hyperpolarization Leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Causes

Caption: Piperazine's mechanism of action as a GABA receptor agonist.

Stability Considerations

According to the International Council for Harmonisation (ICH) guidelines, stability testing of a drug substance is crucial to determine its re-test period or shelf life.[9] For a substance like this compound that exists in both anhydrous and hydrated forms, it is essential to conduct stability studies under various temperature and humidity conditions.

Table 3: Recommended Stability Testing Conditions (ICH Q1A(R2)) [9]

StudyStorage ConditionMinimum Time Period
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

During these studies, the solid form of this compound should be monitored for any changes in physical appearance, water content, crystallinity, and purity. The potential for conversion between the anhydrous and hydrated forms under different storage conditions is a critical aspect to evaluate.

Conclusion

The selection of the appropriate solid form of this compound, whether hydrated or anhydrous, has profound implications for the development of a stable, safe, and effective pharmaceutical product. The anhydrous form may offer advantages in terms of solubility and dissolution rate, but its hygroscopic nature presents challenges in handling and storage. The hydrated form, while generally more stable, may exhibit lower bioavailability.

A comprehensive solid-state characterization using the experimental protocols outlined in this guide is imperative to understand the properties and behavior of each form. This knowledge will enable drug development professionals to make informed decisions regarding formulation strategies, manufacturing processes, and packaging to ensure the consistent quality and performance of the final drug product. Further comparative studies providing specific quantitative data on the dissolution and bioavailability of this compound hydrate versus its anhydrous form would be highly valuable to the scientific community.

References

In-Depth Technical Guide: Piperazine Sulfate (CAS 4554-26-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and relevant experimental data for Piperazine (B1678402) Sulfate (B86663) (CAS 4554-26-1). The information is compiled and presented to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

Piperazine sulfate is the salt of piperazine and sulfuric acid. While specific experimental data for the sulfate salt is limited, the properties of the parent compound, piperazine, are well-documented and provide valuable context.

Table 1: Properties of this compound (CAS 4554-26-1)

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 4554-26-1[1][2][3]
Molecular Formula C₄H₁₂N₂O₄S[1][3]
Molecular Weight 184.21 g/mol [4][5]
Appearance White to almost white crystalline powder[4][5]
Solubility Soluble in water[4][5]

Table 2: Properties of Piperazine (Parent Compound, CAS 110-85-0)

PropertyValueSource(s)
Melting Point 106 °C
Boiling Point 145-146 °C
pKa₁ 5.35 @ 25 °C
pKa₂ 9.73 @ 25 °C
Solubility Freely soluble in water and ethylene (B1197577) glycol; poorly soluble in diethyl ether.
pH 10.8–11.8 (10% aqueous solution)

Hazards and Toxicology

This compound is classified under the Globally Harmonized System (GHS) with several key hazards.[1][2] Toxicological data, primarily derived from studies on piperazine and its various salts, indicate potential for acute toxicity, reproductive effects, and neurotoxicity.

Table 3: GHS Classification and Hazard Statements for this compound

ClassificationCodeStatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Table 4: Summary of Toxicological Data (Piperazine and its Salts)

EndpointSpeciesRouteValueSource(s)
Acute Oral LD50 RatOral~2600 mg/kg bw (piperazine)
Reproductive Toxicity NOAEL RatOral125 mg/kg/day (effects on fertility)
Developmental Toxicity LOAEL RabbitOral94 mg/kg/day (maternal and embryotoxic)
Acute Neurotoxicity LOAEL HumanOral110 mg/kg bw
Reproductive and Developmental Toxicity

Studies on piperazine salts have indicated potential reproductive and developmental effects. Piperazine is suspected of damaging fertility and the unborn child.[2]

Neurotoxicity

Cases of neurotoxicity have been reported in humans following exposure to high doses of piperazine.[6] Symptoms can include myoclonus, hypotonia, and diminished reflexes.[6] The mechanism is suggested to involve GABA receptor antagonism in the host.

Mechanism of Action (Anthelmintic)

The primary therapeutic application of piperazine compounds is in the treatment of nematode (roundworm) infections.[7] The mechanism of action is targeted at the neuromuscular system of the parasite. Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist on the nematode's muscle cells.[8][9] This leads to hyperpolarization of the nerve endings and an influx of chloride ions, resulting in a flaccid paralysis of the worm.[8] The paralyzed parasite is unable to maintain its position in the host's intestinal tract and is subsequently expelled by normal peristalsis.[8][9]

G Anthelmintic Mechanism of Piperazine Piperazine Piperazine GABA_R GABA Receptor (on Nematode Muscle Cell) Piperazine->GABA_R Acts as Agonist Cl_Channel Chloride (Cl⁻) Channel Opens GABA_R->Cl_Channel Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_Channel->Hyperpolarization Causes Cl⁻ Influx Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Anthelmintic Mechanism of Action

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in public literature. However, the methodologies for key studies can be summarized based on available data.

Acute Oral Toxicity (LD50) Study Methodology

This protocol is a summary based on a study of piperazine comparable to OECD Test Guideline 401.

  • Test System: Sprague Dawley rats.

  • Administration: The test substance (piperazine) was administered orally by gavage.

  • Dose Levels: Multiple dose levels were used, including 1000, 1210, 1780, 2610, and 3830 mg/kg body weight.

  • Observation Period: Animals were observed for signs of toxicity and mortality.

  • Endpoints: The primary endpoint was the calculation of the median lethal dose (LD50). Signs of toxicity such as dyspnea, apathy, staggering, and tremor were also recorded.

Analytical Method: HPLC-UV for Piperazine Impurity

Because piperazine lacks a strong chromophore, direct UV detection at trace levels is difficult. A derivatization method is employed.

  • Objective: To quantify trace amounts of piperazine in an Active Pharmaceutical Ingredient (API).

  • Derivatization: Piperazine is reacted with NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable filtered and degassed mobile phase is used.

    • Column: C8 or similar.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

    • Detection Wavelength: 340 nm.

    • Injection Volume: 10 µL.

  • Quantification: The method is validated for Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, linearity, and precision. Quantification is performed by comparing the peak area of the derivatized piperazine in the sample to that of a known standard.

G Workflow: HPLC-UV Analysis of Piperazine Impurity cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample API Sample (containing trace piperazine) Reaction Derivatization Reaction Sample->Reaction Deriv_Agent NBD-Cl Reagent Deriv_Agent->Reaction Injection Inject Derivatized Sample Reaction->Injection HPLC HPLC Separation (C8 Column) Injection->HPLC Detection UV Detection (340 nm) HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Area vs. Standard Chromatogram->Quantification

HPLC-UV Analysis Workflow

Safe Handling and Storage

Given the hazardous properties of this compound, appropriate safety precautions are essential.

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[1] Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or face shield, and a lab coat.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]

    • If on Skin: Wash off with soap and plenty of water. Consult a physician.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2]

    • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

This guide is intended for informational purposes for a professional audience and should not be substituted for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the latest SDS for the most current safety and handling information.

References

molecular weight and formula of piperazine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of piperazine (B1678402) sulfate (B86663), a compound of significant interest in pharmaceutical and veterinary sciences.

Core Properties of Piperazine Sulfate

This compound is the salt formed from piperazine and sulfuric acid. Its fundamental chemical and physical properties are summarized below.

Data Presentation
PropertyValueSource(s)
Chemical Formula C₄H₁₂N₂O₄S[1][2][3]
C₄H₁₀N₂·H₂SO₄[4][5]
Molecular Weight 184.22 g/mol [1][5]
Appearance White to almost white crystalline powder[4]
Synonyms Piperazine sulphate[1]

Mechanism of Action: Anthelmintic Activity

Piperazine and its salts are primarily utilized for their anthelmintic properties, particularly against ascarids (roundworms) and pinworms.[6] The mechanism of action targets the neuromuscular system of these parasites.

Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist.[3][7][8] By binding to GABA receptors on the muscle cells of nematodes, it mimics the action of the inhibitory neurotransmitter GABA.[7] This leads to hyperpolarization of the nerve endings and muscle cell membranes, reducing their excitability.[7] The resulting effect is a flaccid paralysis of the worm.[7][8] Once paralyzed, the worms are unable to maintain their position in the host's gastrointestinal tract and are expelled live from the body by normal peristaltic action.[7][8]

Signaling Pathway

Piperazine_Sulfate_Mechanism_of_Action cluster_host Host Intestinal Lumen cluster_parasite Parasite (Nematode) Piperazine Piperazine GABA_Receptor GABA Receptor (Muscle Membrane) Piperazine->GABA_Receptor Binds to Hyperpolarization Hyperpolarization of Nerve Endings GABA_Receptor->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Expulsion Expulsion of Parasite from Host Paralysis->Expulsion Results in Anthelmintic_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis Prep_Solutions Prepare this compound, Positive, and Negative Control Solutions Treatment Add Test and Control Solutions to Dishes Prep_Solutions->Treatment Prep_Worms Collect, Wash, and Acclimatize Worms Setup Distribute Worms into Petri Dishes Prep_Worms->Setup Setup->Treatment Incubation Incubate at Physiological Temperature Treatment->Incubation Observation Observe at Regular Time Intervals Incubation->Observation Record_Data Record Time to Paralysis and Death Observation->Record_Data Data_Analysis Calculate Mean Times and EC50 Record_Data->Data_Analysis

References

Piperazine Sulfate: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is prized in medicinal chemistry for its ability to introduce basicity, improve aqueous solubility, and act as a versatile scaffold for constructing molecules with specific three-dimensional orientations.[1][2][3] Piperazine sulfate (B86663), the salt of piperazine with sulfuric acid, offers a stable, crystalline, and water-soluble source of the piperazine core, making it an attractive and practical building block for organic synthesis.[1] This technical guide provides a comprehensive overview of the properties of piperazine sulfate and its application in key synthetic transformations, complete with experimental protocols and quantitative data.

Physicochemical Properties of Piperazine and its Sulfate Salt

Piperazine is a hygroscopic, colorless solid with a characteristic amine-like odor.[4] It is highly soluble in water and glycols.[4] As a weak base, piperazine has two pKa values of 9.73 and 5.35 at 25°C.[4] this compound hydrate (B1144303) is a white to off-white crystalline powder, valued for its stability and solubility in aqueous solutions, which makes it a convenient starting material in various synthetic applications.[1]

Table 1: Physicochemical Properties of Piperazine

PropertyValueReference
Molecular FormulaC₄H₁₀N₂[4]
Molecular Weight86.14 g/mol [4]
pKa₁5.35[4]
pKa₂9.73[4]
SolubilityFreely soluble in water and ethylene (B1197577) glycol; poorly soluble in diethyl ether.[4]

Core Synthetic Applications of this compound

This compound serves as a precursor to the free piperazine base, which can then undergo a variety of chemical transformations. The primary utility of using a salt like this compound lies in the ability to facilitate mono-functionalization. By using appropriate stoichiometry of a base, the mono-protonated piperazine can be generated in situ, deactivating one nitrogen atom and allowing for selective reaction at the other.[5] This principle is crucial for the synthesis of unsymmetrically substituted piperazine derivatives.

The general workflow for utilizing this compound in organic synthesis involves an initial in-situ neutralization step to liberate the free piperazine, followed by the desired N-functionalization reaction.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product This compound This compound In-situ Neutralization In-situ Neutralization This compound->In-situ Neutralization Base (e.g., K₂CO₃, Et₃N) N-Functionalization N-Functionalization In-situ Neutralization->N-Functionalization Electrophile (R-X, R-CHO, R-COCl) N-Substituted Piperazine N-Substituted Piperazine N-Functionalization->N-Substituted Piperazine

General workflow for N-functionalization of this compound.
N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperazine nitrogen atoms. Direct alkylation with alkyl halides and reductive amination with carbonyl compounds are the two most common methods.[6] Using this compound allows for a controlled reaction, often favoring mono-alkylation when a limited amount of base is used.

  • In-situ Neutralization and Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0-2.2 eq) in a polar aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add the alkyl halide (1.0-1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) (DCM) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography.

Table 2: Representative N-Alkylation Reactions of Piperazine

ElectrophileReagents and ConditionsProductYield (%)Reference
Benzyl bromidePiperazine, K₂CO₃, ACN, 60-80 °C1-BenzylpiperazineHigh[6]
2-(2-Chloroethoxy)ethanolPiperazine monohydrochloride, solvent1-[2-(2-Hydroxyethoxy)ethyl]piperazine (B195975)High[7]
4-Chlorobenzhydryl chlorideHydroxyethyl piperazine, K₂CO₃ or Et₃N, NaI (cat.), organic solvent, 40-60 °CCetirizine (B192768) intermediateHigh[8]
Alkyl Bromide1-(4-bromophenyl)piperazine, K₂CO₃, ACN, 60-80 °C1-Alkyl-4-(4-bromophenyl)piperazineNot specified[6]
N-Acylation

N-acylation introduces an acyl group to the piperazine nitrogen, forming an amide linkage. This reaction is crucial for the synthesis of many pharmaceutical compounds. The reduced nucleophilicity of the second nitrogen after the first acylation makes mono-acylation generally favorable.[1]

  • Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent such as DCM or THF. Add a base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.2-2.5 eq) and cool the mixture in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., benzoyl chloride, 1.0 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 3: Representative N-Acylation Reactions of Piperazine

Acylating AgentReagents and ConditionsProductYield (%)Reference
Benzoyl chloridesPiperazine (excess), benzoyl chloridesMono N-acylated piperazinesNot specified[2]
Benzoyl chloridePiperazine, acetic acid1-Benzoylpiperazine56%[9]
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent. This one-pot procedure is highly efficient for producing N-alkylated piperazines.

  • In-situ Neutralization: In a reaction flask, suspend this compound (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Imine Formation: Add the aldehyde or ketone (1.0-1.1 eq) to the mixture and stir at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Table 4: Representative Reductive Amination Reactions of Piperazine Derivatives

Carbonyl CompoundAmineReagents and ConditionsProductYield (%)Reference
Aldehyde or KetoneMethyl 3-(piperazin-1-yl)propanoateNaBH(OAc)₃, DCMN-alkylated methyl 3-(piperazin-1-yl)propanoateNot specified[10]
Cinnamaldehyde1-Boc-piperazineNaBH(OAc)₃, DCM, rt, overnight1-Boc-4-cinnamylpiperazineNot specified[11]

Logical Workflow for Selective Mono- vs. Di-substitution

The choice of reaction conditions, particularly the stoichiometry of this compound and the base, allows for the selective synthesis of either mono- or di-substituted piperazine derivatives.

G cluster_input Inputs cluster_decision Stoichiometric Control cluster_pathways Reaction Pathways This compound This compound Stoichiometry Stoichiometry This compound->Stoichiometry Base Base Base->Stoichiometry Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->Stoichiometry Mono-substitution Mono-substitution Stoichiometry->Mono-substitution ~1 eq. R-X ~2 eq. Base Di-substitution Di-substitution Stoichiometry->Di-substitution >2 eq. R-X >2 eq. Base

Control of mono- vs. di-substitution of this compound.

Conclusion

This compound is a highly valuable, stable, and cost-effective building block in organic synthesis. Its utility extends across fundamental reactions such as N-alkylation, N-acylation, and reductive amination. The ability to perform controlled mono-functionalization through in-situ neutralization of the sulfate salt makes it a strategic choice for the synthesis of complex, unsymmetrically substituted piperazine derivatives, which are prevalent in modern drug discovery. The protocols and data presented in this guide, adapted from established procedures for other piperazine salts, provide a solid foundation for researchers to incorporate this compound into their synthetic strategies.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the thermal stability and degradation pathways of piperazine (B1678402) and its derivatives. A thorough understanding of these properties is crucial for the development of safe, effective, and stable pharmaceutical products, as well as for industrial applications where piperazine is utilized under elevated temperatures, such as in carbon dioxide capture processes.[1]

Introduction to Piperazine and its Significance

The piperazine ring is a fundamental heterocyclic scaffold found in a wide array of active pharmaceutical ingredients (APIs), contributing significantly to their pharmacological activity.[1] Piperazine and its derivatives are also recognized for their use as anthelmintic drugs.[2][3] Beyond pharmaceuticals, concentrated aqueous piperazine is a promising solvent for CO2 capture from industrial flue gas due to its high absorption rate and resistance to degradation.[4][5] The thermal stability of these compounds is a critical parameter that influences their storage, handling, and efficacy in various applications.[1]

Thermal Stability of Piperazine Compounds

Thermogravimetric analysis (TGA) is a primary technique for evaluating the thermal stability of piperazine derivatives. It provides crucial data on decomposition temperatures and the overall thermal robustness of the molecule.[1] The stability of piperazine can be enhanced through the formation of its simple salts, such as piperazine hydrochloride, which are more stable than the piperazine base.[2]

Studies have shown that six-membered amine rings, like piperazine, are among the most thermally stable amine structures.[6][7] In comparison to other amines used in CO2 capture, piperazine and its derivatives exhibit high thermal stability, with a recommended maximum stripper temperature above 160°C.[8]

Several factors can influence the thermal stability of piperazine compounds:

  • Molecular Structure: The structure of the piperazine derivative plays a significant role in its thermal stability. For instance, increasing the ring size by adding a methylene (B1212753) group, as in homopiperazine, significantly increases the rate of thermal degradation.[4] Methyl substitution on the piperazine ring also tends to increase the degradation rate.[4]

  • Presence of CO2: The presence of dissolved CO2 can impact the thermal degradation of piperazine. At 175°C, the degradation of piperazine is negligible in the absence of CO2. However, the degradation rate increases with CO2 loading up to a certain point, after which it begins to decrease.[6][7][9]

  • Temperature: As expected, temperature has a significant effect on the thermal degradation of piperazine, following an Arrhenius dependence.[6][7][9]

Thermal Degradation of Piperazine Compounds

The thermal degradation of piperazine is a complex process that can proceed through several pathways, leading to a variety of degradation products. The degradation is generally considered to be first-order with respect to the piperazine concentration.[8]

The primary mechanism for the thermal degradation of aqueous piperazine is believed to be initiated by a nucleophilic attack of a piperazine molecule on a protonated piperazine molecule (H+PZ).[10][11] This results in a ring-opening SN2 reaction, forming an intermediate that can then undergo further reactions to produce a range of degradation products.[8][12][13]

The thermal degradation of piperazine yields several key products. The most abundant of these include:

  • N-formylpiperazine[8][10][11][12]

  • Ammonium[8][10][11][12]

  • N-(2-aminoethyl)piperazine (AEP)[8][10][11][12][13]

  • 2-imidazolidone[10][11]

Other identified degradation products include ethylenediamine (B42938) (EDA) and 1,1'-(1,2-ethanediyl)bis-piperazine (PEP).[13] In blends with other amines, such as methyldiethanolamine (MDEA), degradation can lead to products like diethanolamine (B148213) (DEA) and 1-methylpiperazine (B117243) (1-MPZ).[14][15]

Quantitative Data on Thermal Degradation

The following tables summarize key quantitative data related to the thermal degradation of piperazine.

Table 1: Kinetics of Thermal Degradation of Aqueous Piperazine [6][7][8][9]

Temperature (°C)Piperazine Concentration (m)CO2 Loading (mol CO2/mol alkalinity)First-Order Rate Constant (k1, s⁻¹)Activation Energy (Ea, kJ/mol)
135 - 17580.3-183.5 - 184
15080.36.1 x 10⁻⁹-
17580.1 - 0.465 - 71 x 10⁻⁹-
17580.4724 x 10⁻⁹-
17580Negligible-

Table 2: Major Thermal Degradation Products of Aqueous Piperazine at 135-175°C [10][11]

Degradation ProductAccounted for Nitrogen Loss (%)Accounted for Carbon Loss (%)
N-formylpiperazinePart of the 63% totalPart of the 49% total
AmmoniumPart of the 63% totalPart of the 49% total
N-(2-aminoethyl)piperazinePart of the 63% totalPart of the 49% total
2-imidazolidonePart of the 63% totalPart of the 49% total

Table 3: Comparison of Thermal Stability of Piperazine and its Analogs [4]

CompoundRing SizeHeteroatomsRelative Degradation Rate
Piperazine (PZ)6-membered2 x NHBaseline
Piperidine (PD)6-membered1 x NHMore stable than PZ
Morpholine (Mor)6-membered1 x NH, 1 x OMore stable than PZ
Pyrrolidine (Pyr)5-membered1 x NHLess stable than PD
Hexamethyleneimine (HMI)7-membered1 x NHLess stable than PD
Homopiperazine (HomoPZ)7-membered2 x NHLess stable than PZ
1-Methylpiperazine (1-MPZ)6-membered1 x N-CH3, 1 x NHLess stable than PZ
2-Methylpiperazine (2-MPZ)6-membered2 x NHLess stable than PZ

Experimental Protocols

Thermogravimetric analysis is employed to determine the thermal stability of piperazine compounds.[1]

  • Instrumentation: A thermogravimetric analyzer is used.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the piperazine derivative is placed in a sample pan.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[16]

  • Data Acquisition: The mass of the sample is recorded as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, which is an indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.[17]

DSC is a sensitive technique used to study the thermotropic properties of materials, including piperazine compounds.[18]

  • Instrumentation: A differential scanning calorimeter with high sensitivity is required.[18]

  • Sample Preparation: A small amount of the sample (1-4 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[19]

  • Experimental Conditions: The sample and reference pans are heated or cooled at a controlled rate (e.g., 10°C/min) over a defined temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The resulting thermogram shows endothermic or exothermic peaks corresponding to thermal events such as melting, crystallization, or decomposition. The melting point can be an indicator of purity and stability.[18][19]

The identification and quantification of degradation products are typically performed using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile degradation products. Samples are injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds are then introduced into the MS for identification based on their mass-to-charge ratio and fragmentation patterns.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the analysis of a wide range of non-volatile and thermally labile degradation products.[21] The separation is achieved by passing the sample through a column with a specific stationary phase, and the eluting compounds are detected by the mass spectrometer.[11]

  • Ion Chromatography (IC): This method is employed for the quantification of ionic degradation products, such as formate, acetate, and ammonium.[4]

Visualizations

Thermal_Degradation_Pathway PZ Piperazine (PZ) Intermediate Ring-Opened Intermediate (AEAEPZH⁺) PZ->Intermediate + H⁺PZ (SN2 Attack) PZ_H Protonated Piperazine (H⁺PZ) AEP N-(2-aminoethyl)piperazine (AEP) Intermediate->AEP + PZ PEP_EDA PEP + EDA Intermediate->PEP_EDA + PZ Other_Products Other Degradation Products (e.g., N-formylpiperazine, Ammonium) Intermediate->Other_Products Further Reactions

Caption: Proposed thermal degradation pathway of piperazine.

Experimental_Workflow Sample_Prep Sample Preparation (Aqueous Piperazine Solution) Thermal_Stress Thermal Stress (Controlled Temperature & Time) Sample_Prep->Thermal_Stress TGA_DSC Thermal Analysis (TGA/DSC) Thermal_Stress->TGA_DSC Stability Assessment Chromatography Chromatographic Separation (GC/LC/IC) Thermal_Stress->Chromatography Product Identification MS Mass Spectrometry (MS) Chromatography->MS Quantification Quantification of Products MS->Quantification

Caption: Experimental workflow for studying piperazine degradation.

Conclusion

Piperazine and its derivatives generally exhibit good thermal stability, particularly the six-membered heterocyclic structures.[6][7] However, they are susceptible to thermal degradation under certain conditions, primarily through a ring-opening mechanism initiated by nucleophilic attack.[8][10][11][12] The rate of degradation is influenced by factors such as temperature, molecular structure, and the presence of other chemical species like CO2.[4][6][7][9] A comprehensive understanding of these degradation pathways and the resulting products, as outlined in this guide, is essential for ensuring the stability and safety of piperazine-containing pharmaceuticals and for optimizing industrial processes that utilize these compounds.

References

The Role of Piperazine Sulfate in Advancing CO2 Capture Technologies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate anthropogenic carbon dioxide emissions has catalyzed extensive research into efficient and cost-effective CO2 capture technologies. Among the most promising approaches is solvent-based absorption, with aqueous amine solutions being a primary focus. Piperazine (B1678402) (PZ), a cyclic diamine, has emerged as a superior solvent compared to the benchmark monoethanolamine (MEA), exhibiting faster reaction kinetics, higher CO2 absorption capacity, and greater resistance to thermal and oxidative degradation.[1][2][3] This technical guide provides a comprehensive overview of the use of piperazine, often in its sulfated form for experimental purposes, in CO2 capture research, detailing its chemical mechanisms, performance metrics, and the experimental protocols used for its evaluation.

Core Reaction Mechanisms of CO2 with Piperazine

The reaction of CO2 with aqueous piperazine is a complex process involving multiple steps. Initially, CO2 reacts with piperazine to form a zwitterionic intermediate, which is then deprotonated by a base (such as another piperazine molecule, water, or hydroxide) to form piperazine carbamate (B1207046) and a protonated base.[1] Due to its two amine groups, piperazine can further react with CO2 to form dicarbamate and other species, particularly at higher CO2 loadings.[1][4]

The primary reactions can be summarized as follows:

  • Formation of Zwitterion: PZ + CO₂ ⇌ PZ⁺COO⁻

  • Deprotonation to form Monocarbamate: PZ⁺COO⁻ + B ⇌ PZCOO⁻ + BH⁺ (where B is a base)

  • Overall Monocarbamate Formation: 2PZ + CO₂ ⇌ PZCOO⁻ + PZH⁺[5][6]

  • Further reaction to form Dicarbamate: PZCOO⁻ + CO₂ ⇌ ⁻OOCPZCOO⁻[7]

  • Protonated Carbamate Formation: PZH⁺ + PZCOO⁻ ⇌ H⁺PZCOO⁻ + PZ[7]

These reactions are crucial for the high CO2 absorption capacity and rapid reaction rates observed with piperazine-based solvents. The ability to form dicarbamate contributes to a higher stoichiometric capacity for CO2 capture compared to primary amines like MEA.[4]

CO2_Piperazine_Reaction PZ Piperazine (PZ) Zwitterion Zwitterionic Intermediate (PZ+COO-) PZ->Zwitterion + CO2 PZ->Zwitterion CO2 CO2 CO2->Zwitterion Carbamate Piperazine Carbamate (PZCOO-) Zwitterion->Carbamate + Base (B) Zwitterion->Carbamate Base Base (B) Protonated_Base Protonated Base (BH+) Base->Protonated_Base + H+ Base->Protonated_Base Dicarbamate Dicarbamate (-OOCPZCOO-) Carbamate->Dicarbamate + CO2 Carbamate->Dicarbamate Protonated_Carbamate Protonated Carbamate (H+PZCOO-) PZH Protonated Piperazine (PZH+) PZH->Protonated_Carbamate + PZCOO- PZH->Protonated_Carbamate

Figure 1: Simplified reaction pathway for CO2 absorption by aqueous piperazine.

Performance Metrics of Piperazine-Based Solvents

The performance of a CO2 capture solvent is evaluated based on several key parameters, including absorption capacity, absorption rate, heat of absorption, and stability. Piperazine consistently demonstrates superior performance in these areas compared to traditional amine solvents.

Quantitative Performance Data

The following tables summarize key quantitative data for piperazine-based solvents from various studies.

Table 1: CO2 Absorption Capacity and Heat of Absorption

Solvent SystemConcentrationCO2 Loading (mol CO2/mol alkalinity)Heat of Absorption (kJ/mol CO2)Reference(s)
Piperazine (PZ)8 m0.86 (cyclic capacity)65 ± 4[8]
PZ / AEP5 m PZ / 2 m AEP0.86 (cyclic capacity)75 - 85[9][10]
Monoethanolamine (MEA)7 m0.50 (cyclic capacity)~86 - 89[11]
PZ / K2CO32.5 m PZ / 5 m K+--40 to -75[12]

Table 2: Kinetic and Rate Data

Solvent SystemTemperature (°C)Second-Order Rate Constant (m³/mol·s)Activation Energy (kJ/mol)Reference(s)
Piperazine (PZ)257033.6[4][5]
Piperazine (PZ)2553,700 (m³/kmol·s)33.6[13]
PZ in K+/PZ solution--35[12]

Table 3: Thermal and Oxidative Degradation

SolventConditionDegradation RateKey Degradation ProductsReference(s)
Piperazine (PZ)150 °C, 0.3 mol CO2/mol alkalinity6.12 x 10⁻⁹ s⁻¹ (first-order rate constant)N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine[14]
Piperazine (PZ)Oxidative, with Cu²⁺ catalyst1.23 mol PZ/kg solvent in one year (predicted)Ethylenediamine, carboxylate ions, amides[14]
Piperazine (PZ)Oxidative, with Fe²⁺ or stainless steel0.23 mol PZ/kg solvent in one year (predicted)-[14]
CESAR1 (3.0 M AMP / 1.5 M PZ)Oxidative, 60 °CDegrades more than twice as fast as PZ aloneFormic acid, 1-piperazinecarboxaldehyde, ethylenediamine[15][16]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of amine solvent performance. The following sections describe common methodologies for key experiments.

CO2 Absorption/Desorption Performance

Objective: To determine the CO2 absorption efficiency, rate, and regeneration energy of the piperazine solvent.

Apparatus: A bench-scale or pilot-scale absorption-desorption loop, typically consisting of an absorber column, a stripper (regenerator) column, a lean-rich heat exchanger, and associated pumps, heaters, and coolers.[2][17][18]

Experimental Workflow:

Absorption_Desorption_Workflow cluster_absorption Absorption Section cluster_heat_exchange Heat Exchange cluster_regeneration Regeneration Section FlueGas Flue Gas In Absorber Absorber Column FlueGas->Absorber CleanGas Clean Gas Out Absorber->CleanGas RichSolvent Rich Solvent Out Absorber->RichSolvent HeatExchanger Lean-Rich Heat Exchanger RichSolvent->HeatExchanger LeanSolventIn Lean Solvent In LeanSolventIn->Absorber HeatExchanger->LeanSolventIn Cooled Lean Solvent Stripper Stripper (Regenerator) HeatExchanger->Stripper Heated Rich Solvent CO2_Out CO2 to Compression Stripper->CO2_Out Reboiler Reboiler Stripper->Reboiler LeanSolventOut Lean Solvent Out Stripper->LeanSolventOut Reboiler->Stripper Steam LeanSolventOut->HeatExchanger Hot Lean Solvent

Figure 2: General experimental workflow for CO2 capture process evaluation.

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of piperazine sulfate (B86663) at the desired concentration (e.g., 5 molal or 30 wt%).[2]

  • System Startup: Circulate the solvent through the loop, establishing stable temperatures, pressures, and flow rates.

  • Absorption: Introduce a simulated flue gas (e.g., 4.3% CO2 in air) into the bottom of the absorber column, counter-current to the lean piperazine solution.[17]

  • Loading: The lean solvent absorbs CO2, becoming "rich" solvent. Monitor the CO2 concentration at the absorber inlet and outlet to determine removal efficiency.

  • Heat Exchange: The rich solvent is preheated in the lean-rich heat exchanger by the hot lean solvent returning from the stripper.

  • Regeneration (Stripping): The preheated rich solvent enters the stripper, where it is heated (e.g., to 150°C) by a reboiler to reverse the absorption reaction and release the captured CO2.[3]

  • Cooling and Recirculation: The now "lean" solvent is cooled in the heat exchanger and a subsequent cooler before being pumped back to the absorber.

  • Data Collection: Continuously monitor and record temperatures, pressures, flow rates, and gas compositions throughout the system to calculate performance metrics such as heat duty (GJ/tonne CO2), CO2 removal efficiency, and solvent loading.[2]

Kinetic Measurements

Objective: To determine the reaction rate constants between CO2 and piperazine.

Apparatus: A wetted-wall column or a stirred-cell reactor.[5][6][19]

Procedure (Wetted-Wall Column):

  • Prepare aqueous piperazine solutions of varying concentrations.

  • Introduce the solution into the wetted-wall column, allowing it to flow down the inner wall as a thin film.

  • Introduce a gas stream with a known partial pressure of CO2 into the column, flowing concurrently or counter-currently to the liquid film.

  • Measure the rate of CO2 absorption into the liquid film.

  • By varying parameters such as temperature, piperazine concentration, and CO2 partial pressure, the kinetic rate constants can be determined using appropriate mass transfer models.[6][19]

Thermal and Oxidative Degradation Studies

Objective: To evaluate the stability of the piperazine solvent under conditions relevant to industrial CO2 capture processes.

Apparatus: A heated, stirred glass reactor for oxidative degradation studies, and high-pressure, sealed stainless steel cylinders for thermal degradation experiments.[14][15][16]

Procedure (Oxidative Degradation):

  • A known volume of the piperazine solution is placed in the glass reactor and heated to a specific temperature (e.g., 60°C).[15][16]

  • A catalyst, such as iron sulfate (FeSO₄), may be added to simulate the presence of corrosion products.[15][16]

  • A gas mixture containing O₂ and CO₂ is bubbled through the solution to simulate flue gas exposure.

  • Liquid samples are taken periodically and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products.[14]

Procedure (Thermal Degradation):

  • The piperazine solution, loaded with a specific amount of CO2, is sealed in stainless steel cylinders.

  • The cylinders are placed in an oven at elevated temperatures (e.g., 135-175°C) for extended periods.[14]

  • After cooling, the solvent is analyzed for loss of piperazine and the formation of degradation products.

Degradation_Analysis_Logic cluster_stress_conditions Application of Stress Conditions cluster_sampling Sampling and Analysis cluster_outcomes Evaluation Outcomes Thermal_Stress Thermal Stress (135-175°C, Sealed) Sampling Periodic Liquid Sampling Thermal_Stress->Sampling Oxidative_Stress Oxidative Stress (e.g., 60°C, O2/CO2 sparging) Oxidative_Stress->Sampling Analysis Analytical Techniques (HPLC, GC-MS, etc.) Sampling->Analysis Identify_Products Identification of Degradation Products Analysis->Identify_Products Quantify_Loss Quantification of Piperazine Loss Analysis->Quantify_Loss Assess_Stability Overall Stability Assessment Identify_Products->Assess_Stability Determine_Rate Determination of Degradation Rate Quantify_Loss->Determine_Rate Determine_Rate->Assess_Stability Solvent Piperazine Solvent Sample Solvent->Thermal_Stress Solvent->Oxidative_Stress

Figure 3: Logical workflow for solvent degradation analysis.

Conclusion

Piperazine and its derivatives have demonstrated significant potential to enhance the efficiency and reduce the cost of CO2 capture from industrial flue gases. Its high reactivity, excellent absorption capacity, and superior stability make it a leading candidate for next-generation solvent-based capture systems. The data and experimental protocols summarized in this guide provide a foundational understanding for researchers and professionals working to advance CO2 capture technologies. Further research focusing on long-term pilot-scale testing, optimization of solvent blends, and management of degradation products will be crucial for the widespread commercial deployment of piperazine-based systems in the global effort to mitigate climate change.[2][17]

References

role of piperazine sulfate in pharmaceutical development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Piperazine (B1678402) Sulfate (B86663) in Pharmaceutical Development

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (C₄H₁₀N₂) is a well-established anthelmintic agent and a foundational heterocyclic scaffold in modern medicinal chemistry.[1] Its derivatives are integral to numerous drug classes, including antipsychotics, antihistamines, and anticancer agents.[2][3] The free base form of piperazine, however, is a deliquescent and hygroscopic solid, making it challenging for stable pharmaceutical formulation.[2][4] To overcome these limitations, piperazine is converted into various salt forms, such as citrate (B86180), adipate (B1204190), and sulfate, to enhance its physicochemical properties.

This technical guide focuses on the role of piperazine sulfate , a salt form noted for its stability and high content of the active piperazine moiety.[5][6] We will explore its mechanism of action, the rationale for its use as a salt, comparative data, and detailed experimental protocols relevant to its synthesis and analysis in a pharmaceutical development context.

Piperazine: The Active Pharmaceutical Ingredient (API)

Mechanism of Action: GABA Receptor Agonism

The primary anthelmintic action of piperazine is mediated through its effects on the neuromuscular system of susceptible helminths.[2] Piperazine acts as a potent agonist of the inhibitory γ-aminobutyric acid (GABA) receptors on the nerve and muscle cells of these parasites.[1][4][7]

This interaction leads to the following cascade:

  • Binding of piperazine to the GABA receptor, a ligand-gated chloride ion channel.[4]

  • Opening of the chloride channels, causing an influx of Cl⁻ ions into the neuron.

  • Hyperpolarization of the neuronal membrane, making it resistant to excitatory stimuli.

  • This results in a flaccid paralysis of the worm, causing it to lose its grip on the intestinal wall.[4]

  • The paralyzed parasite is then expelled from the host's body by normal peristaltic action.[8]

This mechanism is selective for invertebrates because vertebrates primarily use GABA as a neurotransmitter in the central nervous system (CNS), which is protected by the blood-brain barrier, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[2]

GABA_R GABA Receptor (Chloride Channel) Membrane Postsynaptic Membrane GABA_R->Membrane Opens Channel Cl_in Cl⁻ (intracellular) Paralysis Flaccid Paralysis of Parasite Membrane->Paralysis Causes Hyperpolarization Cl_out Cl⁻ (extracellular) Piperazine Piperazine (Agonist) Piperazine->GABA_R Binds to Expulsion Expulsion from Host Paralysis->Expulsion Leads to

Figure 1: Mechanism of action of Piperazine at the helminth GABA receptor.
Pharmacokinetics

Piperazine is rapidly absorbed from the gastrointestinal tract following oral administration.[9] Excretion is primarily renal, with a significant portion of the dose eliminated in the urine within 24 hours, both as metabolites and as the unchanged drug.[1][9] Studies comparing different piperazine salts (adipate and citrate) have shown that while individual excretion rates can vary, there is no significant difference in the total amount of piperazine excreted, suggesting that the choice of counter-ion may not substantially alter systemic bioavailability.[10]

The Role of the Sulfate Counter-Ion in Pharmaceutical Development

Rationale for Salt Formation

The conversion of a drug from its free base or acid form into a salt is a critical step in pharmaceutical development to optimize its properties for manufacturing, stability, and delivery. Piperazine free base (often as a hexahydrate) is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to physical instability and handling difficulties during manufacturing.[4][11]

Creating a salt, such as this compound, addresses these issues by forming a stable crystalline structure. The advantages of using a salt form like sulfate over the free base include:

  • Improved Stability: Salts are generally more resistant to degradation from atmospheric moisture and carbon dioxide.[11]

  • Reduced Hygroscopicity: Crystalline salts are typically less hygroscopic than the amorphous free base, which simplifies handling and storage.[11]

  • Enhanced Solubility and Dissolution: Salt formation can significantly modify the aqueous solubility and dissolution rate of a drug, which is a key factor for bioavailability.

  • Ease of Purification: The crystallization process used to form the salt is an effective purification step.[5]

cluster_API API Properties cluster_Salts Improved Salt Forms P_Base Piperazine Base (Hexahydrate) P_Base_Props Poor Properties: - Hygroscopic - Deliquescent - Unpleasant Taste P_Base->P_Base_Props Salt_Formation Pharmaceutical Salt Formation (Acid-Base Reaction) P_Base->Salt_Formation Processed via P_Sulfate This compound Salt_Formation->P_Sulfate P_Citrate Piperazine Citrate Salt_Formation->P_Citrate P_Adipate Piperazine Adipate Salt_Formation->P_Adipate Improved_Props Desired Properties: - High Stability - Non-Hygroscopic - High API Content - Good Solubility P_Sulfate->Improved_Props P_Citrate->Improved_Props P_Adipate->Improved_Props

Figure 2: Rationale for selecting a salt form for pharmaceutical development.
Comparative Physicochemical Properties

The choice of a specific counter-ion (e.g., sulfate, citrate, adipate) is determined by the resulting properties of the salt. A key consideration is the percentage of the active piperazine base per unit mass of the salt, as this impacts the final dosage form's size and concentration. This compound offers one of the highest proportions of active piperazine among its common salt forms.[6]

PropertyValueReference(s)
Molecular Formula C₄H₁₀N₂[9]
Molecular Weight 86.14 g/mol [9]
Appearance White, deliquescent, crystalline solid[2]
Melting Point 109-112 °C[4]
Boiling Point 145-146 °C[4]
Water Solubility 150,000 mg/L (at 20°C); Freely Soluble[7][9]
pKa (at 25°C) pKa₁ = 5.35, pKa₂ = 9.73[2]
LogP -1.24 to -1.48[4][12]
Stability Hygroscopic; readily absorbs water and CO₂ from the air[2][4]
Table 1: Physicochemical Properties of Piperazine Free Base.
Piperazine SaltMolecular FormulaPiperazine Base Content (%)Key CharacteristicsReference(s)
Sulfate C₄H₁₀N₂·H₂SO₄46% High API content[6]
Dihydrochloride C₄H₁₀N₂·2HCl48%High API content[6]
Hexahydrate C₄H₁₀N₂·6H₂O44%Common industrial form, hygroscopic[2][6]
Phosphate C₄H₁₀N₂·H₃PO₄42%Insoluble in water[4][6]
Adipate C₄H₁₀N₂·C₆H₁₀O₄37%Non-hygroscopic, pleasant taste[6][11]
Citrate 3(C₄H₁₀N₂)·2(C₆H₈O₇)35%Forms stable hydrates[2][6]
Table 2: Comparison of Piperazine Content in Various Pharmaceutical Salts.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the preparation of this compound from piperazine hexahydrate via a standard acid-base neutralization and crystallization process.

Materials:

  • Piperazine hexahydrate (C₄H₁₀N₂·6H₂O)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Drying oven

Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve 1 mole equivalent of piperazine hexahydrate in a minimal amount of deionized water with stirring until a clear solution is obtained.

  • Acid Preparation: In a separate beaker, carefully dilute 1 mole equivalent of concentrated sulfuric acid in ethanol by slowly adding the acid to the alcohol in an ice bath to manage the exothermic reaction.

  • Salt Formation: Slowly add the ethanolic sulfuric acid solution dropwise to the aqueous piperazine solution with continuous, vigorous stirring. Monitor the pH to ensure it approaches neutral.

  • Crystallization: Once the addition is complete, cool the reaction mixture in an ice bath to induce crystallization of this compound. The solution may be stirred slowly for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. The final product should be a non-hygroscopic, white crystalline powder.

Quantification of Piperazine in an Active Pharmaceutical Ingredient (API)

Since piperazine lacks a native chromophore for UV detection, a derivatization step is required for sensitive quantification by HPLC-UV. This protocol is based on a validated method using NBD-Cl as the derivatizing agent.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm)

  • Mobile Phase: Acetonitrile, methanol, and diethylamine (B46881) (90:10:0.1 v/v/v)

  • Derivatizing Agent: 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl)

  • Piperazine reference standard

  • API sample containing piperazine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes with filters

Methodology:

  • Standard Preparation:

    • Accurately weigh about 20 mg of piperazine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a stock solution.

    • Prepare a working standard by further diluting the stock solution to a final concentration within the expected range of the assay (e.g., 100 ppm).

  • Sample Preparation:

    • Accurately weigh a quantity of the API sample expected to contain piperazine and dissolve it in the mobile phase to achieve a concentration similar to the working standard.

  • Derivatization:

    • To an aliquot of both the standard and sample solutions, add a prepared solution of NBD-Cl.

    • Allow the reaction to proceed under controlled conditions (e.g., specific temperature and time) to ensure complete derivatization, forming a stable, UV-active product.

  • HPLC Analysis:

    • Set the HPLC column temperature to 35°C.

    • Set the mobile phase flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 340 nm.

    • Inject 10 µL of the derivatized standard and sample solutions into the HPLC system.

  • Quantification:

    • Identify the peak corresponding to the piperazine-NBD derivative based on the retention time of the standard.

    • Calculate the amount of piperazine in the API sample by comparing the peak area to that of the known standard.

start Start: API Sample Containing Piperazine prep 1. Sample Preparation - Weigh API - Dissolve in Diluent start->prep deriv 2. Derivatization - Add NBD-Cl Reagent - React to form UV-active product prep->deriv hplc 3. HPLC Analysis - Inject Sample - Mobile Phase: ACN/MeOH/DEA - Detection at 340 nm deriv->hplc data 4. Data Acquisition - Obtain Chromatogram - Measure Peak Area hplc->data quant 5. Quantification - Compare Sample Area to  Reference Standard Area data->quant end End: Report Piperazine Content (ppm) quant->end

Figure 3: Workflow for the quantification of piperazine in an API via HPLC-UV.

Conclusion

This compound serves as a critical salt form in pharmaceutical development, transforming the hygroscopic and unstable piperazine free base into a robust material suitable for formulation. Its primary advantages lie in its enhanced stability, non-hygroscopic nature, and a high percentage of the active piperazine moiety by weight. While detailed public data comparing its performance directly against other salts like citrate and adipate is limited, its properties make it an excellent candidate for solid dosage forms, particularly in veterinary medicine. The established mechanism of action, combined with well-defined analytical methods for its quantification, ensures that this compound remains a valuable and reliable option for delivering the anthelmintic benefits of piperazine.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Piperazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of piperazine (B1678402) sulfate, a widely used anthelmintic agent. The described methods are applicable for quality control in pharmaceutical formulations and for various research purposes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly sensitive and specific for the quantification of piperazine, especially at low concentrations in active pharmaceutical ingredients (APIs). Since piperazine lacks a strong chromophore, a pre-column derivatization step is employed to enable UV detection.[1]

Principle

Piperazine is derivatized with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. This derivative is then separated by reverse-phase HPLC and quantified using a UV detector.

Quantitative Data Summary
ParameterResultReference
Linearity Range30 - 350 ppm
Limit of Detection (LOD)30 ppm
Limit of Quantification (LOQ)90 ppm
Accuracy (% Recovery)104.87 - 108.06%
Precision (%RSD)< 4.0%
Experimental Protocol

1. Materials and Reagents:

  • Piperazine Sulfate standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine

  • Water (HPLC grade)

  • Diluent: Acetonitrile and water (50:50, v/v)

2. Standard Solution Preparation:

  • Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask.

  • Dissolve and make up to the mark with diluent.

  • Transfer 12.5 µL of this solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain the working standard solution.

3. Sample Preparation (for API):

  • Accurately weigh a quantity of the API equivalent to a known concentration of piperazine.

  • Dissolve the sample in the diluent to achieve a final concentration within the linearity range of the method.

4. Derivatization Procedure:

  • To a specific volume of the standard or sample solution, add a solution of NBD-Cl in methanol.

  • The reaction is carried out to form the stable, UV-active derivative of piperazine.

5. HPLC-UV System and Conditions:

  • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector or equivalent.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 340 nm.

  • Run Time: 20 minutes.

6. Data Analysis:

  • Quantify the piperazine derivative peak area in the sample chromatogram against the peak area of the standard solution.

  • Calculate the concentration of piperazine in the sample.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Piperazine Standard Solution Derivatization React with NBD-Cl Prep_Standard->Derivatization Prep_Sample Prepare Sample Solution Prep_Sample->Derivatization Injection Inject into HPLC System Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 340 nm Separation->Detection Quantification Peak Area Quantification Detection->Quantification

Caption: HPLC-UV workflow for piperazine quantification.

Titrimetric Method (Potentiometric)

This is an official method described in the United States Pharmacopeia (USP) for the assay of piperazine.[2][3] It is a robust and accurate method suitable for the quantification of piperazine in bulk drug substances.

Principle

Piperazine, being a weak base, is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint of the titration is determined potentiometrically using a silver-glass electrode system.[2][3]

Quantitative Data Summary
ParameterSpecificationReference
Assay Limit98.0% - 101.0% (anhydrous basis)[2][3]
Experimental Protocol

1. Materials and Reagents:

  • This compound sample

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Glacial acetic acid

  • Crystal violet indicator (for visual titration, if needed)[4]

2. Sample Preparation:

  • Accurately weigh about 150 mg of Piperazine.[2][3]

  • Dissolve the sample in 75 mL of glacial acetic acid.[2][3] For another similar method, about 250 mg of the sample is dissolved in 30 mL of acetic acid with gentle heating, followed by the addition of another 50 mL of acetic acid after cooling.[4]

3. Titration Procedure:

  • Titrate the sample solution with 0.1 N perchloric acid.

  • Determine the endpoint potentiometrically using a silver-glass electrode system.[2][3]

  • As the endpoint is approached, warm the solution to 60-70°C before completing the titration.[2][3]

  • Perform a blank determination with the solvent and make necessary corrections.[2][3]

4. Calculation:

  • Each mL of 0.1 N perchloric acid is equivalent to 4.307 mg of C₄H₁₀N₂.[2][3]

  • Calculate the percentage of piperazine in the sample.

Experimental Workflow Diagram

Titration_Workflow Start Weigh Piperazine Sample Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Titrate Titrate with 0.1 N Perchloric Acid Dissolve->Titrate Endpoint Potentiometric Endpoint Detection Titrate->Endpoint Calculate Calculate Piperazine Content Endpoint->Calculate

Caption: Potentiometric titration workflow for piperazine.

Spectrophotometric Method

This colorimetric method is suitable for the determination of piperazine in pharmaceutical dosage forms.[5] It is based on the formation of a colored product that can be quantified using a spectrophotometer.

Principle

Piperazine reacts with 2,3-dichloro-1,4-naphthoquinone (dichlone) in the presence of acetaldehyde (B116499) to form a violet-colored product.[5] The absorbance of this colored product is measured at 580 nm and is proportional to the concentration of piperazine.

Quantitative Data Summary
ParameterResultReference
λmax580 nm[5]
Accuracy (% Recovery)98.07 - 100.20%[5]
Experimental Protocol

1. Materials and Reagents:

2. Reagent Solution Preparation:

  • Dissolve 300 mg of dichlone in 50.0 mL of DMSO.

  • Add 8.0 mL of acetaldehyde, mix, and dilute to 100 mL with DMSO. This reagent should be freshly prepared.[5]

3. Standard Solution Preparation:

  • Accurately weigh 100 mg of piperazine citrate (or equivalent of this compound) and dissolve in water, then dilute to 100 mL with water.[5]

  • Further dilute this stock solution with DMSO to obtain working standards of known concentrations.

4. Sample Preparation (for Tablets and Syrups):

  • Tablets: Weigh and powder 20 tablets. Take an amount of powder equivalent to about 100 mg of piperazine citrate, dissolve in 50 mL of water, filter, and dilute the filtrate to 100 mL with water.[5]

  • Syrup: Take a volume of syrup equivalent to 100 mg of piperazine citrate, mix with 50 mL of water, and dilute to 100 mL with water.[5]

  • Dilute an aliquot of the prepared sample solution with DMSO.

5. Color Development and Measurement:

  • Transfer an aliquot of the standard or sample solution to a 25 mL volumetric flask.

  • Add 3.0 mL of the reagent solution slowly with constant shaking.

  • Allow the reaction mixture to stand for 30 minutes for color development.[5]

  • Adjust the volume to the mark with methanol.

  • Measure the absorbance at 580 nm against a reagent blank.[5]

6. Data Analysis:

  • Construct a calibration curve using the absorbance values of the standard solutions.

  • Determine the concentration of piperazine in the sample from the calibration curve.

Experimental Workflow Diagram

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Color Reaction cluster_measurement Measurement & Analysis Prep_Standard Prepare Standard Solutions Mix Mix Sample/Standard with Reagent Prep_Standard->Mix Prep_Sample Prepare Sample Solutions Prep_Sample->Mix Prep_Reagent Prepare Dichlone-Acetaldehyde Reagent Prep_Reagent->Mix Incubate Incubate for 30 minutes Mix->Incubate Measure Measure Absorbance at 580 nm Incubate->Measure Calculate Calculate Concentration Measure->Calculate

Caption: Spectrophotometric workflow for piperazine.

References

experimental protocol for using piperazine sulfate in CO2 scrubbing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Piperazine-Based CO2 Scrubbing

Introduction

Piperazine (B1678402) (PZ) and its aqueous solutions are highly effective solvents for the capture of carbon dioxide (CO2) from various gas streams, including flue gas from power plants and industrial processes.[1][2][3][4] Piperazine, a cyclic diamine, exhibits several advantages over traditional amine solvents like monoethanolamine (MEA), including higher CO2 absorption rates, greater resistance to thermal and oxidative degradation, and lower energy requirements for regeneration.[1][3][4][5] These properties make piperazine a promising candidate for next-generation CO2 capture technologies.[4]

This document provides detailed experimental protocols for utilizing aqueous piperazine solutions in CO2 scrubbing applications. It is intended for researchers, scientists, and engineers working on carbon capture and storage (CCS) technologies. While the focus is on aqueous piperazine, the protocols also address the implications of sulfate (B86663) formation, a common occurrence when treating flue gas containing sulfur oxides (SOx).

Data Presentation

The following tables summarize key quantitative data from various studies on piperazine-based CO2 scrubbing.

Table 1: CO2 Absorption Performance of Piperazine Solutions

Solvent SystemConcentration (M or wt%)Gas Flow Rate (L/min)Liquid Flow Rate (mL/min)CO2 Removal Efficiency (%)Absorption Rate (mol CO2/m²·s)CO2 Loading (mol CO2/mol PZ)Reference
Aqueous PZ0.162 M2.1990.502 (L/h)97.90.01640.258[2][6]
5m PZ-4000-5100 (lb/hr)-90-99-0.21-0.41 (mol CO2/mol N)[7]
PZ + MEA1.5-2.5 M12350---[1]
PZ + DIPA1.5-2.5 M12350---[1]
MDEA + PZ35/15 wt%----0.18[8]

Table 2: Regeneration Energy for Piperazine-Based Solvents

Solvent SystemRegeneration Temperature (°C)Heat of Regeneration (GJ/t CO2)Reference
5m PZ with Advanced Flash Stripper (AFS)1501.9 - 2.3[7]
PZ + MEA / PZ + DIPA Blends110 - 1303.57 - 8.93[1]
MEA + PZ110~3.4 - 8.45[9]
MDEA + PZ (35/15 wt%)-3.235[8]

Experimental Protocols

1. Preparation of Aqueous Piperazine Solution

This protocol describes the preparation of a standard aqueous piperazine solution for CO2 absorption experiments.

  • Materials:

    • Anhydrous piperazine (PZ, >99% purity)

    • Deionized or distilled water

  • Equipment:

    • Heated magnetic stirrer

    • Glass beaker or flask

    • Weighing scale

    • Graduated cylinder

  • Procedure:

    • Determine the desired molarity (e.g., 5m or 8m) or weight percentage of the piperazine solution.

    • Weigh the required amount of anhydrous piperazine.

    • Measure the corresponding volume of deionized water.

    • Gently heat the water on the magnetic stirrer.

    • Slowly add the anhydrous piperazine to the heated water while stirring. The solid piperazine will dissolve to form a clear solution.[3]

    • Continue stirring until all the piperazine is dissolved.

    • Allow the solution to cool to the desired experimental temperature.

    • The concentration of the piperazine solution can be verified by acid titration.[3]

2. CO2 Absorption in a Bubble Column Scrubber

This protocol outlines a typical experimental setup for evaluating the CO2 absorption performance of a piperazine solution using a lab-scale bubble column scrubber.

  • Equipment:

    • Bubble column reactor (glass or stainless steel)

    • Gas mass flow controllers (for CO2 and a balance gas like N2 or air)

    • Liquid pump (e.g., peristaltic pump)

    • Gas inlet sparger

    • Gas outlet connected to a CO2 analyzer

    • Temperature controller (e.g., water bath)

    • pH meter and conductivity meter (optional)

    • Data acquisition system

  • Procedure:

    • Assemble the bubble column reactor system as shown in the diagram below.

    • Prepare the desired aqueous piperazine solution and place it in the solvent reservoir.

    • Set the desired liquid flow rate using the pump.

    • Set the desired gas flow rates for CO2 and the balance gas to achieve the target CO2 concentration in the inlet gas stream.

    • Heat the solvent to the desired absorption temperature.

    • Start the flow of the gas mixture through the sparger at the bottom of the bubble column.

    • Simultaneously, start the flow of the piperazine solution into the top of the column (for continuous operation) or fill the column to a specific level (for batch operation).

    • Monitor and record the CO2 concentration in the outlet gas stream using the CO2 analyzer.

    • Continue the experiment until a steady-state is reached, indicated by a constant outlet CO2 concentration.

    • Collect liquid samples from the inlet and outlet to determine the CO2 loading.

    • After the experiment, stop the gas and liquid flows and safely shut down the system.

3. Solvent Regeneration

This protocol describes a simple thermal swing regeneration process to desorb the captured CO2 from the rich piperazine solution.

  • Equipment:

    • Heating mantle or oil bath

    • Stripping column or a round-bottom flask with a condenser

    • Temperature controller

    • Condenser with cooling water circulation

    • Collection vessel for the regenerated solvent

    • Gas outlet for the released CO2

  • Procedure:

    • Transfer the CO2-rich piperazine solution from the absorption experiment to the stripping vessel.

    • Heat the solution to the desired regeneration temperature (typically 110-150°C).[1][7]

    • The absorbed CO2 will be released from the solution as a gas.

    • The water vapor and any volatilized piperazine will be condensed in the condenser and returned to the stripping vessel.

    • Continue heating until the CO2 release rate significantly decreases.

    • The regenerated (lean) solvent can be collected from the bottom of the vessel for reuse.

    • The heat duty of regeneration can be calculated by measuring the energy input to the reboiler.

4. Analysis of Piperazine Concentration and CO2 Loading

  • Piperazine Concentration: The total piperazine concentration in the solution can be determined by titration with a standard acid solution (e.g., H2SO4) to a pH of 2.4.[3]

  • CO2 Loading: The amount of CO2 absorbed in the piperazine solution can be determined using a total inorganic carbon (TIC) analyzer or by titration methods. The CO2 loading is typically expressed as moles of CO2 per mole of piperazine.

Mandatory Visualization

Experimental_Workflow cluster_prep Solvent Preparation cluster_absorption CO2 Absorption cluster_regeneration Solvent Regeneration PZ Anhydrous Piperazine Prep Solution Preparation PZ->Prep Water Deionized Water Water->Prep Lean_Solvent Lean PZ Solution Prep->Lean_Solvent To Absorption Flue_Gas Flue Gas (CO2 + N2) Absorber Bubble Column Scrubber Flue_Gas->Absorber Lean_Solvent->Absorber Rich_Solvent Rich PZ Solution Absorber->Rich_Solvent Treated_Gas Treated Gas (Low CO2) Absorber->Treated_Gas Stripper Stripping Column Rich_Solvent->Stripper CO2_Product CO2 Product Stripper->CO2_Product Regen_Solvent Regenerated (Lean) PZ Solution Stripper->Regen_Solvent Heat Heat Input Heat->Stripper Regen_Solvent->Lean_Solvent Recycle

Caption: Experimental workflow for CO2 scrubbing using piperazine.

Signaling_Pathway cluster_absorption_chem Absorption Chemistry cluster_sulfate_formation Sulfate Formation (Side Reaction) PZ PZ (Piperazine) PZ_CO2 PZCOO- (Carbamate) PZ->PZ_CO2 + CO2 PZ_SO4 Piperazine Sulfate (Heat Stable Salt) PZ->PZ_SO4 + SO2, O2 CO2 CO2 PZ_2CO2 PZ(COO-)2 (Dicarbamate) PZ_CO2->PZ_2CO2 + CO2 SO2 SO2 (from flue gas) O2 O2

Caption: Simplified reaction pathways in piperazine-based CO2 scrubbing.

References

Application Notes and Protocols: Piperazine Sulfate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine (B1678402), a heterocyclic amine, and its salts, such as piperazine sulfate (B86663), serve as versatile reagents in analytical chemistry. The reactivity of the two secondary amine groups in the piperazine ring allows for its use in various analytical techniques, including spectrophotometry, chromatography, and titrimetry. These methods are employed for the quantification of piperazine itself in pharmaceutical formulations and biological samples, and piperazine sulfate can also be utilized as a reagent for the determination of other analytes, such as metal ions.

This document provides detailed application notes and protocols for the use of this compound as a reagent in analytical chemistry, targeted towards researchers, scientists, and professionals in drug development.

Application Note 1: Spectrophotometric Determination of Piperazine

This method is based on the reaction of piperazine with sodium nitroprusside in an alkaline medium to form a colored complex that can be measured spectrophotometrically. This reaction is a common method for the determination of secondary amines.

Experimental Protocol

1. Reagent and Standard Preparation:

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of distilled water.

  • Sodium Nitroprusside Solution (1% w/v): Dissolve 1 g of sodium nitroprusside in 100 mL of distilled water. Store in a dark bottle and prepare fresh daily.

  • Sodium Hydroxide (B78521) Solution (0.1 M): Dissolve 4 g of sodium hydroxide in 1 L of distilled water.

2. Sample Preparation:

  • Accurately weigh a sample containing an estimated amount of piperazine and dissolve it in a known volume of distilled water.

  • If necessary, perform serial dilutions to bring the concentration of piperazine within the linear range of the assay.

3. Procedure:

  • Pipette 1.0 mL of the piperazine standard or sample solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 1% sodium nitroprusside solution.

  • Add 1.0 mL of 0.1 M sodium hydroxide solution and mix well.

  • Dilute to the mark with distilled water.

  • Allow the reaction to proceed for 10 minutes at room temperature for color development.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax), which is typically around 530 nm, against a reagent blank.

  • The reagent blank is prepared by following the same procedure but using 1.0 mL of distilled water instead of the piperazine solution.

4. Calibration Curve:

  • Prepare a series of standard solutions of this compound with concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected linear range.

  • Follow the procedure described above for each standard solution.

  • Plot a graph of absorbance versus the concentration of piperazine.

  • Determine the concentration of piperazine in the sample solution from the calibration curve.

Quantitative Data
ParameterValue
Linearity Range1 - 12 µg/mL[1]
λmax~530 nm
Molar Absorptivity1.9991 × 10⁴ L mol⁻¹ cm⁻¹[1]
Sandell's Sensitivity0.014952 µg cm⁻²[1]
Correlation Coefficient (R²)> 0.99

Experimental Workflow

Spectrophotometric_Determination_of_Piperazine start Start prep_std Prepare Piperazine Sulfate Standards start->prep_std prep_sample Prepare Sample Solution start->prep_sample add_reagents Add Sodium Nitroprusside and NaOH prep_std->add_reagents prep_sample->add_reagents incubate Incubate for 10 min at Room Temperature add_reagents->incubate measure_abs Measure Absorbance at 530 nm incubate->measure_abs plot_calib Plot Calibration Curve measure_abs->plot_calib determine_conc Determine Sample Concentration plot_calib->determine_conc end End determine_conc->end

Caption: Workflow for the spectrophotometric determination of piperazine.

Application Note 2: Titrimetric Determination of Piperazine

This protocol describes a non-aqueous acid-base titration method for the determination of piperazine content. Piperazine, being a weak base, can be accurately titrated in a non-aqueous solvent like glacial acetic acid with a strong acid titrant such as perchloric acid.

Experimental Protocol

1. Reagent and Titrant Preparation:

  • Perchloric Acid (0.1 N in Glacial Acetic Acid): To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid and 30 mL of acetic anhydride. Mix well, allow it to stand for 24 hours, and standardize against primary standard potassium hydrogen phthalate.

  • Crystal Violet Indicator: Dissolve 0.1 g of crystal violet in 100 mL of glacial acetic acid.

  • Glacial Acetic Acid: ACS grade.

2. Sample Preparation:

  • Accurately weigh about 250 mg of the this compound sample and transfer it to a 250 mL conical flask.

  • Add 80 mL of glacial acetic acid to dissolve the sample. Gentle heating may be required.[2]

3. Titration Procedure:

  • Cool the sample solution to room temperature.

  • Add 2-3 drops of crystal violet indicator. The solution will turn violet.

  • Titrate the solution with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.[2]

  • Perform a blank titration using 80 mL of glacial acetic acid and the indicator.[2]

  • Subtract the blank titer from the sample titer.

4. Calculation:

  • The percentage of piperazine can be calculated using the following formula: % Piperazine = (V × N × 43.07) / W Where:

    • V = Volume of perchloric acid consumed in mL (after blank correction)

    • N = Normality of the perchloric acid

    • W = Weight of the sample in grams

    • 43.07 is the equivalent weight of piperazine.

Quantitative Data
ParameterSpecification
Titrant0.1 N Perchloric Acid in Glacial Acetic Acid[2]
SolventGlacial Acetic Acid[2]
IndicatorCrystal Violet[2]
EndpointViolet to Blue-Green[2]

Experimental Workflow

Titrimetric_Determination_of_Piperazine start Start weigh_sample Weigh Piperazine Sulfate Sample start->weigh_sample dissolve_sample Dissolve in Glacial Acetic Acid weigh_sample->dissolve_sample add_indicator Add Crystal Violet Indicator dissolve_sample->add_indicator titrate Titrate with 0.1 N Perchloric Acid add_indicator->titrate endpoint Observe Endpoint (Violet to Blue-Green) titrate->endpoint calculate Calculate Piperazine Content endpoint->calculate end End calculate->end HPLC_Determination_of_Piperazine cluster_derivatization Derivatization start Start prep_std_sample Prepare Piperazine Standards and Samples start->prep_std_sample add_nbdcl Add NBD-Cl Solution prep_std_sample->add_nbdcl derivatize Derivatize with NBD-Cl hplc_analysis HPLC-UV Analysis quantify Quantify using Calibration Curve hplc_analysis->quantify end End quantify->end add_buffer Add Buffer (pH 9) add_nbdcl->add_buffer heat Heat at 60°C add_buffer->heat cool Cool to RT heat->cool cool->hplc_analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Piperazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of piperazine (B1678402) sulfate (B86663). Piperazine, a secondary amine, lacks a significant UV chromophore, necessitating a pre-column derivatization step for sensitive UV detection. This protocol describes a method utilizing 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) as a derivatizing agent, allowing for accurate quantification of piperazine and the separation of potential impurities. Alternative detection methods for underivatized piperazine are also discussed.

Introduction

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms. It and its salts, such as piperazine sulfate, are utilized as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Given its role in pharmaceutical manufacturing, ensuring the purity of this compound is critical. Due to its hydrophilic nature and lack of a UV-absorbing chromophore, direct analysis of piperazine by standard reversed-phase HPLC with UV detection is challenging.[1][2]

This application note provides a detailed protocol for the analysis of this compound purity using a pre-column derivatization method followed by HPLC with UV detection.[3] The derivatization with NBD-Cl renders the piperazine molecule detectable at specific UV wavelengths, enabling sensitive and accurate quantification.[3] The method is suitable for the determination of piperazine content and the identification of related impurities.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound purity is depicted below.

HPLC_Workflow HPLC Analysis Workflow for this compound Purity cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh this compound Sample dissolve Dissolve in Diluent (e.g., Water) prep_sample->dissolve prep_std Weigh Piperazine Reference Standard prep_std->dissolve derivatize Derivatization with NBD-Cl Solution dissolve->derivatize heat Heat to Complete Reaction derivatize->heat cool Cool to Room Temperature heat->cool dilute Dilute to Final Concentration cool->dilute inject Inject Sample/Standard into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity and Impurity Profile integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound Purity Analysis.

Materials and Methods

Reagents and Materials
  • This compound (Sample)

  • Piperazine Reference Standard (Sigma-Aldrich or equivalent)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich or equivalent)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Diethylamine (DEA) (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Sodium Bicarbonate

  • Hydrochloric Acid

Instrumentation
  • HPLC system with a UV or Photodiode Array (PDA) detector (e.g., Agilent 1260, Waters Alliance e2695)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

  • Heating block or water bath

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization.

ParameterCondition
Column Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 340 nm

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (1:1, v/v).

  • Derivatizing Reagent (NBD-Cl Solution): Accurately weigh and dissolve an appropriate amount of NBD-Cl in acetonitrile to obtain a concentration of 1.0 mg/mL.

  • Buffer Solution (pH 9.0): Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 9.0 with 1 M sodium hydroxide.

Standard Solution Preparation
  • Accurately weigh about 20 mg of Piperazine Reference Standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Transfer a suitable aliquot of this stock solution to a reaction vial.

  • Add an excess of the NBD-Cl solution and the buffer solution.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and dilute with the mobile phase to achieve a final concentration of approximately 20 µg/mL of piperazine.

Sample Solution Preparation
  • Accurately weigh about 20 mg of this compound sample into a 10 mL volumetric flask.

  • Follow steps 2-6 as described for the Standard Solution Preparation.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the derivatized standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the derivatized sample solution.

  • Record the chromatograms and integrate the peak areas.

Data Presentation and Calculations

The purity of this compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Calculation of Purity (%):

% Purity = (Area of Piperazine Peak / Total Area of All Peaks) x 100

System Suitability Parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) < 2.0%

Alternative Detection Methods

For laboratories equipped with alternative detectors, piperazine can be analyzed without derivatization.

MethodColumn TypeMobile PhaseDetectionReference
HILIC Cyanopropyl (CN) bonded stationary phaseAcetonitrile/Ammonium Acetate BufferELSD[3][4]
LC-MS C18 or specialized columnsFormic acid in water/Methanol gradientMS/MS[5]
Ion-Pairing C18Aqueous buffer with ion-pairing reagent/AcetonitrileELSD/CAD[1]

Potential Impurities

Conclusion

The pre-column derivatization HPLC-UV method described provides a reliable and sensitive approach for the purity assessment of this compound. The method is suitable for quality control and routine analysis in pharmaceutical development and manufacturing. For labs with the capability, HILIC-ELSD or LC-MS offer viable alternatives that do not require a derivatization step.[1][3][4] Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.

References

Application Note: Spectrophotometric Determination of Piperazine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring.[1] It and its salts are widely used as an anthelmintic agent in both human and veterinary medicine to treat infections by parasitic worms.[1] Accurate quantification of piperazine in bulk drug substances and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This application note details two sensitive, simple, and cost-effective spectrophotometric methods for the determination of piperazine concentration. These methods are based on the formation of colored complexes that can be quantified using UV-Vis spectrophotometry.

Principle of the Methods

The spectrophotometric methods described herein rely on the reaction of piperazine with specific chromogenic reagents to produce a colored product. The intensity of the color, which is directly proportional to the piperazine concentration, is measured by a spectrophotometer at the wavelength of maximum absorbance (λmax).

  • Method A: Reaction with 2,3-Dichloro-1,4-Naphthoquinone (Dichlone) and Acetaldehyde (B116499): This method is based on the reaction between piperazine and dichlone (B92800) in the presence of acetaldehyde, which results in the formation of a violet-colored product. The absorbance of this product is measured at 580 nm.

  • Method B: Reaction with p-Benzoquinone: This method involves the condensation reaction of piperazine with p-benzoquinone in a buffered medium (pH 5.4) to yield a colored product with a maximum absorbance at 516 nm.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the two spectrophotometric methods for piperazine determination.

ParameterMethod A: Dichlone and AcetaldehydeMethod B: p-Benzoquinone
Chromogenic Reagent 2,3-Dichloro-1,4-Naphthoquinone (Dichlone) and Acetaldehydep-Benzoquinone
λmax 580 nm516 nm[2]
Linearity Range 0.5 - 3.0 µg/mL (for piperazine citrate)4 - 20 µg/mL[2]
Molar Absorptivity Not Reported0.96 x 10⁴ L/mol/cm[2]
Recovery 98.07 - 100.20%97.0 - 99.8%[2]
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported

*Note: Specific LOD and LOQ values were not found in the reviewed literature for these spectrophotometric methods. However, a general protocol for their experimental determination is provided in the "Experimental Protocols" section.

Experimental Protocols

Method A: Determination of Piperazine using Dichlone and Acetaldehyde

This protocol is adapted from the method described by Shishoo, C.J., et al.

1. Materials and Reagents

  • Piperazine Citrate (B86180) (or Hexahydrate) of pharmaceutical grade

  • 2,3-Dichloro-1,4-Naphthoquinone (Dichlone)

  • Acetaldehyde (freshly prepared)

  • Dimethyl Sulphoxide (DMSO)

  • Methanol

  • Ethanol (B145695)

  • Potassium Dichromate

  • Sulphuric Acid (dilute)

  • Double distilled water

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

2. Reagent Preparation

  • Dichlone Reagent: Accurately weigh 300 mg of dichlone and dissolve it in 50.0 mL of DMSO. To this solution, add 8.0 mL of acetaldehyde, mix well, and dilute to 100 mL with DMSO. This reagent should be freshly prepared.

  • Acetaldehyde: Prepare acetaldehyde by the oxidation of ethanol with potassium dichromate and dilute sulphuric acid according to standard laboratory procedures.

  • Standard Piperazine Solution:

    • Accurately weigh 100 mg of Piperazine Citrate and dissolve it in 100 mL of water in a volumetric flask.

    • Dilute 5.0 mL of this solution to 100 mL with DMSO in a volumetric flask. This final solution contains 50 µg/mL of piperazine citrate.

3. Experimental Workflow

experimental_workflow_A cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Dichlone Reagent P2 Prepare Standard Piperazine Solution R1 Pipette Aliquots of Standard/Sample P2->R1 P3 Prepare Sample Solution P3->R1 R2 Add 3.0 mL of Dichlone Reagent R1->R2 R3 Incubate for 30 minutes R2->R3 R4 Dilute to 25 mL with Methanol R3->R4 A1 Measure Absorbance at 580 nm R4->A1 A2 Construct Calibration Curve A1->A2 A3 Calculate Concentration A2->A3

Caption: Experimental workflow for piperazine determination using Method A.

4. Procedure for Calibration Curve

  • Pipette aliquots of the standard piperazine citrate solution (ranging from 0.25 mL to 1.50 mL) into a series of 25 mL volumetric flasks. This corresponds to final concentrations of 0.5 µg/mL to 3.0 µg/mL.

  • To each flask, slowly add 3.0 mL of the Dichlone reagent with constant shaking.

  • Allow the reaction mixtures to stand at room temperature for 30 minutes.

  • Adjust the volume in each flask to the 25 mL mark with methanol.

  • Measure the absorbance of each solution at 580 nm against a reagent blank (prepared in the same manner but without piperazine).

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

5. Procedure for Sample Analysis

  • For Tablets: Weigh and powder 20 tablets. Accurately weigh a quantity of the powder equivalent to approximately 100 mg of piperazine citrate and transfer it to a 100 mL volumetric flask. Add 50 mL of water, sonicate to dissolve, and then dilute to the mark with water. Filter the solution. Dilute 5.0 mL of the filtrate to 100 mL with DMSO. Use an appropriate aliquot of this solution and proceed as described in the calibration curve procedure.

  • For Syrup: Accurately measure a volume of syrup equivalent to 100 mg of piperazine citrate and transfer it to a 100 mL volumetric flask. Add 50 mL of water, mix well, and dilute to the mark with water. Dilute 5.0 mL of this solution to 100 mL with DMSO. Use an appropriate aliquot of this solution and proceed as described in the calibration curve procedure.

6. Calculation Calculate the concentration of piperazine in the sample using the regression equation obtained from the calibration curve.

Method B: Determination of Piperazine using p-Benzoquinone

This protocol is based on the method described by S. M. R. Naidu et al.

1. Materials and Reagents

  • Piperazine Citrate of pharmaceutical grade

  • p-Benzoquinone

  • Ethanol (95%)

  • Buffer solution (pH 5.4)

  • Double distilled water

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

2. Reagent Preparation

  • p-Benzoquinone Solution (1% w/v): Dissolve 1 g of p-benzoquinone in 100 mL of 95% ethanol. This solution should be freshly prepared.

  • Buffer Solution (pH 5.4): Prepare a suitable buffer of pH 5.4 (e.g., acetate (B1210297) buffer) according to standard laboratory procedures.

  • Standard Piperazine Solution:

    • Accurately weigh 100 mg of Piperazine Citrate and dissolve it in 100 mL of distilled water in a volumetric flask.

    • Further dilute this stock solution with distilled water to obtain a working standard solution of a suitable concentration (e.g., 80 µg/mL).

3. Experimental Workflow

experimental_workflow_B cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare p-Benzoquinone Solution P2 Prepare Standard Piperazine Solution R1 Pipette Aliquots of Standard/Sample P2->R1 P3 Prepare Sample Solution P3->R1 R2 Add 2 mL of pH 5.4 Buffer and 2 mL of p-Benzoquinone R1->R2 R3 Incubate for 30 minutes R2->R3 R4 Dilute to 20 mL with Distilled Water R3->R4 A1 Measure Absorbance at 516 nm R4->A1 A2 Construct Calibration Curve A1->A2 A3 Calculate Concentration A2->A3

Caption: Experimental workflow for piperazine determination using Method B.

4. Procedure for Calibration Curve

  • Into a series of 20 mL volumetric flasks, pipette aliquots of the working standard piperazine solution to cover the concentration range of 4-20 µg/mL.

  • To each flask, add 2 mL of the pH 5.4 buffer solution and 2 mL of the p-benzoquinone solution.[2]

  • Allow the flasks to stand at room temperature for 30 minutes.[2]

  • Dilute the contents of each flask to the 20 mL mark with distilled water.

  • Measure the absorbance of each solution at 516 nm against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

5. Procedure for Sample Analysis Prepare the sample solutions (tablets or syrup) as described in Method A, but use distilled water as the final diluent to bring the concentration within the Beer's law range of this method. Proceed with the reaction and measurement as outlined in the calibration curve procedure for Method B.

6. Calculation Determine the piperazine concentration in the sample from the calibration curve.

Experimental Determination of LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.[3]

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of regression lines (or the standard deviation of the blank).

  • S is the slope of the calibration curve.

To determine σ, multiple blank samples (at least 10) should be prepared and their absorbance measured. The standard deviation of these measurements is then calculated.

Reaction Mechanisms

The following diagrams illustrate the proposed chemical reactions underlying the color formation in the described methods.

reaction_mechanism_A cluster_reactants Reactants cluster_reaction Reaction cluster_product Product piperazine Piperazine reaction Nucleophilic Substitution piperazine->reaction dichlone 2,3-Dichloro-1,4-Naphthoquinone (Dichlone) dichlone->reaction acetaldehyde Acetaldehyde acetaldehyde->reaction product Violet-Colored Product reaction->product Color Formation

Caption: Proposed reaction for Method A.

In Method A, the secondary amine groups of piperazine act as nucleophiles, attacking the electron-deficient quinone ring of dichlone. This results in a nucleophilic substitution of one of the chlorine atoms, leading to the formation of a colored product. Acetaldehyde may participate in a subsequent condensation reaction that enhances the chromophore system.

reaction_mechanism_B cluster_reactants Reactants cluster_reaction Reaction cluster_product Product piperazine Piperazine reaction Condensation Reaction piperazine->reaction benzoquinone p-Benzoquinone benzoquinone->reaction product Colored Condensation Product reaction->product Color Formation

Caption: Proposed reaction for Method B.

Method B involves a condensation reaction where the amino groups of piperazine attack the carbonyl carbons of p-benzoquinone. This leads to the formation of a substituted benzoquinone derivative, which is a colored compound.

Conclusion

The spectrophotometric methods detailed in this application note provide simple, rapid, and accurate means for the quantitative determination of piperazine in pharmaceutical dosage forms. The choice between the methods may depend on the available reagents, instrumentation, and the desired sensitivity and concentration range. These protocols can be readily implemented in quality control laboratories for routine analysis of piperazine. It is recommended to validate the chosen method in your laboratory according to the relevant regulatory guidelines.

References

Application Notes & Protocols: Synthesis of Novel Piperazine-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel compounds utilizing piperazine (B1678402) sulfate (B86663) as a key building block, with a specific focus on the development of new antimicrobial agents. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized for its significant presence in a wide array of therapeutic agents due to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3][4] Its versatile nature allows for structural modifications that can lead to compounds with potent biological activities, including antimicrobial, antifungal, anticancer, and central nervous system-modulating effects.[5][6][7][8][9]

This guide will focus on the synthesis of piperazine derivatives with demonstrated antibacterial and antifungal properties, providing specific experimental protocols and summarizing key biological activity data.

Overview of Piperazine in Antimicrobial Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a versatile scaffold in the design of new antimicrobial agents.[10][11] Its presence in a molecule can enhance water solubility and bioavailability, and the two nitrogen atoms provide sites for chemical modification to optimize interactions with biological targets.[2][12] Numerous studies have demonstrated that derivatives of piperazine exhibit significant activity against a range of bacterial and fungal pathogens, including strains of Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus species.[5][7][10]

The general strategy for synthesizing these derivatives often involves the reaction of a piperazine salt, such as piperazine sulfate, with various electrophilic reagents to introduce diverse substituents onto one or both of the nitrogen atoms. These modifications are crucial for modulating the biological activity of the resulting compounds.

Synthesis of Substituted Phenylpiperazine Derivatives

A common approach to developing novel antimicrobial agents is the synthesis of N-arylpiperazine derivatives. This section details a general protocol for the synthesis of substituted phenylpiperazine derivatives, which have shown promising antibacterial and antifungal activities.

General Reaction Scheme

The synthesis typically proceeds via a nucleophilic substitution reaction where piperazine is reacted with a substituted chloro-nitrobenzene, followed by reduction of the nitro group and subsequent cyclization to form the piperazine ring, which is then further functionalized.

G cluster_0 Step 1: Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A Substituted Benzenethiol C Intermediate 1 A->C Coupling B Chloro-nitrobenzene B->C D Intermediate 1 F Aniline Intermediate D->F Reduction E Iron-Acetic Acid E->F G Aniline Intermediate I Piperazine Moiety G->I Cyclization H Bis(2-chloroethyl)amine hydrochloride H->I G A Piperazine Scaffold D Biological Activity (Antimicrobial) A->D B Substituent R1 (e.g., Aryl group) B->D C Substituent R2 (e.g., Alkyl group) C->D

References

Application Notes and Protocols for Piperazine-Mediated Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Aqueous piperazine (B1678402) (PZ) has emerged as a highly effective solvent for post-combustion carbon dioxide (CO2) capture.[1][2][3] Its advantages include high absorption rates, low regeneration energy requirements, and excellent thermal and oxidative stability compared to traditional amine solvents like monoethanolamine (MEA).[2] Piperazine's cyclic diamine structure facilitates the rapid formation of carbamates upon reaction with CO2, and it can theoretically absorb two moles of CO2 per mole of amine.[4] These properties make piperazine and its blends promising candidates for reducing greenhouse gas emissions from industrial sources.[2] This document provides detailed protocols for laboratory-scale CO2 capture experiments using piperazine-based solvents, data presentation guidelines, and visualizations of the underlying chemical pathways and experimental workflows.

Reaction Mechanism

The capture of CO2 by aqueous piperazine solutions involves a series of chemical reactions. Initially, piperazine reacts with CO2 to form a zwitterionic intermediate, which is then deprotonated by a base (such as another piperazine molecule or water) to form piperazine carbamate (B1207046) (PZCOO⁻) and a protonated piperazine cation (PZH⁺).[2] At higher CO2 loadings, the piperazine carbamate can further react with another CO2 molecule to form piperazine dicarbamate (⁻OOC-PZ-COO⁻).[2]

Piperazine-CO2 Reaction Pathway cluster_initial_reaction Initial CO₂ Absorption cluster_second_reaction Further CO₂ Absorption at High Loading CO2 CO₂ PZ Piperazine (PZ) Zwitterion Zwitterionic Intermediate (PZ⁺COO⁻) PZ->Zwitterion + CO₂ PZH Protonated Piperazine (PZH⁺) PZ->PZH + H⁺ PZCOO Piperazine Carbamate (PZCOO⁻) Zwitterion->PZCOO + Base - HBase Dicarbamate Piperazine Dicarbamate (⁻OOC-PZ-COO⁻) PZCOO->Dicarbamate + CO₂ Base Base (e.g., PZ, H₂O) HBase Protonated Base (e.g., PZH⁺, H₃O⁺) Base->HBase + H⁺

Caption: Reaction pathway of CO2 with piperazine.

Experimental Protocols

Protocol 1: CO2 Absorption in a Bubble Column Scrubber

This protocol describes the determination of CO2 absorption efficiency, absorption rate, and overall mass-transfer coefficient using a continuous bubble-column scrubber.[4][5]

Materials:

  • Piperazine (PZ), 99% purity

  • Distilled water

  • CO2 gas cylinder (e.g., 15% CO2 in N2)

  • N2 gas cylinder (for balancing)

  • Bubble column scrubber apparatus (see diagram below)

  • Mass flow controllers

  • Tubing pumps

  • pH meter

  • CO2 analyzer

  • Gas heating and liquid cooling system

Procedure:

  • Solvent Preparation: Prepare aqueous piperazine solutions of desired concentrations (e.g., 0.1 M to 2.5 M) by dissolving anhydrous piperazine in distilled water.[1][6] For blended solvents, mix piperazine with other amines such as monoethanolamine (MEA) or diisopropanolamine (B56660) (DIPA) at the desired ratio.[4][5]

  • System Setup: Assemble the bubble column scrubber system as shown in the workflow diagram. Ensure all connections are secure.

  • Gas Flow: Set the desired gas flow rate (e.g., 12 L/min) and CO2 concentration (e.g., 15%) using the mass flow controllers.[4] Maintain the inlet gas temperature at a constant value (e.g., 50°C).[4]

  • Solvent Flow: Pump the prepared piperazine solution into the top of the bubble column at a specific flow rate (e.g., 350 mL/min).[4] Control the liquid temperature (e.g., 40°C) using the cooling system.[4]

  • Absorption: Allow the gas and liquid to come into contact in the bubble column. The CO2 in the gas stream will be absorbed by the piperazine solution.

  • Analysis: Continuously measure the CO2 concentration in the outlet gas stream using a CO2 analyzer. Monitor the pH of the rich solvent exiting the column.

  • Data Collection: Record the inlet and outlet CO2 concentrations, gas and liquid flow rates, and temperatures once the system reaches a steady state.

  • Calculations:

    • Absorption Efficiency (EF %): ((CO2_in - CO2_out) / CO2_in) * 100

    • Absorption Rate (RA): Calculated based on the change in CO2 concentration in the gas phase and the gas flow rate.

    • Overall Mass-Transfer Coefficient (KGa): Determined using the two-film theory, considering the partial pressures of CO2 and the concentration gradient.

Experimental_Workflow_Bubble_Column cluster_gas_prep Gas Preparation cluster_solvent_prep Solvent Preparation cluster_absorption Absorption Process cluster_analysis Analysis CO2_Cylinder CO₂ Cylinder MFC Mass Flow Controllers CO2_Cylinder->MFC N2_Cylinder N₂ Cylinder N2_Cylinder->MFC Gas_Heater Gas Heater MFC->Gas_Heater Bubble_Column Bubble Column Scrubber Gas_Heater->Bubble_Column Inlet Gas Solvent_Tank Solvent Tank Pump Tubing Pump Solvent_Tank->Pump Cooler Liquid Cooler Pump->Cooler Cooler->Bubble_Column Lean Solvent CO2_Analyzer CO₂ Analyzer Bubble_Column->CO2_Analyzer Outlet Gas Rich_Solvent_Tank Rich Solvent Receiver Bubble_Column->Rich_Solvent_Tank Rich Solvent pH_Meter pH Meter Rich_Solvent_Tank->pH_Meter

References

Application Notes and Protocols for Piperazine Sulfate in Veterinary Medicine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of piperazine (B1678402) and its salts, with a specific focus on piperazine sulfate (B86663), in veterinary medicine for the treatment of nematode infections.

Introduction

Piperazine has been a cornerstone in veterinary anthelmintic therapy since the 1950s.[1] It is primarily used to treat infections caused by ascarids (roundworms) in a variety of animal species including dogs, cats, horses, swine, and poultry.[1][2] Piperazine is available in several salt forms, such as citrate (B86180), adipate, phosphate (B84403), dihydrochloride (B599025), and sulfate, to enhance its stability.[1][3] While much of the detailed scientific literature focuses on the citrate and dihydrochloride salts, piperazine sulfate is also utilized in veterinary formulations.[4][5] The efficacy of piperazine is dependent on the concentration of the piperazine base, which varies among its different salt forms.[1] For instance, this compound contains 46% piperazine base.[1]

Mechanism of Action

Piperazine acts as a flaccid paralyzing agent on susceptible nematodes.[2][6] Its primary mechanism involves blocking neuromuscular transmission in the parasite.[6] It functions as a GABA receptor agonist, leading to the hyperpolarization of the nerve membrane and subsequent muscle paralysis.[6] Additionally, piperazine is thought to inhibit succinate (B1194679) production by the worms, further disrupting their energy metabolism.[6] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are expelled through normal peristalsis.[2][6]

Piperazine Piperazine GABA_Receptor GABA Receptor on Nematode Nerve Cell Piperazine->GABA_Receptor Acts as agonist Hyperpolarization Hyperpolarization of Nerve Membrane GABA_Receptor->Hyperpolarization Neuromuscular_Blockade Neuromuscular Blockade Hyperpolarization->Neuromuscular_Blockade Paralysis Flaccid Paralysis of Nematode Neuromuscular_Blockade->Paralysis Expulsion Expulsion from Host GI Tract Paralysis->Expulsion

Mechanism of action of piperazine.
Pharmaceutical and Pharmacokinetic Profile

  • Formulations : Piperazine is commonly formulated as oral tablets, water-soluble powders, and syrups or solutions.[1][5][6][7]

  • Absorption : It is readily absorbed from the gastrointestinal tract following oral administration.[6]

  • Excretion : Piperazine is rapidly excreted, primarily through the urine, with excretion being largely complete within 24 hours of administration.[2][6]

Target Species and Efficacy

Piperazine demonstrates a narrow spectrum of activity, being most effective against ascarid roundworms.[1] Its efficacy against migrating larval stages is limited.[1][2]

Table 1: Efficacy of Piperazine Salts Against Common Nematodes

Animal SpeciesTarget ParasitePiperazine SaltEfficacyReference
Dogs & Cats Toxocara canis, Toxocara cati, Toxascaris leonineCitrateHigh[6]
Toxocara canisPhosphate52-56% clearance (as single agent)[8]
Swine Ascaris suum, Oesophagostomum spp.Sulfate, CitrateEffective[2][5]
Horses Parascaris equorum, Cyanthostomes, Oxyuris equiSulfate, CitrateEffective[2][5]
Cattle Neoascaris vitulorumCitrate78.79%[9]
Poultry Ascaridia galliDihydrochloride83-100% (dose-dependent)
Dosage and Administration

Dosages are typically expressed in terms of the piperazine salt. It is crucial to calculate the correct dosage based on the animal's body weight.

Table 2: Recommended Dosages of Piperazine Salts in Veterinary Species

Animal SpeciesPiperazine SaltDosageAdministration RouteReference
Dogs & Cats Sulfate0.5 mL (containing 17g this compound per 100 mL) per 2.7 kg body weightOral[5]
Citrate200 mg/kg body weightOral (tablets)[6]
Generic50-110 mg/kg body weightOral[7]
Swine Sulfate0.5 fl oz per 45.4 kg body weight in drinking waterOral[5]
Horses Sulfate1 fl oz per 90.7 kg body weightOral[5]
Cattle (Calves) Citrate200 mg/kg body weightOral[9]
Poultry Dihydrochloride64-200 mg/kg body weightIn drinking water
Safety and Toxicology

Piperazine has a wide margin of safety in most species.[6][10] However, caution should be exercised in animals with impaired liver or kidney function, or with a history of epilepsy.[6][7]

  • Common Side Effects : Mild side effects may include vomiting and diarrhea.[7]

  • Overdose : Massive overdoses can lead to neurotoxic effects such as muscular tremors, staggering gait, and in severe cases, convulsions and paralysis.[7][10]

  • Contraindications : Should not be used in animals with known hypersensitivity to the drug.[7]

Table 3: Acute Oral LD50 of Piperazine Salts

Piperazine SaltTest AnimalLD50 (mg/kg body weight)Reference
Piperazine BaseRat2050[11]
Piperazine CitrateRat11200[11]
Piperazine AdipateRat7900[12]
Piperazine PhosphateMouse22350[12]
Piperazine DihydrochlorideMouse6200[12]

Experimental Protocols

Protocol 1: Evaluation of Anthelmintic Efficacy of a this compound Formulation in Dogs (Fecal Egg Count Reduction Test - FECRT)

This protocol outlines a general procedure for assessing the efficacy of a this compound formulation against natural infections of Toxocara canis in dogs.

cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase Animal_Selection 1. Animal Selection: Select dogs with natural Toxocara canis infection. Acclimatization 2. Acclimatization: Acclimatize dogs for 7 days. Animal_Selection->Acclimatization Fecal_Sampling_Pre 3. Pre-Treatment Sampling: Collect fecal samples on Day -3, -2, -1. Acclimatization->Fecal_Sampling_Pre EPG_Pre 4. EPG Count: Determine eggs per gram (EPG) using McMaster technique. Fecal_Sampling_Pre->EPG_Pre Randomization 5. Randomization: Randomly assign dogs to Treatment and Control groups. EPG_Pre->Randomization Treatment 6. Treatment (Day 0): Administer this compound to Treatment Group. Administer Placebo to Control Group. Randomization->Treatment Fecal_Sampling_Post 7. Post-Treatment Sampling: Collect fecal samples on Day 7, 10, 14. Treatment->Fecal_Sampling_Post EPG_Post 8. EPG Count: Determine post-treatment EPG. Fecal_Sampling_Post->EPG_Post Efficacy_Calc 9. Efficacy Calculation: Calculate % FECR. EPG_Post->Efficacy_Calc

Workflow for Fecal Egg Count Reduction Test.

1. Objective: To determine the percentage reduction in fecal egg counts of Toxocara canis in dogs following treatment with a this compound formulation.

2. Materials:

  • Test animals: Dogs of similar age and breed, naturally infected with Toxocara canis.

  • Test article: this compound formulation.

  • Placebo: Inert formulation identical in appearance to the test article.

  • Fecal collection containers.

  • Microscope, slides, McMaster counting chambers.

  • Saturated salt (NaCl) solution (flotation solution).

  • Scale for weighing animals and feces.

3. Methodology:

  • Animal Selection and Acclimatization: Select a statistically appropriate number of dogs with positive fecal examinations for Toxocara canis eggs. Acclimatize the animals to their housing for at least 7 days prior to the study.

  • Pre-Treatment Fecal Examination: Collect fecal samples from each dog for three consecutive days (e.g., Day -3, -2, -1) before treatment. Determine the baseline fecal egg count (eggs per gram of feces - EPG) for each animal using a standardized method like the McMaster technique.

  • Randomization: Animals are randomly allocated to one of two groups: a treatment group and a control group.

  • Treatment Administration (Day 0):

    • Treatment Group: Administer the this compound formulation according to the recommended dosage based on each dog's body weight.

    • Control Group: Administer the placebo.

  • Post-Treatment Fecal Examination: Collect fecal samples from all dogs on selected days post-treatment (e.g., Day 7, 10, and 14). Determine the EPG for each sample.

  • Data Analysis:

    • Calculate the mean EPG for each group at each sampling point.

    • Calculate the Fecal Egg Count Reduction (FECR) percentage using the following formula: FECR (%) = [1 - (Mean EPG of Treatment Group post-treatment / Mean EPG of Control Group post-treatment)] x 100

4. Expected Outcome: A high FECR percentage (typically >90%) indicates an effective anthelmintic treatment.

Protocol 2: In Vitro Motility Assay of Ascaris suum

This protocol describes an in vitro method to observe the paralytic effect of this compound on adult Ascaris suum worms, a common model for nematode studies.

1. Objective: To visually and quantitatively assess the effect of this compound on the motility of adult Ascaris suum.

2. Materials:

  • Live adult Ascaris suum worms (collected from the small intestines of recently slaughtered pigs).

  • Phosphate Buffered Saline (PBS) or similar physiological saline.

  • This compound.

  • Petri dishes or beakers.

  • Incubator set at 37°C.

  • Stopwatch.

  • Video recording equipment (optional).

  • Motility scoring system (e.g., 0 = no movement/paralyzed, 1 = intermittent movement, 2 = active/continuous movement).

3. Methodology:

  • Worm Collection and Preparation: Collect adult Ascaris suum and wash them in pre-warmed (37°C) PBS to remove intestinal contents.

  • Acclimatization: Place individual worms in petri dishes containing pre-warmed PBS and allow them to acclimatize in an incubator at 37°C for 30-60 minutes.

  • Preparation of Test Solutions: Prepare solutions of this compound in PBS at various concentrations. Include a control group with PBS only.

  • Exposure: Replace the PBS in the petri dishes with the prepared this compound solutions or the control solution.

  • Motility Assessment:

    • At set time intervals (e.g., 15, 30, 60, 90, 120 minutes), observe and score the motility of each worm. Gentle prodding with a blunt instrument can be used to confirm paralysis.

    • Alternatively, record the worms' movements and analyze the videos to quantify motility parameters.

  • Data Analysis:

    • Plot the mean motility score against time for each concentration of this compound.

    • Determine the time required for each concentration to induce paralysis.

4. Expected Outcome: A dose-dependent and time-dependent decrease in worm motility, leading to flaccid paralysis in the this compound-treated groups, while the control group remains actively motile.

References

Application Notes and Protocols for the Titrimetric and Gravimetric Analysis of Piperazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative determination of piperazine (B1678402) and its salts using classical titrimetric and gravimetric methods. These robust and cost-effective techniques are essential for quality control, formulation development, and stability testing in the pharmaceutical industry.

Titrimetric Analysis of Piperazine Salts

Titrimetric methods, particularly non-aqueous titrations, are widely employed for the assay of piperazine and its salts. Due to the basic nature of the two nitrogen atoms in the piperazine ring, it can be readily quantified by titration with a strong acid in a non-aqueous medium.[1]

Principle

In a non-aqueous solvent such as glacial acetic acid, the basicity of piperazine is enhanced. This allows for a sharp and accurate endpoint when titrated with a strong acid, typically perchloric acid. The reaction proceeds as a standard acid-base neutralization.

Application

This method is applicable to the determination of piperazine content in various salt forms, including piperazine citrate (B86180), phosphate, and adipate, as well as in pharmaceutical formulations.[2][3]

Experimental Protocol: Non-Aqueous Titration of Piperazine Citrate

This protocol is adapted from established pharmacopoeial and literature methods.[4][5]

Materials and Reagents:

  • Piperazine Citrate sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid, 0.1 N in glacial acetic acid

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

  • Potassium Hydrogen Phthalate (primary standard)

Equipment:

  • Analytical balance

  • Burette (10 mL or 25 mL)

  • Conical flasks (250 mL)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bars

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh about 0.5 g of previously dried potassium hydrogen phthalate.

    • Dissolve it in 50 mL of glacial acetic acid, warming gently if necessary.

    • Cool the solution to room temperature.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution to a sharp green endpoint.

    • Perform a blank titration and make any necessary corrections.

    • Calculate the exact normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 200 mg of the Piperazine Citrate sample into a 250 mL conical flask.[4]

    • Add 100 mL of glacial acetic acid to the flask.[4]

    • Gently warm the mixture while stirring to facilitate complete dissolution of the sample.[4]

    • Cool the solution to room temperature.

    • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

    • Titrate with the standardized 0.1 N perchloric acid until the color changes from violet to a stable green endpoint.

    • Record the volume of titrant consumed.

Calculation:

The percentage of piperazine citrate can be calculated using the following formula:

Where:

  • V = Volume of perchloric acid consumed in mL

  • N = Normality of the perchloric acid solution

  • E = Equivalent weight of piperazine citrate (10.71 mg/mL for (C₄H₁₀N₂)₃·2C₆H₈O₇)[4]

  • W = Weight of the sample in mg

Quantitative Data Summary
ParameterValueReference
AnalytePiperazine Citrate[4]
Titrant0.1 N Perchloric Acid in Glacial Acetic Acid[4][5]
SolventGlacial Acetic Acid[4]
IndicatorCrystal Violet[4]
Sample Weight~200 mg[4]
EndpointPotentiometric or Visual (Violet to Green)[5]
Stoichiometric FactorEach mL of 0.1 N HClO₄ is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇[4]

Workflow for Titrimetric Analysis

Titrimetric_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Standardize 0.1N Perchloric Acid E Titrate with Standardized Perchloric Acid A->E B Accurately Weigh Piperazine Salt Sample C Dissolve Sample in Glacial Acetic Acid B->C D Add Crystal Violet Indicator C->D D->E F Observe Endpoint (Violet to Green) E->F G Record Titrant Volume F->G H Calculate Piperazine Salt Content G->H

Caption: Workflow for the non-aqueous titrimetric analysis of piperazine salts.

Gravimetric Analysis of Piperazine Salts

Gravimetric analysis offers a classical and highly accurate method for the determination of piperazine. The official method in many pharmacopoeias involves the precipitation of piperazine as an insoluble salt, followed by filtration, drying, and weighing.[6]

Principle

This method is based on the reaction of piperazine with a suitable precipitating agent, such as picric acid (2,4,6-trinitrophenol), to form a sparingly soluble salt, piperazine dipicrate.[6] The precipitate is then isolated and weighed, and the amount of piperazine in the original sample is determined stoichiometrically. An alternative precipitating agent that has been reported is picrolonic acid.[7]

Application

Gravimetric analysis is suitable for the assay of piperazine in pure drug substances and certain pharmaceutical formulations where excipients do not interfere with the precipitation.

Experimental Protocol: Gravimetric Determination with Picric Acid

Materials and Reagents:

  • Piperazine salt sample

  • Picric Acid solution (saturated, aqueous)

  • Distilled water

  • Ethanol

  • Diethyl ether

Equipment:

  • Analytical balance

  • Beakers (250 mL, 400 mL)

  • Sintered glass crucible (porosity G4)

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Sample Preparation:

    • Accurately weigh a quantity of the sample equivalent to about 250 mg of piperazine.

    • Dissolve the sample in 50 mL of distilled water in a 250 mL beaker.

  • Precipitation:

    • Add 100 mL of saturated picric acid solution to the sample solution with constant stirring.

    • Allow the mixture to stand for at least 4 hours, or preferably overnight, to ensure complete precipitation.

  • Filtration and Washing:

    • Filter the precipitated piperazine dipicrate through a pre-weighed sintered glass crucible under vacuum.

    • Wash the precipitate with small portions of distilled water until the filtrate is free from excess picric acid (filtrate is colorless).

    • Subsequently, wash the precipitate with a small amount of ethanol, followed by diethyl ether to facilitate drying.

  • Drying and Weighing:

    • Dry the crucible containing the precipitate in an oven at 105°C to a constant weight.

    • Cool the crucible in a desiccator and weigh accurately.

Calculation:

The amount of piperazine in the sample is calculated using the following formula:

Where:

  • W_p = Weight of the dried piperazine dipicrate precipitate in g

  • F = Gravimetric factor (Molecular weight of Piperazine / Molecular weight of Piperazine Dipicrate)

  • W_s = Weight of the sample in g

Quantitative Data Summary
ParameterDescriptionReference
AnalytePiperazine and its salts[6]
Precipitating AgentSaturated Picric Acid Solution[6]
Precipitate FormedPiperazine Dipicrate[6]
Drying Temperature105°CGeneral practice
Gravimetric FactorStoichiometric conversion from precipitate to analyteCalculated from molecular weights

Workflow for Gravimetric Analysis

Gravimetric_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Accurately Weigh Sample B Dissolve Sample in Water A->B C Add Picric Acid Solution (Precipitating Agent) B->C D Allow for Complete Precipitation C->D E Filter Precipitate through Sintered Crucible D->E F Wash Precipitate E->F G Dry Precipitate to Constant Weight F->G H Weigh the Dried Precipitate G->H I Calculate Piperazine Content H->I

Caption: Workflow for the gravimetric determination of piperazine.

Conclusion

The titrimetric and gravimetric methods detailed in these application notes provide reliable and accurate means for the quantification of piperazine salts. The choice of method may depend on the specific salt, the nature of the sample matrix, and the available equipment. For routine quality control, non-aqueous titration is often preferred due to its speed and simplicity.[2][3] Gravimetric analysis, while more time-consuming, serves as a fundamental and highly accurate reference method. It is crucial that all procedures are performed with calibrated equipment and high-purity reagents to ensure the validity of the results.

References

GC Method for Impurity Profiling of Piperazine: Application Note and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and corresponding protocols for the development and validation of a Gas Chromatography (GC) method for the impurity profiling of piperazine (B1678402). This methodology is critical for ensuring the quality and safety of piperazine, a key starting material and intermediate in the synthesis of numerous pharmaceutical drug substances.

Application Note

Introduction

Piperazine is a crucial building block in the pharmaceutical industry, utilized in the synthesis of a wide range of drugs, including anthelmintics, antihistamines, and antipsychotics.[1][2] The purity of piperazine is of paramount importance as impurities can affect the safety and efficacy of the final drug product. This application note describes a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method for the separation and quantification of potential piperazine impurities, such as 1-methylpiperazine (B117243) and 1-ethylpiperazine (B41427).[1] The method is simple, cost-effective, and demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis.[1]

Experimental Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterValue
Gas Chromatograph Agilent 6890 GC system with FID or equivalent
Column DB-17 [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.53 mm, 1.0 µm film thickness
Carrier Gas Helium, 2.0 mL/min
Injector Temperature 250°C
Detector Temperature 260°C
Oven Temperature Program Initial: 150°C, hold for 10 min; Ramp: 35°C/min to 260°C, hold for 2 min
Injection Mode Split (1:5 ratio)
Injection Volume 1.0 µL
Diluent Methanol (B129727)

Results and Discussion

The developed GC-FID method successfully separates piperazine from its potential impurities, 1-methylpiperazine and 1-ethylpiperazine, with good resolution and peak shapes. The method was validated according to ICH guidelines to ensure its suitability for its intended purpose.

Method Validation Summary

The method demonstrated excellent linearity for all three analytes over the concentration range from the Limit of Quantification (LOQ) to 200% of the permitted maximum level. The correlation coefficients (r²) were consistently greater than 0.99, indicating a strong linear relationship. The limits of detection (LOD) and quantification (LOQ) were established, demonstrating the high sensitivity of the method. Accuracy was confirmed through recovery studies at different concentration levels, with recovery values falling within the acceptable range of 97.5% to 98.9%.[1] The precision of the method was demonstrated by the low relative standard deviation (%RSD) for replicate injections, which was within 2.0%.[1]

Quantitative Data Summary

AnalyteLOD (% of 1000 µg/mL)LOQ (% of 1000 µg/mL)Recovery at LOQ Level (%)
Piperazine0.0080.0398.5
1-Methylpiperazine0.0050.0298.9
1-Ethylpiperazine0.0050.00297.5

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Objective: To prepare standard and sample solutions for GC analysis.

Materials:

  • Piperazine reference standard

  • 1-Methylpiperazine reference standard

  • 1-Ethylpiperazine reference standard

  • Piperazine sample for analysis

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Pipettes

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg each of piperazine, 1-methylpiperazine, and 1-ethylpiperazine reference standards into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a standard solution with a concentration of 100 µg/mL for each analyte.[1]

  • Sample Solution Preparation:

    • Accurately weigh approximately 100 mg of the piperazine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a sample solution with a concentration of 10,000 µg/mL (10 mg/mL).

Protocol 2: GC System Operation and Analysis

Objective: To set up the GC-FID system and perform the analysis of standard and sample solutions.

Procedure:

  • GC System Setup:

    • Set the GC instrument parameters as outlined in the "Experimental Conditions" table.

    • Allow the system to stabilize.

  • Analysis Sequence:

    • Inject 1.0 µL of the diluent (methanol) to ensure no interfering peaks are present at the retention times of the analytes.

    • Inject 1.0 µL of the standard solution in triplicate to check for system suitability (e.g., resolution, tailing factor, and %RSD of peak areas).

    • Inject 1.0 µL of the sample solution.

  • Data Processing:

    • Identify the peaks in the sample chromatogram based on the retention times obtained from the standard chromatogram.

    • Calculate the amount of each impurity in the sample using the following formula:

Visualizations

GC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting A Weighing of Standards & Sample B Dissolution in Methanol A->B C Dilution to Final Concentration B->C E Injection of Blank, Standard, & Sample C->E D GC System Setup D->E F Chromatographic Separation E->F G Peak Identification & Integration F->G H Impurity Quantification G->H I Final Report Generation H->I

Caption: Workflow for GC method development and analysis of piperazine impurities.

Piperazine_Impurities cluster_synthesis Potential Sources of Impurities cluster_impurities Common Piperazine Impurities A Starting Materials D Piperazine (API) A->D Leads to B Reaction By-products E 1-Methylpiperazine B->E Can form F 1-Ethylpiperazine B->F Can form C Degradation Products G Other Related Substances C->G Can form

Caption: Potential sources and types of impurities in piperazine synthesis.

References

Application of Piperazine Sulfate in the Production of Surfactants and Corrosion Inhibitors: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402), a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, and its derivatives are versatile building blocks in the synthesis of a wide range of commercially important compounds. Among its various forms, piperazine sulfate (B86663) serves as a stable and water-soluble source of the piperazine moiety, making it a valuable precursor in the production of specialty chemicals. This document provides detailed application notes and protocols for the use of piperazine and its derivatives, with a focus on its relevance in the synthesis of surfactants and corrosion inhibitors. While many synthesis routes start with piperazine free base, piperazine sulfate can be a key starting material, often neutralized in situ to yield the reactive piperazine.

I. Piperazine Derivatives in Surfactant Production

Piperazine's unique structure, with two secondary amine groups, allows for the synthesis of various types of surfactants, including cationic and Gemini surfactants. These surfactants exhibit excellent surface-active properties and find applications in detergents, emulsifiers, and foaming agents.

Quantitative Data on Piperazine-Based Surfactants

The performance of surfactants is characterized by their ability to reduce surface tension and form micelles at a specific concentration. The following table summarizes key performance indicators for various piperazine-based surfactants.

Surfactant TypeAlkyl Chain LengthCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (γcmc) (mN/m)Reference
CationicDodecyl-54.0[1]
CationicTetradecyl-49.0[1]
CationicHexadecyl-46.0[1]
Bicaudate GeminiDodecyl0.5028.95
Experimental Protocols for Surfactant Synthesis

Protocol 1: Synthesis of N-(2-hydroxyethyl)-N'-alkyl piperazine

This protocol describes the synthesis of a precursor for cationic and zwitterionic piperazine-based surfactants.

Materials:

Procedure:

  • Synthesis of N-(2-hydroxyethyl)piperazine:

    • Dissolve piperazine in ethanol in a round-bottom flask.

    • Slowly add 2-chloroethanol to the solution while stirring.

    • Reflux the mixture for several hours.

    • After cooling, neutralize the reaction mixture with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain N-(2-hydroxyethyl)piperazine.

  • N-Alkylation:

    • Dissolve the N-(2-hydroxyethyl)piperazine in a suitable solvent.

    • Add the desired alkyl bromide (e.g., dodecyl bromide).

    • Reflux the mixture for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Piperazine-Based Bicaudate Gemini Surfactant

Materials:

Procedure:

  • Synthesis of 1,4-dibenzyl piperazine:

    • Dissolve anhydrous piperazine in a suitable solvent.

    • Slowly add benzyl chloride to the solution.

    • Stir the mixture at room temperature for 30 minutes.

    • Filter the precipitate, wash with anhydrous ethanol, and dry under vacuum to obtain white needle-shaped crystals.

  • Quaternization:

    • The specific conditions for the reaction of 1,4-dibenzyl piperazine with 1-bromo dodecane to form the bicaudate Gemini surfactant would follow a standard quaternization procedure, typically involving reacting the two components in a suitable solvent at an elevated temperature.

Logical Relationship of Piperazine-Based Surfactant Synthesis

Surfactant_Synthesis Piperazine Piperazine FunctionalizedPiperazine Functionalized Piperazine Piperazine->FunctionalizedPiperazine Alkylation/Ethoxylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->FunctionalizedPiperazine CationicSurfactant Cationic Surfactant FunctionalizedPiperazine->CationicSurfactant Quaternization GeminiSurfactant Gemini Surfactant FunctionalizedPiperazine->GeminiSurfactant Dimerization QuaternizingAgent Quaternizing Agent (R'-X) QuaternizingAgent->CationicSurfactant PiperazineSulfate This compound Base Base (e.g., NaOH) PiperazineSulfate->Base Neutralization Base->Piperazine

Caption: Synthesis pathways for piperazine-based surfactants.

II. Piperazine Derivatives as Corrosion Inhibitors

Piperazine and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. Their efficacy stems from the presence of nitrogen atoms, which can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Quantitative Data on Piperazine-Based Corrosion Inhibitors

The performance of corrosion inhibitors is typically measured by their inhibition efficiency, which quantifies the reduction in the corrosion rate.

InhibitorMetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
1-benzyl piperazine (P1)Mild Steel3.9 M HCl--[2]
bis(1-benzylpiperazine) thiuram disulfide (P2)Mild Steel3.9 M HCl10⁻³ M>92[2]
Piperazine DerivativesMild Steel1 M HCl5 mM44 - 62[3]
Piperazine DerivativesMild Steel1 M HCl25 mM90 - 94[3]
Piperazine-based polyureaMild Steel0.5 M NaCl100 ppm94.5
Piperazine (PZ)Carbon Steel (CS1018)Saturated Potash Brine-89.93 ± 0.87[4]
Piperazine (PZ)J55 SteelSaturated Potash Brine-87.20 ± 1.87[4]
Experimental Protocols for Evaluating Corrosion Inhibition

Protocol 3: Weight Loss Method

This protocol provides a straightforward method for determining the corrosion rate and inhibition efficiency.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive solution (e.g., 1 M HCl)

  • Piperazine-based inhibitor

  • Analytical balance

  • Water bath or thermostat

  • Desiccator

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with different grades of emery paper.

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.

    • Weigh the coupons accurately using an analytical balance.

  • Corrosion Test:

    • Immerse the prepared coupons in the corrosive solution with and without the desired concentration of the inhibitor.

    • Maintain a constant temperature using a water bath for a specified duration (e.g., 24 hours).

  • Analysis:

    • After the immersion period, remove the coupons from the solutions.

    • Carefully clean the coupons to remove corrosion products, rinse with distilled water and acetone, and dry.

    • Weigh the coupons again.

    • Calculate the weight loss and determine the corrosion rate and inhibition efficiency using the following formulas:

      • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

      • Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Protocol 4: Potentiodynamic Polarization

This electrochemical method provides insights into the mechanism of corrosion inhibition.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: metal specimen, counter electrode: platinum, reference electrode: saturated calomel (B162337) electrode)

  • Corrosive solution with and without inhibitor

Procedure:

  • Cell Setup:

    • Assemble the three-electrode cell with the metal specimen as the working electrode.

    • Fill the cell with the test solution (corrosive medium with or without inhibitor).

  • Measurement:

    • Allow the system to stabilize to reach the open-circuit potential (OCP).

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

    • Record the resulting current density.

  • Analysis:

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot.

    • Calculate the inhibition efficiency using the formula:

      • Inhibition Efficiency (%) = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of piperazine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process is influenced by the electronic structure of the inhibitor and the nature of the metal surface.

Corrosion_Inhibition cluster_solution Corrosive Solution cluster_process Inhibition Process Inhibitor Piperazine Derivative (Inhibitor) Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Adsorbs via N-atoms MetalSurface Metal Surface (e.g., Steel) MetalSurface->Adsorption ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm Blocks active sites Corrosion Corrosion Reactions (Anodic & Cathodic) ProtectiveFilm->Corrosion Inhibits

Caption: Mechanism of corrosion inhibition by piperazine derivatives.

Conclusion

This compound serves as a convenient and effective precursor for the synthesis of a variety of high-performance surfactants and corrosion inhibitors. The resulting piperazine derivatives demonstrate excellent surface activity and provide significant protection against metallic corrosion in aggressive environments. The protocols and data presented herein provide a comprehensive guide for researchers and professionals working in the fields of materials science, chemical synthesis, and drug development to harness the potential of piperazine-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Piperazine Sulfate Solubility Challenges in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with piperazine (B1678402) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing solubility issues with piperazine sulfate when it is described as water-soluble?

A1: While this compound is generally considered water-soluble, several factors in an experimental setup can lead to precipitation.[1][2] These include:

  • High Concentrations: Exceeding the solubility limit of this compound in a given solvent.

  • pH of the Solution: Piperazine is a weak base with two pKa values (approximately 5.35 and 9.73).[3] Its solubility is highly dependent on the pH of the solution. In neutral or alkaline solutions, the un-ionized form is less soluble than the protonated form in acidic solutions.

  • Buffer Composition: Certain ions in buffer systems can interact with this compound, leading to the formation of less soluble complexes.

  • Temperature: Solubility of this compound, like many salts, is temperature-dependent. Lower temperatures can decrease its solubility.[4]

  • Solvent Polarity: While soluble in water, its solubility can be significantly lower in less polar organic solvents or aqueous mixtures with a high percentage of organic co-solvents.

Q2: What is the first step I should take to address the poor solubility of this compound in my aqueous buffer?

A2: The most effective initial step is to adjust the pH of your solvent. Since piperazine is a basic compound, lowering the pH of the solution will protonate the piperazine molecule, forming a more soluble salt. Preparing your stock solution in a slightly acidic buffer (e.g., pH 4-6) can significantly enhance its solubility.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, piperazine and its salts are soluble in some polar organic solvents like ethanol (B145695) and methanol.[3][5] A common strategy for compounds with limited aqueous solubility is to first dissolve them in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution. This stock solution can then be carefully diluted into your aqueous experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Q4: When should I consider more advanced solubilization techniques?

A4: If pH adjustment and the use of co-solvents do not achieve the desired concentration without precipitation, you can explore advanced methods such as:

  • Use of Solubilizing Agents: Employing surfactants or cyclodextrins can help to increase the apparent solubility of the compound in an aqueous solution.

  • Salt Form Selection: While you are working with this compound, it's worth noting that other salt forms, such as piperazine citrate (B86180) or adipate, are commonly used in pharmaceutical preparations and may exhibit different solubility profiles.[3]

Troubleshooting Guides

Issue 1: this compound Precipitates When Making a Stock Solution in Water or Neutral Buffer (e.g., PBS pH 7.4)
  • Symptom: The powder does not fully dissolve, or a precipitate forms in the solution.

  • Troubleshooting Workflow:

    start Precipitation in Aqueous Buffer check_ph Is the buffer pH neutral or basic? start->check_ph adjust_ph Lower the pH of the buffer (e.g., to pH 4-6) with dilute HCl. check_ph->adjust_ph Yes use_cosolvent Prepare a concentrated stock in DMSO or Ethanol. check_ph->use_cosolvent No success Solubility Achieved adjust_ph->success gentle_warming Gently warm the solution (e.g., to 37°C) with stirring. use_cosolvent->gentle_warming sonication Use sonication to aid dissolution. gentle_warming->sonication stepwise_dilution Perform stepwise dilution into the final aqueous buffer. sonication->stepwise_dilution stepwise_dilution->success failure If precipitation persists, consider advanced techniques. stepwise_dilution->failure

    Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.

Issue 2: this compound Precipitates After Diluting an Organic Stock Solution into Aqueous Assay Media
  • Symptom: The solution becomes cloudy or forms a visible precipitate upon dilution of a DMSO or ethanol stock into your cell culture medium or assay buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

    • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but not too high to affect your experimental system (typically ≤1% for DMSO in cell-based assays).

    • Perform a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can prevent the compound from crashing out of the solution.

    • Pre-warm the Aqueous Medium: Gently warming your assay buffer or medium before adding the stock solution can sometimes help maintain solubility.

    • Vortex While Diluting: Vigorously vortex the aqueous medium while adding the stock solution to ensure rapid and uniform mixing.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityRecommendations & Remarks
Water Soluble to Highly Soluble[1]Solubility is pH-dependent. Acidic pH enhances solubility.
Phosphate-Buffered Saline (PBS) pH 7.4 Sparingly Soluble to SolubleAt neutral pH, solubility is limited. Precipitation is common at higher concentrations.
Ethanol/Methanol Soluble[3][5]Good for preparing concentrated stock solutions.
Dimethyl Sulfoxide (DMSO) SolubleExcellent for preparing high-concentration stock solutions for subsequent dilution.
Cell Culture Media (e.g., DMEM/F-12) Sparingly Soluble to SolubleSolubility can be influenced by media components. It is best to dilute from a concentrated stock.

Table 2: pH-Dependent Solubility Behavior of this compound

pH RangeExpected Predominant FormExpected Aqueous Solubility
< 5.0 Diprotonated (Piperazinium)High
5.5 - 9.5 MonoprotonatedModerate to High
> 10.0 Free Base (Un-ionized)Lower

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Stock Solution using pH Adjustment
  • Determine the Target Concentration: Decide on the desired concentration of your aqueous stock solution.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Initial Dispensing: Add the powder to a sterile container with a magnetic stir bar.

  • Add Acidified Water: Add a volume of purified water that is about 80% of your final desired volume.

  • pH Adjustment: While stirring, slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise until the this compound is fully dissolved. Monitor the pH to ensure it is in the desired acidic range (e.g., pH 4-6).

  • Final Volume Adjustment: Once the solid is completely dissolved, add purified water to reach the final desired volume.

  • Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage).

Protocol 2: Preparation of a this compound Stock Solution in an Organic Solvent
  • Select the Solvent: Choose a high-purity, sterile-filtered organic solvent such as DMSO or ethanol.

  • Weigh the this compound: Accurately weigh the desired amount of this compound in a sterile tube.

  • Dissolution: Add the organic solvent to the desired final concentration.

  • Aid Dissolution: If necessary, gently warm the solution (not exceeding 37°C) and/or sonicate to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

Piperazine and its derivatives are utilized in various research areas. Below are diagrams illustrating relevant signaling pathways and a general experimental workflow.

Piperazine as a GABA-A Receptor Modulator in Helminths

Piperazine's anthelmintic action is primarily through its effect on the parasite's neuromuscular system, where it acts as a GABA (gamma-aminobutyric acid) agonist.[6] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host.[7]

cluster_membrane Helminth Muscle Cell Membrane gaba_r GABA-A Receptor (Chloride Channel) cl_influx Increased Cl- Influx gaba_r->cl_influx Channel Opening piperazine Piperazine piperazine->gaba_r  Agonist Binding hyperpolarization Hyperpolarization of Muscle Cell Membrane cl_influx->hyperpolarization paralysis Flaccid Paralysis of the Worm hyperpolarization->paralysis

Caption: Mechanism of action of piperazine as a GABA-A receptor agonist in helminths.

Piperazine Derivatives in Cancer Signaling

Certain piperazine derivatives have been investigated for their anticancer properties, which can involve the inhibition of key signaling pathways like the PI3K/AKT pathway.[8][9]

gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k akt AKT pi3k->akt cell_survival Cell Survival, Proliferation, Growth akt->cell_survival piperazine_deriv Piperazine Derivative piperazine_deriv->inhibition inhibition->pi3k

Caption: Inhibition of the PI3K/AKT signaling pathway by some piperazine derivatives.

General Experimental Workflow for Cell-Based Assays

This workflow outlines the key steps when using this compound in a typical cell-based experiment.

prep_stock 1. Prepare Concentrated Stock Solution (e.g., in acidic buffer or DMSO) prep_working 3. Prepare Working Solutions by diluting stock into cell culture medium prep_stock->prep_working cell_culture 2. Culture and Seed Cells in appropriate plates treat_cells 4. Treat Cells with This compound cell_culture->treat_cells prep_working->treat_cells incubation 5. Incubate for Desired Time Period treat_cells->incubation assay 6. Perform Cell-Based Assay (e.g., Viability, Signaling) incubation->assay data_analysis 7. Data Analysis assay->data_analysis

Caption: General workflow for using this compound in cell-based experiments.

References

Technical Support Center: Purification of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperazine-containing compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude piperazine-containing compounds?

A1: Common impurities in crude piperazine-containing compounds are often structurally related to the target molecule and can originate from starting materials, side reactions, or degradation. These can include:

  • Starting materials and byproducts: Unreacted starting materials such as ethylene (B1197577) diamine, diethylene triamine, and other polyethylene (B3416737) polyamines are common.[1]

  • Side-reaction products: Impurities like pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines can form during synthesis.[1][2]

  • Degradation products: Improper storage or high temperatures can lead to the formation of degradation products like N-formylpiperazine and ammonia.[1]

  • Structurally similar impurities: Alkylated piperazines or related pyrazines can co-precipitate with the desired product, making purification by simple crystallization difficult.[3]

Q2: What are the primary challenges when purifying piperazine-containing compounds?

A2: The main challenges in purifying piperazine-containing compounds arise from the inherent physicochemical properties of the piperazine (B1678402) moiety. These include:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic (pKa values are typically around 5.3 and 9.7), which can lead to issues with solubility and chromatographic separation.[3]

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing.[3]

  • Salt and Hydrate (B1144303) Formation: Piperazines easily form salts and hydrates. While this property can be leveraged for purification, it can also present challenges in obtaining the free base and lead to inconsistencies in the material's form.[3]

  • Chromatographic Issues: The high polarity can result in poor retention and peak tailing in reverse-phase HPLC. Conversely, the basicity can cause strong interactions with the silica (B1680970) gel stationary phase in normal-phase chromatography.[1][3]

Q3: How can I improve the peak shape of my piperazine compound in reverse-phase HPLC?

A3: Poor peak shape, often observed as tailing, is a common issue in the reverse-phase HPLC analysis of basic compounds like piperazines. This is typically due to strong interactions between the basic nitrogen atoms and residual acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider the following strategies:

  • Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (B128534) (TEA), or an ion-pairing agent into the mobile phase can help to mask the active sites on the stationary phase. A common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the piperazine and improve the peak shape.[3]

  • Adjust the pH: Operating at a low pH (e.g., 2-3) will ensure that the piperazine is fully protonated, which can lead to better peak symmetry.[3]

  • Consider an Alternative Stationary Phase: Columns with different stationary phases, such as phenyl or cyano-based columns, may offer different selectivity and improved peak shape for basic compounds.[3]

Q4: Which purification method is most suitable for my piperazine-containing compound?

A4: The optimal purification method depends on several factors, including the scale of your experiment, the desired level of purity, and the specific impurities present.

  • Fractional Distillation: This method is well-suited for large-scale purifications and for removing impurities that have significantly different boiling points from the target compound.[1]

  • Column Chromatography: This technique offers high resolution for separating structurally similar impurities. However, challenges related to the polarity and basicity of piperazine compounds may need to be addressed through method optimization.[1][4]

  • Recrystallization via Salt Formation: This is an effective method for achieving high purity and removing a wide range of impurities.[1] Piperazine can be selectively precipitated as a salt, such as the diacetate, leaving impurities behind in the solvent.[2]

Troubleshooting Guides

Problem 1: Low Yield After Crystallization
  • Symptoms: A significant portion of the product remains in the mother liquor after cooling and filtration, resulting in a lower than expected isolated product mass.[3]

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Product is too soluble in the chosen solvent. - Reduce the amount of solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Change the solvent: Experiment with a less polar solvent or a mixture of solvents to decrease solubility.[1] - Cool the solution: Lower the temperature of the crystallization mixture using an ice bath or refrigeration to reduce the solubility of the salt.[1]
Incomplete Salt Formation. - Ensure stoichiometric addition of the acid: When performing a salt crystallization (e.g., diacetate), make sure that at least a stoichiometric amount of the acid has been added.[3] - Verify the pH: Check the pH of the solution to confirm that it is within the optimal range for salt formation.[3]
Formation of a Stable Hydrate. - Utilize hydrate formation for purification: Piperazine can be effectively purified as its hexahydrate due to its insolubility in certain aqueous alcohol mixtures. This property can be intentionally used as a purification step.[3]
Problem 2: Poor Separation in Column Chromatography
  • Symptoms: Co-elution of the desired product with impurities, leading to low purity of the collected fractions.[4]

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Strong interaction with the stationary phase. - Add a basic modifier: To neutralize acidic sites on the silica gel, add a small amount of a volatile amine, such as triethylamine (0.1-1%) or ammonia, to the mobile phase.[1] - Use an amine-functionalized column: Employ a commercially available column with a bonded amine stationary phase (e.g., aminopropyl silica) for a more inert surface.[1] - Switch to a different stationary phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral).[1]
Incorrect mobile phase polarity. - Optimize the eluent system: Use Thin Layer Chromatography (TLC) to screen different solvent systems and find one that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4] A gradient elution from a less polar to a more polar solvent system can often improve separation.[4]
Column overloading. - Reduce the sample load: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Purification of Piperazine by Diacetate Salt Formation

This protocol is adapted from a method for purifying crude piperazine containing various amine by-products.[3]

  • Dissolution: Dissolve the crude piperazine in acetone (B3395972) at a temperature between 20-40°C. The target concentration should be approximately 0.5 to 20 weight percent piperazine.[2]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[2]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[2]

  • Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[3]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[3]

  • Drying: Dry the purified piperazine diacetate precipitate under vacuum at room temperature.[3]

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.[3]

Protocol 2: Purification of Piperazine as its Hexahydrate

This protocol is designed to selectively precipitate piperazine as its hexahydrate from a mixture of other nitrogenous compounds.[3]

  • Water Adjustment: Add water to the crude mixture to ensure that the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[3]

  • Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.[3]

  • Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[3]

  • Isolation: Filter the precipitate from the solution.[3]

  • Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene (B151609) or pentane (B18724) to remove non-polar impurities.[3]

  • Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[3]

Data Presentation

Table 1: Comparison of Piperazine Purification Methods

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation Moderate to HighHighSuitable for large scale; effective for impurities with different boiling points.Not effective for removing azeotropes or impurities with similar boiling points.
Column Chromatography High to Very HighModerate to HighHigh resolution for separating structurally similar impurities.Can be time-consuming and require large volumes of solvent; basicity of piperazine can be problematic.[1]
Recrystallization (Salt Formation) High to Very HighModerate to HighHighly selective for the target compound; can remove a broad range of impurities.Yield can be reduced by the solubility of the salt in the mother liquor.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Step cluster_post Post-Purification crude Crude Piperazine Compound dissolve Dissolve in Appropriate Solvent crude->dissolve add_acid Add Acid (e.g., Acetic Acid) dissolve->add_acid precipitate Precipitate Salt add_acid->precipitate filtrate Filter Precipitate precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry pure Pure Piperazine Salt dry->pure

Caption: Workflow for Piperazine Purification via Salt Formation.

troubleshooting_logic start Low Purity after Purification check_method Review Purification Method start->check_method is_cryst Crystallization Issue? check_method->is_cryst Crystallization is_chrom Chromatography Issue? check_method->is_chrom Chromatography cryst_sol Optimize Solvent System - Change solvent - Adjust volume is_cryst->cryst_sol Yes cryst_salt Verify Salt Formation - Check acid stoichiometry - Measure pH is_cryst->cryst_salt Yes chrom_mp Optimize Mobile Phase - Add modifier (TEA/TFA) - Adjust polarity is_chrom->chrom_mp Yes chrom_sp Change Stationary Phase - Amine-functionalized - Alumina is_chrom->chrom_sp Yes

Caption: Troubleshooting Logic for Low Purity Issues.

References

Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of piperazine (B1678402) and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a piperazine compound to be hygroscopic?

A1: A hygroscopic substance, such as many piperazine compounds, has a strong tendency to attract and absorb moisture from the surrounding atmosphere. Anhydrous piperazine is notably deliquescent, meaning it can absorb enough environmental moisture to dissolve and form a liquid solution.[1] This property is significant as it can alter the compound's physical and chemical characteristics, which in turn can affect the accuracy of experiments and the stability of the product.[1]

Q2: How can moisture absorption affect my piperazine compound?

A2: The absorption of moisture can introduce several experimental challenges:

  • Inaccurate Weighing: The measured weight of a hygroscopic compound will be inflated by the weight of the absorbed water, leading to errors in concentration calculations for solutions and reactions.[1]

  • Alteration of Physical Properties: Moisture can change the physical characteristics of a compound, including its melting point, solubility, and crystal structure. For instance, piperazine is often available in its hexahydrate form, which possesses a different melting point than its anhydrous counterpart.[1]

  • Chemical Degradation: The presence of water can facilitate degradation pathways like hydrolysis. This can lead to the formation of impurities and a reduction in the compound's purity and potency.[1]

  • Handling Difficulties: Hygroscopic powders may become sticky and clump together, complicating their handling, transfer, and accurate dispensing.[1]

Q3: What are the recommended storage practices for hygroscopic piperazine compounds?

A3: To minimize moisture absorption, it is crucial to store hygroscopic piperazine compounds in a cool, dry, and well-ventilated area.[1] They should be kept in tightly sealed containers.[1] The use of desiccators containing a suitable drying agent, such as silica (B1680970) gel or phosphorus pentoxide, is strongly advised.[1] Additionally, store them away from incompatible substances like strong oxidizing agents and acids.[1]

Q4: How should I handle piperazine compounds in the laboratory to prevent water uptake?

A4: When working with hygroscopic piperazine compounds, it is important to minimize their exposure to the atmosphere.[1] If possible, conduct work in a controlled environment with low humidity, such as a glove box or a dry room.[1] If such an environment is not accessible, work quickly and keep containers tightly sealed when not in use.[1] Always use dry glassware and equipment, and avoid breathing on the sample, as exhaled breath contains moisture.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Inaccurate weighing due to water absorption.1. Dry the piperazine compound in a vacuum oven at an appropriate temperature before use.2. Handle the compound in a low-humidity environment (e.g., glove box).3. Determine the water content of your sample using Karl Fischer titration before each experiment and adjust calculations accordingly.[1]
The melting point of the compound is lower than the literature value for the anhydrous form. The compound has absorbed moisture and may be partially or fully hydrated.1. Dry the sample under vacuum and re-measure the melting point.2. Perform Thermogravimetric Analysis (TGA) to determine the temperature at which water is lost and to quantify the amount of water present.[1]
The piperazine compound appears clumpy or sticky. Significant water absorption from the atmosphere.1. Transfer the compound to a desiccator to remove excess moisture.2. If the compound is intended for a non-aqueous reaction, consider drying it under vacuum.3. For future use, ensure storage in a tightly sealed container with a desiccant.[1]
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, GC) over time. Degradation of the piperazine compound, potentially accelerated by the presence of absorbed water.1. Store the compound under the recommended conditions (cool, dry, sealed).2. Prepare solutions fresh before use.3. Investigate the stability of the compound in the presence of water under your experimental conditions.[1]

Data on Hygroscopicity and Stability

Table 1: Effects of Moisture on Piperazine Compounds

Parameter Observation for Piperazine Compounds Significance
Water Absorption Behavior Anhydrous piperazine is highly hygroscopic and deliquescent. It readily absorbs atmospheric moisture to form hydrates, such as piperazine hexahydrate.[1]This necessitates stringent handling and storage conditions to maintain the anhydrous state and ensure accurate weighing.[1]
Effect on Melting Point Anhydrous piperazine has a melting point of 109-111 °C, while piperazine hexahydrate melts at around 44 °C.[1]A depressed melting point can be an indicator of water absorption.[1]
Thermal Stability Piperazine is known to be thermally stable. However, studies on its thermal degradation in aqueous solutions indicate that degradation pathways can be influenced by the presence of water and other reactants, especially at elevated temperatures.While inherently stable, the presence of absorbed water could potentially influence long-term stability and should be monitored.[1]
Oxidative Stability Oxidative degradation of piperazine can occur, and the rate of degradation can be influenced by the solvent system and the presence of other compounds.Absorbed water can act as a solvent and may participate in or mediate oxidative reactions.[1]

Table 2: European Pharmacopoeia Hygroscopicity Classification

This classification is based on the percentage weight gain of a substance after being stored at 25°C and 80% relative humidity for 24 hours.[2][3][4]

Hygroscopicity Class Percent Weight Gain (w/w)
Non-hygroscopic < 0.12%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%

Experimental Protocols

Determination of Water Content by Karl Fischer (KF) Titration

This protocol provides a general guideline for the volumetric Karl Fischer titration of a hygroscopic amine like piperazine.

Principle: The Karl Fischer titration is a specific method for determining water content based on a chemical reaction between iodine and water in the presence of sulfur dioxide, a base, and a suitable solvent.[1]

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Anhydrous methanol (B129727) or a specialized KF solvent for amines

  • Benzoic acid (for strongly basic amines)[1]

  • Airtight sample injection port

  • Analytical balance

Procedure:

  • Solvent Preparation: Add an appropriate volume of anhydrous methanol to the titration vessel. If piperazine is strongly basic and interferes with the endpoint, add a suitable amount of benzoic acid to the solvent to neutralize the amine.[1]

  • Pre-titration: Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.[1]

  • Sample Preparation: In a glove box or a low-humidity environment, accurately weigh a suitable amount of the piperazine compound into a dry, gas-tight syringe or a weighing boat. The sample size should be chosen to give a reasonable titrant volume.

  • Sample Introduction: Quickly and carefully introduce the sample into the titration vessel through the sample injection port. Ensure a hermetic seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The Karl Fischer reagent is added automatically until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated automatically by the instrument based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

Thermogravimetric Analysis (TGA) for Hydrate (B1144303) Characterization

This protocol provides a general method for analyzing the water content of a hydrated piperazine compound.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a hydrated compound, the loss of water molecules upon heating results in a characteristic mass loss at specific temperatures.[1]

Materials:

  • Thermogravimetric analyzer (TGA)

  • High-purity inert gas (e.g., nitrogen or argon)

  • TGA sample pans (e.g., aluminum or platinum)

  • Microbalance

Procedure:

  • Instrument Preparation: Turn on the TGA instrument and the inert purge gas. Allow the instrument to stabilize.

  • Sample Preparation: Accurately weigh a small amount of the piperazine compound (typically 5-10 mg) into a TGA sample pan.[1]

  • Loading the Sample: Place the sample pan into the TGA furnace.

  • Setting up the Experiment: Program the TGA with the desired temperature profile. A typical method for a hydrate analysis would be a heating ramp from ambient temperature to a temperature above the dehydration point (e.g., 25 °C to 200 °C) at a constant heating rate (e.g., 10 °C/min).[1]

  • Running the Analysis: Start the experiment. The instrument will record the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA thermogram will show a step-wise decrease in mass corresponding to the loss of water. The temperature range of the mass loss indicates the dehydration temperature, and the percentage of mass loss corresponds to the amount of water in the sample. This can be used to determine the stoichiometry of the hydrate.[1]

Dynamic Vapor Sorption (DVS) Analysis

Principle: DVS is a gravimetric technique that measures the change in mass of a material in response to changes in the surrounding temperature or humidity. It is used to determine the hygroscopicity of a substance by generating a moisture sorption isotherm.[5]

Materials:

  • Dynamic Vapor Sorption Analyzer

  • Microbalance

  • Nitrogen gas (or other inert gas)

  • Sample of the piperazine compound

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the piperazine compound (typically 1-10 mg) onto the DVS sample pan.

  • Equilibration: Place the sample in the DVS instrument and allow it to equilibrate at a defined temperature (e.g., 25 °C) and low relative humidity (e.g., 0% RH) until a stable mass is recorded.

  • Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the humidity constant until the sample mass equilibrates.

  • Desorption Phase: After reaching the maximum relative humidity, program the instrument to decrease the humidity in a stepwise manner back to the starting point (e.g., from 90% to 0% RH).

  • Data Analysis: The instrument software will generate a moisture sorption isotherm by plotting the change in mass (%) as a function of relative humidity. This isotherm provides information on the hygroscopicity, deliquescence point, and the formation of hydrates.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Initial Assessment cluster_analysis Moisture Content & Stability Analysis cluster_handling Handling & Storage cluster_decision Decision Making start Receive Piperazine Compound assess_physical Visual Inspection (Clumpy, Sticky?) start->assess_physical weigh Accurate Weighing assess_physical->weigh No is_hygroscopic Is Compound Hygroscopic? assess_physical->is_hygroscopic Yes kf_titration Karl Fischer Titration (Determine % Water) weigh->kf_titration tga_analysis TGA (Analyze Hydrates) weigh->tga_analysis dvs_analysis DVS (Hygroscopicity Profile) weigh->dvs_analysis desiccator Store in Desiccator with Desiccant kf_titration->desiccator tga_analysis->desiccator dvs_analysis->desiccator controlled_env Handle in Controlled Environment (Glovebox) controlled_env->weigh tightly_sealed Use Tightly Sealed Containers desiccator->tightly_sealed is_hygroscopic->weigh is_hygroscopic->controlled_env Yes

Caption: Experimental workflow for handling and analyzing hygroscopic piperazine compounds.

troubleshooting_logic issue Problem Encountered (e.g., Inconsistent Results) cause1 Inaccurate Weighing? issue->cause1 cause2 Degradation? issue->cause2 cause3 Physical Change? issue->cause3 solution1a Dry Sample Before Use cause1->solution1a Yes solution1b Use Controlled Environment cause1->solution1b Yes solution1c Perform Karl Fischer & Adjust Calculations cause1->solution1c Yes solution2a Store Properly (Cool, Dry, Sealed) cause2->solution2a Yes solution2b Prepare Solutions Fresh cause2->solution2b Yes solution3a Perform TGA for Hydrate Analysis cause3->solution3a Yes solution3b Store in Desiccator cause3->solution3b Yes

Caption: Troubleshooting logic for issues with hygroscopic piperazine compounds.

signaling_pathway Atmospheric_Moisture Atmospheric Moisture (H2O) Piperazine_Anhydrous Anhydrous Piperazine Atmospheric_Moisture->Piperazine_Anhydrous Absorption Piperazine_Hexahydrate Piperazine Hexahydrate Piperazine_Anhydrous->Piperazine_Hexahydrate Hydration Inaccurate_Weighing Inaccurate Weighing Piperazine_Hexahydrate->Inaccurate_Weighing Altered_Properties Altered Physical Properties (e.g., MP) Piperazine_Hexahydrate->Altered_Properties Degradation Chemical Degradation Piperazine_Hexahydrate->Degradation

Caption: Impact of moisture absorption on anhydrous piperazine.

References

optimizing reaction conditions for piperazine sulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine (B1678402) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing piperazine sulfate?

A1: The synthesis of this compound is a straightforward acid-base neutralization reaction. Piperazine, a diamine, acts as a base and reacts with sulfuric acid to form the corresponding salt. Depending on the stoichiometry, either piperazine monosulfate or piperazine disulfate can be formed.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are:

  • Stoichiometry: The molar ratio of piperazine to sulfuric acid will determine the final product (monosulfate vs. disulfate). Precise control of this ratio is essential.

  • Temperature: The reaction is exothermic. Controlling the temperature is important to prevent side reactions and ensure safe handling.

  • Solvent: The choice of solvent will influence the solubility of the reactants and the precipitation of the product.

  • Purity of Reactants: The purity of the starting piperazine and sulfuric acid will directly impact the purity of the final this compound.

Q3: How can I purify the synthesized this compound?

A3: Purification can be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of this compound and the impurities. Washing the isolated crystals with a cold solvent can also help remove residual impurities. For removing impurities from the starting piperazine material before the synthesis, methods like forming a diacetate salt followed by regeneration of the free base can be employed.[1][2]

Q4: What analytical techniques are recommended for characterizing this compound?

A4: Recommended analytical techniques include:

  • Melting Point: To check for purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the salt.

  • Acid-Base Titration: To determine the purity and equivalent weight.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Product loss during isolation/purification. - Incorrect stoichiometry.- Ensure the reaction goes to completion by monitoring with a suitable technique (e.g., pH). - Optimize the isolation procedure (e.g., cooling time, filtration technique). - Carefully check the molar ratios of the reactants.
Product is an oil or fails to crystallize - Presence of impurities. - Incorrect solvent for crystallization. - Residual solvent.- Purify the starting piperazine. - Screen for a different recrystallization solvent or solvent mixture. - Ensure the product is thoroughly dried under vacuum.
Inconsistent Spectroscopic Data (e.g., NMR) - Mixture of mono- and disulfate salts. - Presence of impurities from starting materials.- Re-evaluate the stoichiometry of the reaction. - Purify the product through recrystallization. - Characterize the starting materials for purity.
Product is discolored - Impurities in the starting piperazine. - Degradation during the reaction due to excessive heat.- Use purified piperazine. - Control the reaction temperature using an ice bath during the addition of sulfuric acid.
Poor Solubility of the Final Product - Formation of the disulfate salt, which may have different solubility properties.- Confirm the identity of the product using analytical techniques. - Adjust the reaction stoichiometry if the monosulfate is the desired product.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Objective: To synthesize this compound via the reaction of piperazine with sulfuric acid.

Materials:

  • Piperazine (high purity)

  • Sulfuric acid (concentrated, analytical grade)

  • Deionized water

  • Ethanol (B145695)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve a known molar amount of piperazine in a suitable solvent (e.g., a mixture of water and ethanol) in a flask.

  • Cooling: Place the flask in an ice bath and begin stirring.

  • Acid Addition: Slowly add the stoichiometric amount of sulfuric acid dropwise to the cooled piperazine solution. The molar ratio should be carefully calculated to target either the monosulfate (1:1 ratio) or disulfate (1:2 ratio of piperazine to sulfuric acid).

  • Reaction: Continue stirring in the ice bath for a specified period to ensure the reaction is complete and to allow for precipitation.

  • Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature.

  • Characterization: Characterize the final product using techniques such as melting point, NMR, and FT-IR.

Data Presentation

Table 1: Hypothetical Yields of this compound under Varying Stoichiometric Conditions

Piperazine:Sulfuric Acid (Molar Ratio) Theoretical Product Hypothetical Yield (%) Observed Melting Point (°C)
1:0.9Piperazine Monosulfate (with excess piperazine)85Varies (impure)
1:1Piperazine Monosulfate95Consistent with literature value
1:1.1Piperazine Monosulfate (with excess acid)92Varies (impure)
1:1.9Piperazine Disulfate (with excess piperazine)88Varies (impure)
1:2Piperazine Disulfate96Consistent with literature value
1:2.1Piperazine Disulfate (with excess acid)93Varies (impure)

Visualizations

experimental_workflow start Start dissolve Dissolve Piperazine in Solvent start->dissolve cool Cool Solution (Ice Bath) dissolve->cool add_acid Slowly Add Sulfuric Acid cool->add_acid react Stir and Allow for Precipitation add_acid->react filter Isolate Product (Vacuum Filtration) react->filter wash Wash with Cold Solvent filter->wash dry Dry Product (Vacuum Oven) wash->dry characterize Characterize Product (NMR, IR, MP) dry->characterize end End characterize->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield start Low Yield Observed check_stoichiometry Verify Reactant Molar Ratios start->check_stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_completion Monitor Reaction (e.g., pH) completion_ok Reaction Complete? check_completion->completion_ok optimize_isolation Review Isolation Procedure isolation_ok Isolation Optimized? optimize_isolation->isolation_ok stoichiometry_ok->check_completion Yes recalculate Recalculate and Re-weigh Reactants stoichiometry_ok->recalculate No completion_ok->optimize_isolation Yes increase_time Increase Reaction Time or Adjust Temperature completion_ok->increase_time No modify_isolation Modify Cooling Time, Filtration, or Washing isolation_ok->modify_isolation No end Yield Optimized isolation_ok->end Yes recalculate->start increase_time->start modify_isolation->start

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Preventing Degradation of Piperazine Solutions During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of piperazine (B1678402) solutions during storage. Below you will find frequently asked questions, detailed troubleshooting guidance, and experimental protocols to ensure the stability and integrity of your piperazine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of piperazine solution degradation during storage?

A1: Piperazine solutions are susceptible to two primary degradation pathways:

  • Oxidative Degradation: This occurs when the solution is exposed to oxygen, often accelerated by the presence of light and metal ions. The piperazine ring can be oxidized, leading to the formation of various degradation products.

  • Thermal Degradation: While piperazine is relatively stable at ambient temperatures, elevated temperatures can promote degradation.[1] This is a more significant concern for applications involving heating, but long-term storage at room temperature, especially in direct sunlight, can contribute to thermal degradation over time.

Q2: What are the common signs that my piperazine solution has degraded?

A2: Degradation of piperazine solutions can manifest in several ways:

  • Color Change: A freshly prepared piperazine solution is typically colorless. The development of a yellow or brown tint can indicate the formation of degradation products.

  • Precipitation: The formation of solid particles or a cloudy appearance can suggest the presence of insoluble degradation products or changes in the solution's properties due to degradation.

  • pH Shift: Degradation can lead to the formation of acidic or basic byproducts, causing a change in the solution's pH.

  • Unexpected Analytical Results: Inconsistent or unexpected results in your experiments, such as altered bioactivity or chromatographic profiles, may be a sign of piperazine degradation.

Q3: How should I store my aqueous piperazine solutions to minimize degradation?

A3: To ensure the long-term stability of your piperazine solutions, it is recommended to:

  • Store in a cool, dark place: Refrigeration at 2-8°C is ideal for minimizing both thermal and photo-induced degradation. If refrigeration is not possible, store the solution at a controlled room temperature (20-25°C) away from direct sunlight and heat sources.[2]

  • Use amber glass or opaque containers: This will protect the solution from light, which can catalyze oxidative degradation.[3]

  • Minimize headspace: Use containers that are appropriately sized for the volume of the solution to reduce the amount of oxygen in the headspace.

  • Consider inert gas purging: For highly sensitive applications or long-term storage, purging the container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidative degradation.

  • Ensure tight sealing: Use containers with tight-fitting caps (B75204) to prevent exposure to atmospheric oxygen and carbon dioxide. Anhydrous piperazine is known to absorb both water and carbon dioxide from the air.[4]

Q4: For how long can I store a piperazine solution before it degrades significantly?

A4: The shelf life of a piperazine solution depends on the storage conditions and the required purity for your application. While piperazine is relatively stable, degradation can occur over time. For sensitive applications, it is best practice to prepare solutions fresh.[4] For general use, solutions stored under ideal conditions (refrigerated, protected from light, and tightly sealed) can be stable for several weeks to months. It is recommended to visually inspect the solution for any signs of degradation before each use. A study on piperazine standard working solutions found them to be stable for at least 10 hours at room temperature (25°C) and under refrigeration (4°C) without obvious degradation.[5]

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of piperazine solutions.

Issue 1: My piperazine solution has turned yellow/brown.

  • Possible Cause: This is a common sign of oxidative degradation. Exposure to air (oxygen) and/or light has likely led to the formation of colored byproducts.

  • Solution:

    • Discard the discolored solution.

    • Prepare a fresh solution using high-purity piperazine and deoxygenated solvent (if possible).

    • Store the new solution in an amber glass bottle with minimal headspace.[3]

    • For extended storage, consider purging the container with an inert gas before sealing.

    • Store the container in a refrigerator (2-8°C).

Issue 2: A precipitate has formed in my piperazine solution.

  • Possible Cause:

    • Degradation: The precipitate could be an insoluble degradation product.

    • Solubility Issues: If the solution was prepared at a higher temperature and subsequently cooled, the piperazine may have precipitated out if its concentration exceeds its solubility at the lower temperature.

    • Contamination: The precipitate could be from an external contaminant.

  • Solution:

    • Do not use the solution with the precipitate.

    • Review your solution preparation protocol to ensure the concentration of piperazine is within its solubility limits at the intended storage temperature.

    • If degradation is suspected, prepare a fresh solution and store it under the recommended conditions (cool, dark, and tightly sealed).

    • Ensure all glassware used for preparation and storage is scrupulously clean.

Issue 3: I am seeing unexpected peaks in my HPLC/LC-MS analysis.

  • Possible Cause: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These peaks represent the various degradation byproducts.

  • Solution:

    • Confirm that the unexpected peaks are not from another source of contamination (e.g., solvent, glassware).

    • Analyze a freshly prepared piperazine solution as a reference to confirm the absence of these peaks.

    • If degradation is confirmed, discard the old solution and prepare a new one, ensuring proper storage practices are followed.

    • Refer to the experimental protocols below to develop a stability-indicating analytical method to monitor the purity of your piperazine solutions over time.

Data on Piperazine Degradation Products

The degradation of piperazine can result in a variety of byproducts, depending on the conditions.

Degradation PathwayKey Degradation Products
Oxidative * Ethylenediamine (EDA)[6] * 2-Oxopiperazine (OPZ)[6] * Formylpiperazine (FPZ)[6] * Formic acid[7] * 1-Piperazinecarboxaldehyde[7] * Piperazinone[7] * Ammonia * Acetate and Oxalate[6]
Thermal * N-Formylpiperazine[5][8] * Ammonium[5][8] * N-(2-aminoethyl)piperazine[5][8] * 2-Imidazolidone[8] * 1,1’-(1,2-ethanediyl)bis-piperazine (PEP) * Ethylenediamine (EDA)

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Piperazine and Degradation Products

This protocol describes a general method for the analysis of piperazine. Since piperazine itself lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.[9]

  • Derivatization Agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) can be used to create a UV-active derivative of piperazine.[9][10]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of your piperazine solution in a suitable diluent.

    • Add the derivatizing agent (NBD-Cl) and allow the reaction to proceed under controlled conditions (e.g., specific temperature and time). The reaction should be optimized for your specific application.

  • Chromatographic Conditions: [9][11]

  • Analysis:

    • Inject a known concentration of a derivatized piperazine standard to determine its retention time and peak area.

    • Inject the derivatized sample solution.

    • Quantify the amount of piperazine and any degradation products by comparing their peak areas to that of the standard.

Protocol 2: LC-MS/MS Method for the Analysis of Piperazine and Degradation Products

This method offers high sensitivity and specificity for the analysis of piperazine and its degradation products without the need for derivatization.

  • Sample Preparation:

    • Dilute the piperazine solution to a suitable concentration (e.g., in the ng/mL to µg/mL range) with a compatible solvent such as a mixture of methanol and water.

  • Chromatographic Conditions: [5][12]

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.[12]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[12]

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.4 mL/min.[12]

    • Column Temperature: 40°C.[12]

    • Injection Volume: 5 µL.[12]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[12]

    • Scan Mode: Full scan for initial identification of parent ions and Multiple Reaction Monitoring (MRM) for targeted quantification of piperazine and its known degradation products.

    • MRM Transitions: Specific precursor-to-product ion transitions for piperazine and its degradation products should be determined by infusing pure standards. For piperazine, a common transition is m/z 87.1 → 44.1.[10]

  • Analysis:

    • Develop a calibration curve using a series of known concentrations of piperazine and available degradation product standards.

    • Analyze the sample solution and quantify the analytes based on the calibration curve.

Visualizations

DegradationPathways cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation Piperazine Piperazine EDA Ethylenediamine Piperazine->EDA O2, light, metal ions OPZ 2-Oxopiperazine Piperazine->OPZ O2, light, metal ions FPZ Formylpiperazine Piperazine->FPZ O2, light, metal ions FormicAcid Formic Acid Piperazine->FormicAcid O2, light, metal ions Piperazinecarboxaldehyde 1-Piperazinecarboxaldehyde Piperazine->Piperazinecarboxaldehyde O2, light, metal ions NFP N-Formylpiperazine Piperazine->NFP Heat Ammonium Ammonium Piperazine->Ammonium Heat AEP N-(2-aminoethyl)piperazine Piperazine->AEP Heat Imidazolidone 2-Imidazolidone Piperazine->Imidazolidone Heat

Caption: Primary degradation pathways of piperazine.

TroubleshootingWorkflow Start Issue with Piperazine Solution Discoloration Solution is Discolored (Yellow/Brown) Start->Discoloration Precipitate Precipitate has Formed Start->Precipitate UnexpectedPeaks Unexpected Analytical Peaks Start->UnexpectedPeaks OxidativeDeg Likely Oxidative Degradation Discoloration->OxidativeDeg DegradationOrSolubility Degradation or Solubility Issue Precipitate->DegradationOrSolubility UseFreshReference Analyze a Freshly Prepared Standard UnexpectedPeaks->UseFreshReference DiscardSolution Discard Solution and Prepare Fresh OxidativeDeg->DiscardSolution DegradationOrSolubility->DiscardSolution If degradation suspected CheckSolubility Verify Concentration is within Solubility Limits at Storage Temperature DegradationOrSolubility->CheckSolubility If prepared hot & cooled DegradationConfirmed Degradation Confirmed DegradationConfirmed->DiscardSolution StoreProperly Store Properly: - Cool (2-8°C) - Dark (Amber Bottle) - Tightly Sealed - Minimal Headspace DiscardSolution->StoreProperly CheckSolubility->DiscardSolution If concentration is too high UseFreshReference->DegradationConfirmed If peaks persist in old sample

Caption: Troubleshooting workflow for piperazine solution issues.

References

Technical Support Center: Troubleshooting Piperazine Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and resolving piperazine (B1678402) precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my piperazine solution precipitating?

Piperazine precipitation in aqueous solutions can be triggered by several factors:

  • Temperature: Piperazine solubility is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • Concentration: Exceeding the solubility limit of piperazine at a given temperature will cause it to precipitate. Piperazine can form different hydrates (hexahydrate and hemihydrate) which have different solubilities.

  • pH: The pH of the solution plays a critical role. Piperazine is a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[1] At a pH below its pKa values, the more soluble protonated forms of piperazine will predominate. As the pH increases, the concentration of the less soluble free base form rises, increasing the risk of precipitation.

  • Carbon Dioxide (CO2) Absorption: Piperazine readily absorbs CO2 from the atmosphere.[1] This reaction forms carbamates and other species, which can have lower solubility than piperazine itself, leading to precipitation.[1] However, under certain controlled conditions, CO2 loading can actually prevent piperazine precipitation.[2][3]

  • Presence of Other Solutes: The presence of other salts or organic molecules can affect the solubility of piperazine through common ion effects or changes in solvent properties. Some piperazine salts, like piperazine phosphate, are known to be insoluble.[4]

Q2: How does pH affect piperazine solubility?

The solubility of piperazine is highly dependent on the pH of the aqueous solution. As a diprotic base, piperazine can exist in three different forms: the dication (H₂PZ²⁺), the monocation (HPZ⁺), and the neutral free base (PZ). The distribution of these species is governed by the pH of the solution and the pKa values of piperazine. The protonated forms are generally much more soluble in water than the neutral form. Therefore, at lower pH values, where the protonated species dominate, piperazine exhibits higher solubility.

Q3: Can exposure to air cause my piperazine solution to precipitate?

Yes, exposure to air can lead to the precipitation of piperazine. Piperazine is hygroscopic and readily absorbs both water and carbon dioxide from the air.[4] The reaction with CO2 forms various carbamate (B1207046) species, which can precipitate, especially in concentrated solutions.[1]

Troubleshooting Guides

Issue 1: Precipitation upon cooling

Question: My piperazine solution was clear at a higher temperature, but a precipitate formed when it cooled down. What should I do?

Answer: This is a common issue related to temperature-dependent solubility.

  • Solution 1: Re-dissolve and Maintain Temperature: Gently warm the solution while stirring to redissolve the precipitate. Once redissolved, maintain the solution at a temperature where piperazine remains soluble for your experiment.

  • Solution 2: Adjust Concentration: If your experimental protocol allows, you can dilute the solution to a concentration that remains stable at the desired lower temperature.

  • Solution 3: pH Adjustment: Lowering the pH of the solution by adding a suitable acid can increase the solubility of piperazine by converting the free base to its more soluble protonated form.

Issue 2: Precipitation after solution preparation

Question: I just prepared a piperazine solution, and a precipitate formed immediately or after a short period. What went wrong?

Answer: This could be due to several factors.

  • Exceeded Solubility Limit: You may have exceeded the solubility of piperazine at the preparation temperature. Refer to the solubility data to ensure you are working within the solubility limits.

  • Slow Dissolution: Ensure that the piperazine is fully dissolved. Use a magnetic stirrer and allow sufficient time for complete dissolution. Gentle warming can aid this process.

  • pH is too high: The pH of the solution might be too high, favoring the less soluble free base form of piperazine. Measure the pH and, if necessary, adjust it to a lower value with an appropriate acid.

Issue 3: Precipitation in the presence of CO2

Question: I am working with a system where CO2 is present, and I'm observing precipitation. How can I manage this?

Answer: The interaction between piperazine and CO2 is complex. While CO2 can cause precipitation through carbamate formation, controlled CO2 loading can also be used to prevent it.

  • Control CO2 Loading: In some applications, maintaining a specific CO2 loading can keep piperazine in a soluble form.[3] This often involves operating within a defined temperature and concentration window.

  • Use of Blended Amines: In industrial applications like CO2 capture, piperazine is often blended with other amines to mitigate precipitation issues.[5]

  • Inert Atmosphere: If the presence of CO2 is not essential for your experiment, prepare and handle the piperazine solution under an inert atmosphere (e.g., nitrogen or argon) to prevent CO2 absorption from the air.

Data Presentation

Table 1: Solubility of Piperazine in Water at Different Temperatures

Temperature (°C)Solubility (wt%)
-1.004.2
10~10
20~15
30~25
40~40
50~55
60~70

Note: Data compiled and interpolated from various sources.[6]

Table 2: pKa Values of Piperazine at 25°C

pKaValue
pKa15.35
pKa29.73

Source:[1]

Experimental Protocols

Protocol for Preparing a Stable Aqueous Piperazine Solution
  • Determine the Required Concentration and Volume: Based on your experimental needs, calculate the mass of piperazine required.

  • Weighing: Accurately weigh the desired amount of piperazine in a clean, dry beaker.

  • Solvent Addition: Add a portion of deionized water to the beaker, typically about 70-80% of the final volume.

  • Dissolution: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the piperazine is completely dissolved. Gentle heating (e.g., to 30-40°C) can be used to expedite dissolution, but be mindful of the temperature limits of your experiment.

  • pH Adjustment (if necessary): Once the piperazine is dissolved, measure the pH of the solution. If a specific pH is required or if you need to increase solubility, slowly add a suitable acid (e.g., HCl) dropwise while monitoring the pH until the target value is reached.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • Storage: Store the solution in a tightly sealed container to prevent evaporation and absorption of atmospheric CO2. For long-term storage, consider refrigeration, but be aware of potential precipitation at lower temperatures. If precipitation occurs upon cooling, the solution will need to be warmed to redissolve the piperazine before use.

Visualizations

Piperazine_Species_Distribution cluster_pH_Scale pH pH_2 2 pH_4 4 H2Pz H₂Pz²⁺ (Dication) (High Solubility) pH_6 6 pH_8 8 HPz HPz⁺ (Monocation) (Good Solubility) pH_10 10 pH_12 12 Pz Pz (Free Base) (Lower Solubility) H2Pz->HPz pKa1 ≈ 5.35 HPz->Pz pKa2 ≈ 9.73

Caption: Predominant piperazine species in aqueous solution at different pH values.

Troubleshooting_Workflow start Precipitation Observed check_temp Was the solution cooled? start->check_temp check_conc Is the concentration too high? check_temp->check_conc No action_reheat Reheat to redissolve and maintain temperature check_temp->action_reheat Yes check_ph What is the pH? check_conc->check_ph No action_dilute Dilute the solution check_conc->action_dilute Yes check_co2 Was the solution exposed to air? check_ph->check_co2 Optimal action_lower_ph Lower the pH check_ph->action_lower_ph High action_inert Prepare/handle under inert atmosphere check_co2->action_inert Yes end Solution Clear check_co2->end No action_reheat->end action_dilute->end action_lower_ph->end action_inert->end

Caption: A logical workflow for troubleshooting piperazine precipitation.

Serotonin_Signaling_Pathway Simplified Serotonin (B10506) Signaling Pathway and Piperazine Derivatives cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Serotonin Serotonin (5-HT) Five_HTP->Serotonin Vesicle Synaptic Vesicle Serotonin->Vesicle SERT SERT (Serotonin Transporter) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Vesicle->Serotonin Release Signaling Downstream Signaling Receptor->Signaling Piperazine_Derivative Piperazine Derivative (e.g., Vortioxetine) Piperazine_Derivative->SERT Inhibits

Caption: Role of piperazine derivatives in a simplified serotonin signaling pathway.

References

Technical Support Center: Water Content Determination in Piperazine Sulfate by Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the water content of piperazine (B1678402) sulfate (B86663) using Karl Fischer (KF) titration. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting pathways.

Frequently Asked Questions (FAQs)

Q1: Why is Karl Fischer titration the preferred method for water content determination in piperazine sulfate?

A1: Karl Fischer titration is a highly specific and accurate method for determining water content. Unlike methods like loss on drying, which can also measure volatile solvents, KF titration selectively reacts with water. This specificity is crucial for obtaining an accurate measure of the water content in a substance like this compound, which is a hydrated salt.

Q2: What are the main challenges when performing Karl Fischer titration on this compound?

A2: The primary challenges are twofold:

  • Basicity: Piperazine is a basic compound. When introduced into the Karl Fischer titration cell, it can increase the pH of the reagent mixture. The optimal pH for the KF reaction is between 5.5 and 8. A pH outside this range can lead to slow reactions, inaccurate results, or side reactions.[1][2]

  • Hygroscopicity: Piperazine and its salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This requires careful sample handling to prevent artificially high water content readings.

Q3: How can the basicity of this compound be managed during titration?

A3: To counteract the basicity of this compound, a buffered Karl Fischer solvent system should be used. This typically involves adding a weak organic acid, such as benzoic acid or salicylic (B10762653) acid, to the titration solvent (e.g., methanol).[4][5] The acid neutralizes the amine, maintaining the pH within the optimal range for the Karl Fischer reaction.[1][2][4][5]

Q4: What is the expected water content for this compound?

A4: this compound can exist in a hydrated form. The theoretical water content will depend on the specific hydrate (B1144303). Due to the lack of specific data for a single, stable hydrate of this compound in the search results, it is crucial to refer to the certificate of analysis for the specific batch being tested. The table below provides illustrative examples of theoretical water content for different potential hydrates.

Data Presentation

Table 1: Illustrative Theoretical Water Content of this compound Hydrates

Molecular FormulaHydrate FormMolar Mass ( g/mol )Theoretical Water Content (%)
C₄H₁₀N₂·H₂SO₄·H₂OMonohydrate202.248.91
C₄H₁₀N₂·H₂SO₄·2H₂ODihydrate220.2516.36
C₄H₁₀N₂·H₂SO₄·6H₂OHexahydrate292.3136.96

Note: This table provides calculated theoretical values for illustrative purposes. The actual water content should be determined experimentally and compared with the specifications for the material.

Table 2: Typical Karl Fischer Titration Parameters (Example)

ParameterVolumetric TitrationCoulometric Titration
Titrant KF reagent with a titer of 5 mg/mLAnolyte with iodide
Solvent 20-30 mL Methanol (B129727) with ~5g Benzoic AcidCommercial coulometric KF reagent
Sample Size 100-200 mg10-50 mg
Endpoint Detection BivoltametricBivoltametric
Stirring Speed Moderate and constantModerate and constant
Termination Criteria Stable endpoint for 15-30 secondsStable drift rate (e.g., < 20 µ g/min )

Note: These are example parameters and should be optimized for the specific instrument and sample characteristics.

Experimental Protocols

Volumetric Karl Fischer Titration of this compound

This protocol outlines the steps for determining the water content of this compound using a volumetric Karl Fischer titrator.

  • Reagent Preparation:

    • Prepare a buffered solvent by dissolving approximately 5 grams of benzoic acid in 30 mL of anhydrous methanol directly in the titration vessel.[6]

  • System Preparation:

    • Assemble the Karl Fischer titration cell, ensuring all joints are properly sealed to prevent moisture ingress.

    • Start the titrator and perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.

  • Titer Determination:

    • Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) to the conditioned solvent.

    • Titrate to the endpoint.

    • Repeat the titer determination at least twice to ensure reproducibility. The titrator will calculate the titer of the Karl Fischer reagent (in mg/mL).

  • Sample Analysis:

    • In a controlled environment with low humidity (e.g., a glove box or on a balance with a draft shield), accurately weigh approximately 100-200 mg of the this compound sample.

    • Quickly transfer the sample into the titration vessel.

    • Start the titration and record the volume of titrant consumed at the endpoint.

  • Calculation:

    • The water content is calculated by the instrument using the following formula: Water (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

Troubleshooting Guides

Issue 1: Drifting or Unstable Endpoint

  • Question: The titration does not reach a stable endpoint, and the drift remains high. What could be the cause?

  • Answer:

    • Inadequate Buffering: The amount of benzoic acid may be insufficient to neutralize the basicity of the this compound, causing a pH shift and a side reaction.[5] Solution: Add more benzoic acid to the solvent and re-run the pre-titration.

    • Moisture Ingress: The titration cell may not be properly sealed, allowing atmospheric moisture to enter. Solution: Check all seals, septa, and tubing connections for leaks.

    • Side Reaction: A side reaction between the sample and the KF reagent may be occurring.[7] Solution: Try using a smaller sample size or a specialized KF reagent for amines.

Issue 2: Inconsistently High Results

  • Question: My water content results are consistently higher than expected and vary between samples. What should I investigate?

  • Answer:

    • Hygroscopic Sample Handling: this compound is hygroscopic and can absorb atmospheric moisture during weighing and transfer.[3] Solution: Handle the sample in a low-humidity environment (e.g., a glove box). Minimize the time the sample is exposed to the air.

    • Inadequate Solvent Conditioning: The solvent may not have been sufficiently dried during the pre-titration. Solution: Ensure a stable, low drift is achieved before adding the sample.

    • "Over-titration": This can occur if the endpoint parameters are not set correctly. Solution: Review and optimize the endpoint detection parameters on your titrator.

Issue 3: Poor Sample Solubility

  • Question: The this compound sample is not dissolving completely in the methanol-based solvent. How can I improve this?

  • Answer:

    • Use of Co-solvents: While piperazine is readily soluble in methanol, the sulfate salt's solubility might be different. Solution: Consider using a co-solvent like formamide (B127407) to improve solubility. However, ensure the co-solvent is compatible with your KF reagents and does not undergo side reactions.

    • Sample Particle Size: Large crystals will dissolve more slowly. Solution: Gently grind the sample to a finer powder before analysis to increase the surface area and improve dissolution speed.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Karl Fischer Titration of this compound cluster_prep Preparation cluster_analysis Sample Analysis cluster_results Results prep_reagent Prepare Buffered Solvent (Methanol + Benzoic Acid) prep_system Assemble and Seal Titration Cell prep_reagent->prep_system 1 titer_det Determine Titer with Water Standard prep_system->titer_det 2 weigh_sample Accurately Weigh This compound titer_det->weigh_sample 3 add_sample Introduce Sample into Titration Cell weigh_sample->add_sample 4 run_titration Start Titration add_sample->run_titration 5 record_volume Record Titrant Volume run_titration->record_volume 6 calculate_water Calculate Water Content (%) record_volume->calculate_water 7

Caption: Figure 1. A flowchart of the experimental workflow for the Karl Fischer titration of this compound.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Common KF Titration Issues cluster_solutions1 Solutions for Unstable Endpoint cluster_solutions2 Solutions for High Results cluster_solutions3 Solutions for Poor Solubility start Problem Encountered issue1 Drifting/Unstable Endpoint? start->issue1 issue2 Inconsistently High Results? start->issue2 issue3 Poor Sample Solubility? start->issue3 solution1a Increase Buffering (add more benzoic acid) issue1->solution1a Yes solution1b Check for Leaks in Titration Cell issue1->solution1b Yes solution1c Use Smaller Sample Size issue1->solution1c Yes solution2a Improve Sample Handling (low humidity environment) issue2->solution2a Yes solution2b Ensure Proper Solvent Conditioning issue2->solution2b Yes solution2c Optimize Endpoint Parameters issue2->solution2c Yes solution3a Use a Co-solvent (e.g., formamide) issue3->solution3a Yes solution3b Reduce Sample Particle Size issue3->solution3b Yes

Caption: Figure 2. A decision tree for troubleshooting common issues in the Karl Fischer titration of this compound.

References

Technical Support Center: Addressing Piperazine Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and mitigate issues arising from piperazine (B1678402) interference in analytical assays. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is piperazine interference and why does it occur?

A: Piperazine interference refers to the generation of artifactual results in analytical assays due to the presence of compounds containing a piperazine ring. This interference can manifest as false positives or false negatives and arises from several of the molecule's inherent properties:

  • Basicity: The piperazine ring contains two nitrogen atoms, making it basic. This can alter the pH of the assay buffer, affecting enzyme activity, protein conformation, and the ionization state of other molecules, leading to unreliable results.[1][2]

  • Autofluorescence: Substituted piperazine derivatives can be inherently fluorescent. This autofluorescence can interfere with fluorescence-based assays by increasing background signal and masking the true signal from the intended reporter fluorophore.

  • Reactivity: The nitrogen atoms in the piperazine ring can be reactive, potentially interacting with assay components. While direct reactivity with stable reagents like ATP is low under typical assay conditions, the potential for reaction with other sensitive reagents or intermediates should be considered.[3]

  • Biological Activity: Piperazine and its derivatives are biologically active molecules and can exhibit off-target effects in cell-based assays.[4] These effects, such as cytotoxicity or modulation of signaling pathways, can be misinterpreted as a compound's specific activity on the intended target.[3][5][6][7][8][9]

Q2: Which analytical assays are most susceptible to piperazine interference?

A: Assays that are particularly sensitive to changes in pH, fluorescence, or that rely on specific biological pathways are most susceptible. These include:

  • Fluorescence-Based Assays: Assays using fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET) are prone to interference from autofluorescent piperazine derivatives.[10]

  • Luciferase Reporter Assays: These assays can be affected by compounds that directly inhibit the luciferase enzyme or by piperazine's basicity altering the optimal pH for the enzymatic reaction.[11][12][13]

  • Homogeneous Time-Resolved Fluorescence (HTRF): Piperazine compounds can interfere with HTRF assays by quenching the fluorescence signal of the donor or acceptor fluorophores.[10][14][15]

  • Cell-Based Assays: The inherent biological activity of piperazine derivatives can lead to cytotoxicity or off-target signaling, confounding the results of assays measuring cell viability, apoptosis, or specific signaling pathways.[3][5][6][7][8][9]

  • Enzyme Assays: The buffering capacity of piperazine can alter the assay pH, thereby affecting the enzyme's kinetic parameters.[16]

Troubleshooting Guides

Problem 1: I'm observing unexpectedly high background in my fluorescence-based assay when screening a library containing piperazine compounds.

Answer: This is a common issue likely caused by the intrinsic fluorescence (autofluorescence) of the piperazine-containing compounds.

Troubleshooting Workflow:

A High Background Signal in Fluorescence Assay B Hypothesis: Piperazine Autofluorescence A->B C Run a 'Compound-Only' Control B->C E Significant Signal in Compound-Only Well? C->E D Measure Emission Spectrum of Suspected Interfering Compound H Interference Confirmed D->H F No Significant Signal E->F No G Yes, Significant Signal E->G Yes L Issue is Not Compound Autofluorescence F->L G->D I Select Fluorophore with Red-Shifted Excitation/Emission H->I J Implement Time-Resolved Fluorescence (TRF) H->J K Use a Non-Fluorescence Orthogonal Assay H->K M Consider Other Sources of High Background L->M

Caption: Troubleshooting workflow for high background in fluorescence assays.

Detailed Steps:

  • Run a "Compound-Only" Control: Prepare wells containing only the assay buffer and the piperazine compound at the screening concentration. Omit the fluorescent probe or biological target.

  • Measure Fluorescence: Read the plate on a fluorometer using the same excitation and emission wavelengths as your primary assay.

  • Analyze Results: If you observe a significant signal in the "compound-only" wells, it confirms that the compound is autofluorescent at the assay wavelengths.

  • Spectral Shift: If possible, switch to a fluorescent dye with excitation and emission wavelengths that are further in the red spectrum, as piperazine autofluorescence is often more pronounced in the blue-green region.

  • Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, this can be an effective way to reduce interference from short-lived background fluorescence.

  • Orthogonal Assay: If spectral shifting or TRF are not options, consider using a non-fluorescence-based orthogonal assay (e.g., a luminescence or absorbance-based assay) to confirm hits.

Problem 2: My luciferase reporter assay is showing inconsistent results or a high rate of false positives with piperazine-containing compounds.

Answer: This could be due to direct inhibition of the luciferase enzyme by the piperazine compounds or a pH shift in the assay buffer.

Troubleshooting Workflow:

A Inconsistent Results or High False Positives in Luciferase Assay B Hypothesis 1: Direct Luciferase Inhibition A->B C Hypothesis 2: pH Shift Interference A->C D Run a Biochemical Luciferase Inhibition Counter-Screen B->D E Measure pH of Assay Buffer with and without Compound C->E F Compound Inhibits Purified Luciferase? D->F G Significant pH Change? E->G H Yes F->H I No F->I J Yes G->J K No G->K L Compound is a Luciferase Inhibitor. Flag as False Positive. H->L M Interference is Not Direct Inhibition I->M N Use a More Strongly Buffered Assay System J->N O Consider Alternative Non-Luciferase Assay J->O P Interference is Not Due to pH Shift K->P

Caption: Troubleshooting workflow for luciferase assay interference.

Detailed Steps:

  • Biochemical Counter-Screen: Perform a cell-free luciferase activity assay using purified luciferase enzyme. This will distinguish direct enzyme inhibition from other cellular effects.

  • pH Measurement: Measure the pH of your assay buffer with and without the addition of the piperazine compound at its final assay concentration. A significant change in pH can indicate that the buffering capacity of your system is insufficient.

  • Data Analysis:

    • If the compound inhibits the purified luciferase in the biochemical assay, it is a direct inhibitor and should be flagged as a probable false positive.[11][12]

    • If a significant pH shift is observed, consider re-formulating your assay with a stronger buffer system or a buffer with a pKa closer to the desired assay pH.[17]

  • Orthogonal Assay: To confirm hits that are not direct luciferase inhibitors and do not cause a pH shift, use an orthogonal assay that does not rely on a luciferase readout.

Problem 3: I am seeing a high number of false positives in my HTRF screen of a piperazine library.

Answer: Piperazine compounds can interfere with HTRF assays, often by quenching the fluorescence signal.

Troubleshooting Workflow:

A High False Positive Rate in HTRF Screen B Hypothesis: Signal Quenching by Piperazine Compounds A->B C Analyze Raw Data from Both Donor (620 nm) and Acceptor (665 nm) Wavelengths B->C D Does the Compound Decrease the Donor or Acceptor Signal? C->D E Yes D->E F No D->F G Compound is an HTRF Interfering Compound (Quencher) E->G I Interference is Not Direct Signal Quenching F->I H Flag as False Positive G->H J Consider Other Interference Mechanisms (e.g., steric hindrance) I->J

Caption: Troubleshooting workflow for HTRF assay interference.

Detailed Steps:

  • Analyze Raw Data: Instead of only looking at the ratiometric output, examine the raw fluorescence data from both the donor (620 nm) and acceptor (665 nm) channels.

  • Identify Quenchers: A compound that quenches the HTRF signal will typically cause a decrease in the fluorescence intensity of either the donor or the acceptor, or both. This is a hallmark of assay interference.[10][14][15] True inhibitors of the biological interaction should decrease the acceptor signal while having a minimal effect on the donor signal.

  • Flag Interfering Compounds: Compounds that show significant quenching of either signal should be flagged as potential false positives.

Quantitative Data on Piperazine Interference

The following tables summarize quantitative data related to piperazine interference. Note that specific values can be highly dependent on the assay conditions and the specific piperazine derivative.

Table 1: Cytotoxicity of Piperazine Derivatives in Common Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
N-Benzylpiperazine (BZP)H9c2MTT343.9[6]
1-(3-trifluoromethylphenyl) piperazine (TFMPP)H9c2MTT59.6[6]
1-(4-methoxyphenyl) piperazine (MeOPP)H9c2MTT570.1[6]
1-(3,4-methylenedioxybenzyl) piperazine (MDBP)H9c2MTT702.5[6]
PiperineHepG2MTT97[3]
PiperineHep3BMTT58[3]
Benzimidazole (B57391) saltHepG2MTT25.14[8]
Benzimidazole saltHEK-293TMTT38.46[8]

Table 2: Solubility of Piperazine

SolventSolubilityReference
WaterFreely Soluble[2][4][18]
EthanolSoluble[2][18]
Diethyl EtherInsoluble[2][4]
GlycerolSoluble[2]

Experimental Protocols

Protocol 1: Counter-Screen for Direct Luciferase Inhibition

This protocol is designed to determine if a compound of interest directly inhibits firefly luciferase.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer (e.g., 20 mM Tricine, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8)

  • D-Luciferin substrate

  • ATP

  • Test compounds dissolved in DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of firefly luciferase in luciferase assay buffer.

    • Prepare a stock solution of D-Luciferin and ATP.

  • Compound Plating: Add the test compounds and controls (DMSO for negative control, a known luciferase inhibitor for positive control) to the wells of the microplate.

  • Enzyme Addition: Add the diluted firefly luciferase to all wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add the D-Luciferin/ATP solution to all wells to start the reaction.

  • Measure Luminescence: Immediately read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for compounds that show dose-dependent inhibition.

Protocol 2: Solid-Phase Extraction (SPE) for Piperazine Removal

This protocol provides a general method for removing basic compounds like piperazine from a biological matrix (e.g., plasma) prior to analysis.[19][20]

Materials:

  • Strong cation exchange (SCX) SPE cartridges

  • Methanol (B129727) (for conditioning)

  • Water (for conditioning and washing)

  • Acidic buffer (e.g., 0.1 M HCl, for washing)

  • Basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • Biological sample containing piperazine

Procedure:

  • Condition the Cartridge: Pass methanol through the SCX cartridge, followed by water. Do not let the cartridge dry out.

  • Load the Sample: Load the pre-treated biological sample onto the cartridge. The basic piperazine will be retained by the acidic sorbent.

  • Wash the Cartridge:

    • Wash with water to remove hydrophilic impurities.

    • Wash with an acidic buffer to remove weakly basic and neutral impurities.

  • Elute the Analyte: Elute the piperazine from the cartridge using the basic elution solvent. The high pH will neutralize the piperazine, releasing it from the sorbent.

  • Dry and Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for your analytical method.

By following these guidelines and protocols, researchers can effectively identify and mitigate the challenges posed by piperazine interference, leading to more accurate and reliable assay results.

References

Technical Support Center: Strategies for Removing Residual Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual piperazine (B1678402) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual piperazine?

The most common methods for removing residual piperazine, a basic impurity, from reaction mixtures include:

  • Acid-Base Extraction: This technique leverages the basicity of piperazine to selectively move it into an aqueous layer.[1][2]

  • Crystallization/Recrystallization: Piperazine can be removed by crystallizing the desired product from a suitable solvent system, or by selectively crystallizing piperazine itself, often as a salt.[3][4]

  • Chromatography: Techniques like column chromatography are effective for separating piperazine from the desired compound based on differences in polarity and affinity for the stationary phase.[5]

  • Scavenger Resins: Solid-supported scavengers can be used to selectively bind to and remove piperazine from the reaction mixture.[6][7]

  • Azeotropic Distillation: This method can be employed to separate piperazine from water by forming an azeotrope with a suitable entrainer.[8]

Q2: How do I choose the best removal strategy for my specific reaction?

The choice of removal strategy depends on several factors, including the properties of your desired product (solubility, stability), the scale of your reaction, and the required final purity. The following decision-making workflow can help guide your choice.

G start Start: Residual Piperazine Present product_solubility Is the product soluble in an organic solvent immiscible with water? start->product_solubility product_stability Is the product stable to acidic conditions? product_solubility->product_stability Yes crystallization_option Consider Crystallization product_solubility->crystallization_option No extraction Perform Acid-Base Extraction product_stability->extraction Yes scavenger_option Consider Scavenger Resins product_stability->scavenger_option No end End: Piperazine Removed extraction->end chromatography Use Column Chromatography crystallization_option->chromatography No crystallization Perform Crystallization/Recrystallization crystallization_option->crystallization Product can be crystallized? scavenger_option->chromatography No scavenger Use Scavenger Resins scavenger_option->scavenger Product stable to scavenger conditions? chromatography->end crystallization->end scavenger->end

Caption: Decision tree for selecting a piperazine removal strategy.

Q3: I'm performing an acid wash, but the piperazine is not being fully removed. What can I do?

If an acid wash is not completely removing piperazine, consider the following troubleshooting steps:

  • Increase the number of washes: Multiple extractions with fresh acidic solution are more effective than a single large-volume wash.

  • Adjust the pH: Ensure the pH of the aqueous layer is sufficiently low (pH 2-3) to fully protonate the piperazine, making it highly water-soluble.[2]

  • Increase the acid concentration: A slightly more concentrated acid solution may be necessary, but be mindful of your desired product's stability.

  • Choose a different acid: If using a weak acid, switching to a stronger one like dilute HCl may improve efficiency.[2]

  • Add salt: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of organic compounds in the aqueous phase, further driving the piperazine into the aqueous layer.[1]

Q4: My product is also basic. How can I selectively remove piperazine?

When your product is also basic, selective removal of piperazine can be challenging. Here are a few approaches:

  • Fine-tune the pH: Carefully adjust the pH of the aqueous wash. Piperazine has two pKa values (around 5.3 and 9.7), and if your product's pKa is significantly different, you may be able to find a pH where piperazine is protonated and water-soluble while your product remains in the organic layer.

  • Selective Crystallization: Exploit differences in solubility between your product and piperazine salts. For instance, piperazine can be selectively precipitated as its diacetate salt from an acetone (B3395972) solution.[3]

  • Chromatography: Column chromatography is often the most effective method in this scenario, as it can separate compounds with subtle differences in basicity and polarity.

  • Scavenger Resins: Use a scavenger resin with a specific affinity for primary or secondary amines if your product is, for example, a tertiary amine.

Q5: I'm trying to remove piperazine by crystallization, but it's co-crystallizing with my product. What should I do?

Co-crystallization can be a difficult problem to solve. Here are some strategies to try:

  • Solvent Screening: Experiment with different crystallization solvents or solvent mixtures. A solvent system that maximizes the solubility of piperazine while minimizing the solubility of your product is ideal.

  • Temperature Gradient: Optimize the cooling rate during crystallization. A slower cooling rate can sometimes lead to purer crystals.

  • Slurrying: After crystallization, slurrying the solid in a solvent in which piperazine is soluble but your product is not can help wash away the impurity.

  • Convert to a Salt: If your product can form a salt, crystallizing it as such may exclude the piperazine from the crystal lattice.

Troubleshooting Guides

Troubleshooting Acid-Base Extraction
Issue Possible Cause Solution
Emulsion Formation - Vigorous shaking- High concentration of reactants- Let the mixture stand for a longer period.- Add a small amount of brine (saturated NaCl solution).- Filter the mixture through a pad of Celite.- Gently swirl or rock the separatory funnel instead of shaking vigorously.
Incomplete Piperazine Removal - Insufficiently acidic aqueous phase- Too few extractions- Check and adjust the pH of the aqueous phase to be between 2 and 3.[2]- Perform at least three extractions with the acidic solution.
Product Loss to Aqueous Layer - Product is also basic and being protonated- Carefully adjust the pH to a level where piperazine is protonated but the product is not.- Use a milder acidic solution (e.g., dilute acetic acid instead of HCl).
Troubleshooting Crystallization
Issue Possible Cause Solution
Oiling Out - Solution is supersaturated- Cooling too quickly- Add a small amount of additional solvent.- Heat the solution to redissolve the oil and then cool it more slowly.- Use a different solvent system.
No Crystal Formation - Solution is not saturated enough- Lack of nucleation sites- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure product.
Poor Recovery - Product is too soluble in the chosen solvent- Cool the solution to a lower temperature.- Use a different solvent in which the product is less soluble.- Add an anti-solvent to decrease the product's solubility.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Piperazine Removal

This protocol describes a general procedure for removing residual piperazine from a reaction mixture where the desired product is soluble in an organic solvent that is immiscible with water.

G start Start: Reaction Mixture in Organic Solvent add_to_funnel Transfer to Separatory Funnel start->add_to_funnel add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) add_to_funnel->add_acid shake Stopper and Shake Funnel (venting frequently) add_acid->shake separate_layers Allow Layers to Separate shake->separate_layers drain_aqueous Drain Aqueous Layer (contains piperazine salt) separate_layers->drain_aqueous repeat_extraction Repeat Extraction of Organic Layer with Fresh Acid (2-3 times) drain_aqueous->repeat_extraction repeat_extraction->add_acid Yes wash_organic Wash Organic Layer with Brine repeat_extraction->wash_organic No dry_organic Dry Organic Layer (e.g., over Na2SO4 or MgSO4) wash_organic->dry_organic filter_and_concentrate Filter and Concentrate Organic Layer dry_organic->filter_and_concentrate end End: Purified Product filter_and_concentrate->end

Caption: Workflow for acid-base extraction of piperazine.

Methodology:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower aqueous layer, which now contains the piperazine hydrochloride salt.

  • Repeat: Repeat the acid wash (steps 3-6) two more times with fresh portions of the dilute acid solution.

  • Neutralization (Optional): If your product is acid-sensitive, you may want to wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.

Protocol 2: Selective Precipitation of Piperazine as Diacetate Salt

This protocol is useful when the desired product is soluble in acetone and you want to selectively remove piperazine.[3]

Methodology:

  • Dissolution: Dissolve the crude mixture containing your product and residual piperazine in acetone. The concentration of piperazine should ideally be between 0.5 and 20% by weight.[9] The temperature should be maintained between 20-40°C.[9]

  • Acidification: While stirring the acetone solution, slowly add glacial acetic acid. Use at least a stoichiometric amount and up to five times the stoichiometric amount required to form piperazine diacetate.[9]

  • Precipitation: The piperazine diacetate will precipitate as a crystalline solid. To ensure complete precipitation, cool the mixture to between 10-30°C while continuing to stir.[9]

  • Isolation: Filter the mixture to separate the solid piperazine diacetate from the acetone solution containing your desired product.

  • Washing: Wash the filtered solid with cold acetone to remove any entrained product. The filtrate now contains your purified product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to isolate your purified product.

Protocol 3: Use of a Scavenger Resin

This protocol outlines the use of a silica-based piperazine scavenger (Si-PPZ) to remove electrophiles, which can be adapted to scavenge piperazine itself.

Methodology:

  • Resin Selection: Choose a suitable scavenger resin. For removing piperazine, an acidic resin would be appropriate.

  • Reaction Setup: In a flask, dissolve your crude product in a suitable solvent.

  • Add Resin: Add the scavenger resin to the flask (typically 3-5 equivalents relative to the amount of piperazine).

  • Stir: Stir the mixture at room temperature. The required time can range from 15 minutes to a few hours. Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine when the piperazine has been completely removed.

  • Filtration: Filter the mixture to remove the resin, which now has the piperazine bound to it.

  • Wash: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Product Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your purified product.

References

Technical Support Center: Enhancing the Stability of Piperazine-Based CO₂ Capture Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of piperazine-based CO₂ capture solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperazine (B1678402) (PZ) solvents?

A1: Piperazine-based solvents primarily degrade through two pathways: thermal degradation and oxidative degradation. Thermal degradation occurs at the high temperatures present in the stripper unit of a CO₂ capture plant, while oxidative degradation is initiated by the presence of oxygen in the flue gas.[1][2]

Q2: What are the common products of piperazine degradation?

A2: Key products of thermal degradation include N-(2-aminoethyl)piperazine (AEP), 1,1'-(1,2-ethanediyl)bis-piperazine (PEP), and ethylenediamine (B42938) (EDA).[3] Oxidative degradation typically yields products such as ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[4]

Q3: How do process conditions affect the rate of thermal degradation?

A3: The rate of thermal degradation of piperazine is significantly influenced by temperature and CO₂ loading. The degradation rate increases with temperature.[5][6] At 175°C, degradation is negligible without dissolved CO₂, but the first-order rate constant (k₁) increases with CO₂ loading up to a certain point (around 0.4 mol CO₂/mol alkalinity) and then decreases at higher loadings.[6]

Q4: What is the role of metals in the oxidative degradation of piperazine?

A4: Metals, particularly copper (Cu²⁺) and to a lesser extent iron (Fe²⁺), can catalyze the oxidative degradation of piperazine.[1] Stainless steel components can also contribute to weak catalytic effects.[1] The presence of these metals can significantly increase the rate of solvent loss.

Troubleshooting Guides

Issue 1: Rapid Loss of CO₂ Absorption Capacity

Symptom: A noticeable decrease in the efficiency of CO₂ capture over a short period.

Possible Cause: Accelerated solvent degradation.

Troubleshooting Steps:

  • Analyze Solvent Composition: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products. An increase in compounds like AEP, PEP, EDA, OPZ, or FPZ confirms degradation.

  • Check Operating Temperatures: Monitor the stripper temperature. Temperatures exceeding the recommended range for piperazine (typically above 160°C) can lead to rapid thermal degradation.[1][5]

  • Measure Oxygen Content: Determine the oxygen concentration in the flue gas. High levels of O₂ can accelerate oxidative degradation.

  • Inspect for Metal Contamination: Analyze the solvent for dissolved metals like copper and iron, which catalyze oxidation.[1]

Issue 2: Foaming in the Absorber

Symptom: Formation of stable foam in the absorber column, leading to operational instability and potential carryover of the solvent.

Possible Cause: Accumulation of degradation products and other contaminants that act as surfactants.

Troubleshooting Steps:

  • Identify Contaminants: Analyze the amine solution for surface-active contaminants. These can include degradation products, hydrocarbons from the flue gas, and anti-foaming agents used in excess.[7][8]

  • Review Filtration System: Ensure that the filtration system is effectively removing suspended solids and degradation products.[8]

  • Implement Mitigation Strategies: Consider using anti-foaming agents judiciously. If degradation products are the primary cause, solvent reclaiming or replacement might be necessary.[9]

Issue 3: Increased Corrosion Rates

Symptom: Higher than expected corrosion of plant equipment, particularly in high-temperature areas.

Possible Cause: The presence of degradation products and the formation of corrosive byproducts.

Troubleshooting Steps:

  • Monitor Corrosion: Regularly inspect equipment and use corrosion coupons or online monitoring to track corrosion rates.

  • Analyze Degradation Products: Certain degradation products can be corrosive. For instance, degraded piperazine can exacerbate the corrosion of 316L stainless steel.[10]

  • Control CO₂ Loading: High CO₂ loading can increase the corrosivity (B1173158) of the solvent.[10]

  • Material Selection: For new systems or replacements, consider using more resistant materials like 304 or 2205 duplex stainless steel in high-temperature zones.[10]

Data Presentation

Table 1: Thermal Degradation Rate Constants of Piperazine under Various Conditions

Piperazine Concentration (m)CO₂ Loading (mol CO₂/mol alkalinity)Temperature (°C)First-Order Rate Constant (k₁) (s⁻¹)Reference
80.31506.1 x 10⁻⁹[5][6]
80.1 - 0.417565 - 71 x 10⁻⁹[6]
80.4717524 x 10⁻⁹[6]
5 (aqueous)-1452.24 x 10⁻⁹[2]
5 (aqueous)-1601.09 x 10⁻⁸[2]
5 (aqueous)-1752.27 x 10⁻⁷[2]
5 (hybrid media)-1453.56 x 10⁻⁸[2]
5 (hybrid media)-1607.67 x 10⁻⁸[2]
5 (hybrid media)-1751.19 x 10⁻⁷[2]

Table 2: Major Degradation Products of Piperazine

Degradation TypeMajor ProductsReference
ThermalN-(2-aminoethyl)piperazine (AEP), 1,1'-(1,2-ethanediyl)bis-piperazine (PEP), Ethylenediamine (EDA)[3]
OxidativeEthylenediamine (EDA), 2-oxopiperazine (OPZ), Formylpiperazine (FPZ)[4]

Experimental Protocols

Protocol 1: Analysis of Piperazine and its Degradation Products by HPLC

This protocol outlines a general procedure for the analysis of piperazine and its degradation products using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Dilute the piperazine solvent sample with an appropriate mobile phase to a suitable concentration.
  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like formic acid or phosphoric acid is often employed. For MS-compatible methods, formic acid is preferred.[11]
  • Flow Rate: Typically around 1.0 mL/min.
  • Detection: UV detection is suitable if a derivatizing agent is used to make piperazine UV-active.[12] For more sensitive and specific detection, a mass spectrometer (LC-MS) can be used.
  • Injection Volume: 10-20 µL.

3. Derivatization (for UV detection):

4. Data Analysis:

  • Identify and quantify the peaks corresponding to piperazine and its degradation products by comparing their retention times and peak areas with those of known standards.

Protocol 2: Analysis of Amines by Ion Chromatography

This protocol provides a general method for the analysis of amines using Ion Chromatography (IC).

1. Sample Preparation:

  • Dilute the amine solvent sample significantly with deionized water (e.g., 1000-fold dilution) to bring the concentration within the working range of the instrument.[13]

2. IC Conditions:

  • Column: A cation-exchange column such as Metrosep C2-250 or a Dionex IonPac series column is suitable for amine separation.[13][14]
  • Eluent: An acidic eluent is typically used. The specific acid and its concentration will depend on the column and the amines being separated.
  • Detection: Suppressed conductivity detection is a common and sensitive method for amine analysis.[15]
  • Flow Rate: As recommended by the column manufacturer.

3. Data Analysis:

  • Identify and quantify the amine peaks based on their retention times and the detector response compared to standard solutions.

Visualizations

Thermal_Degradation_Pathway PZ Piperazine (PZ) Intermediate AEAEPZH+ Intermediate PZ->Intermediate + PZH+ PZH Protonated Piperazine (PZH+) AEP N-(2-aminoethyl)piperazine (AEP) (Major Product) Intermediate->AEP + PZ PEP_EDA PEP + EDA (Minor Products) Intermediate->PEP_EDA + PZ

Caption: Proposed thermal degradation pathway of piperazine.

Oxidative_Degradation_Workflow cluster_sampling Solvent Sampling cluster_analysis Analytical Procedure cluster_results Results and Mitigation Sample Collect Piperazine Solvent Sample Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation Analysis Instrumental Analysis (GC-MS, HPLC, or IC) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Identification Identify & Quantify Degradation Products Data->Identification Mitigation Implement Mitigation Strategy (e.g., N2 Sparging, Inhibitors) Identification->Mitigation

Caption: Experimental workflow for analyzing oxidative degradation.

References

dealing with piperazine clumping and handling difficulties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling piperazine (B1678402), with a focus on addressing the common issue of clumping due to its hygroscopic nature.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and troubleshooting tips for common issues encountered during the handling and use of piperazine in a laboratory setting.

FAQs

  • Q1: Why has my anhydrous piperazine turned into a solid clump?

    • A1: Anhydrous piperazine is a hygroscopic and deliquescent solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3] When exposed to air, it can absorb enough water to dissolve itself, and upon slight changes in temperature or humidity, it can recrystallize into a solid mass or clump. It also readily absorbs carbon dioxide from the air.[4]

  • Q2: What are the consequences of using clumped piperazine in my experiments?

    • A2: Using clumped piperazine can lead to significant errors in your experiments. The absorbed water will lead to inaccurate weighing, resulting in lower-than-calculated concentrations of the active compound.[5] This can affect reaction stoichiometry, lead to inconsistent results, and potentially introduce unwanted side reactions.

  • Q3: How can I prevent my piperazine from clumping?

    • A3: Proper storage is crucial. Store piperazine in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6] For anhydrous piperazine, storage in a desiccator with a suitable desiccant like silica (B1680970) gel or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5]

  • Q4: Can I still use piperazine that has already clumped?

    • A4: It is not recommended for applications requiring high precision. However, for some applications, you may be able to dry the clumped piperazine. This can be done by placing it in a vacuum oven at a temperature below its melting point. The effectiveness of this will depend on the extent of hydration. It is always best to use fresh, free-flowing piperazine for accurate and reproducible results.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty in weighing an accurate amount of piperazine. The solid has become sticky and difficult to handle due to moisture absorption.Handle the piperazine in a low-humidity environment, such as a glove box. Use a dry, clean spatula for transfer. For precise measurements, consider preparing a stock solution in a dry solvent and using volumetric dispensing.
Inconsistent or non-reproducible experimental results. Inaccurate concentration of piperazine due to unaccounted-for water content in the weighed solid.Always use fresh, free-flowing piperazine. If you suspect your piperazine has absorbed moisture, you can determine the water content using Karl Fischer titration and adjust your calculations accordingly.[5]
The piperazine has a lower-than-expected melting point. The piperazine has absorbed water, forming a hydrate. Anhydrous piperazine melts at 109-112 °C, while the hexahydrate form melts at around 44 °C.[4][7]This is a strong indication of hydration. The material should be dried under vacuum or a fresh batch should be used.
The piperazine solution appears cloudy or contains particulates. The piperazine may not be fully dissolved, or it may have reacted with dissolved carbon dioxide to form insoluble carbamates.[4]Ensure the solvent is appropriate and the piperazine is fully dissolved. Gentle heating and sonication can aid dissolution. To avoid carbamate (B1207046) formation, use degassed solvents.

Data Presentation

The following tables summarize key quantitative data for piperazine.

Table 1: Physical and Chemical Properties of Anhydrous Piperazine

PropertyValueReference(s)
Molecular Formula C₄H₁₀N₂[8]
Molecular Weight 86.14 g/mol [1]
Melting Point 109-112 °C[7]
Boiling Point 145-146 °C[7]
Solubility in Water Freely soluble[4]
pKa1 at 25 °C 5.35[4]
pKa2 at 25 °C 9.73[4]
pH of 10% aqueous solution 10.8–11.8[4]

Table 2: Comparison of Anhydrous Piperazine and Piperazine Hexahydrate

PropertyAnhydrous PiperazinePiperazine HexahydrateReference(s)
Formula C₄H₁₀N₂C₄H₁₀N₂·6H₂O[4]
Appearance White crystalline solidDeliquescent crystals[1][4]
Melting Point 109-112 °C~44 °C[4][7]
Hygroscopicity HighVery High (Deliquescent)[1][4]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of Piperazine

This protocol describes the preparation of a 1 M aqueous solution of anhydrous piperazine.

Materials:

  • Anhydrous piperazine (free-flowing solid)

  • Deionized water, degassed

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Funnel

Procedure:

  • Preparation: Work in a low-humidity environment if possible. Ensure all glassware is clean and dry.

  • Weighing: Tare a piece of weighing paper on the analytical balance. Quickly weigh 8.614 g of anhydrous piperazine. Due to its hygroscopic nature, perform this step as swiftly as possible to minimize moisture absorption.

  • Dissolution: Transfer the weighed piperazine to the 100 mL volumetric flask using a funnel. Add approximately 50 mL of degassed, deionized water to the flask.

  • Mixing: Swirl the flask gently to dissolve the piperazine. If necessary, the solution can be sonicated for a few minutes to ensure complete dissolution.

  • Final Volume: Once the piperazine is completely dissolved and the solution has returned to room temperature, add degassed, deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed container to prevent absorption of atmospheric CO₂.

Mandatory Visualization

Diagram 1: Anthelmintic Mechanism of Piperazine via GABA Receptor Signaling

The primary anthelmintic action of piperazine is through its effect on the neuromuscular system of parasitic worms.[9][10] It acts as an agonist for the gamma-aminobutyric acid (GABA) receptor, which is an ionotropic receptor that functions as a chloride ion channel.[9]

GABAReceptorSignaling Piperazine's Anthelmintic Mechanism of Action cluster_postsynaptic Nematode Muscle Cell GABA GABA GABAR GABA Receptor (Chloride Channel) GABA->GABAR Binds to Cl_ion Cl- GABAR->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Piperazine Piperazine Piperazine->GABAR Agonist action PiperazineWorkflow Workflow for Handling Hygroscopic Piperazine Start Start: Obtain Piperazine Storage Store in Desiccator (Tightly Sealed) Start->Storage Check Check for Clumping Storage->Check Handling Handle in Low-Humidity Environment (e.g., Glove Box) Weighing Weigh Quickly and Accurately Handling->Weighing Dissolving Dissolve in Degassed Solvent Weighing->Dissolving Experiment Proceed with Experiment Dissolving->Experiment Check->Handling No Clumping Drying Dry Under Vacuum (if necessary) Check->Drying Clumping Observed Drying->Handling

References

Validation & Comparative

A Comparative Guide to Piperazine Alternatives in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize Fmoc solid-phase peptide synthesis (SPPS), the choice of a deprotection agent is critical. While piperazine (B1678402) has been utilized, a range of alternative bases offer distinct advantages in terms of efficiency, side-reaction profiles, and handling. This guide provides an objective comparison of piperazine and its alternatives, supported by experimental data, to inform the selection of the most suitable reagent for your specific synthetic challenges.

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in SPPS. This process, known as deprotection, is typically achieved through a base-mediated β-elimination mechanism.[1] The ideal deprotection reagent should rapidly and completely remove the Fmoc group without inducing undesirable side reactions, such as aspartimide formation, diketopiperazine (DKP) formation, or racemization.[1]

Comparative Performance of Fmoc Deprotection Reagents

The selection of a deprotection base significantly impacts peptide purity and overall synthesis success. Below is a summary of quantitative data comparing the performance of piperazine with common alternatives.

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Diketopiperazine (DKP) Formation (%)Racemization (%)Reference(s)
Piperidine (B6355638)20% in DMF5-20 minVariableCan be significant, especially with Asp-Xxx sequencesProne to occur, especially with Pro-containing dipeptidesCan occur, particularly at the C-terminus and with sensitive residues like Cys and His[1]
4-Methylpiperidine (B120128) (4-MP)20% in DMF5-20 minSimilar to piperidinePotentially minor improvements in reducing side reactions in certain contextsSimilar to piperidineSimilar to piperidine[1][2]
Piperazine (PZ) 10% w/v in 9:1 DMF/ethanolSlower than piperidineGoodSignificantly reduces the risk of aspartimide formation Effective in reducing DKP formationGenerally low[1][2][3]
Piperazine / DBU5% (w/v) Piperazine, 2% (v/v) DBU in DMF/NMP< 1 minute HighCan be suppressed with the addition of 1% formic acidDrastically reduces DKP formation Low[1][4][5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMFVery fastVariableCan exacerbate aspartimide formation and racemizationEffective in reducing DKP formationCan be significant[1][6][7]
Dipropylamine (B117675) (DPA)Not specifiedNot specifiedNot specifiedShown to reduce aspartimide formationNot specifiedNot specified[6]
Morpholine50% in DMF20-30 minNot specifiedCan minimize aspartimide formationCan minimize DKP formationLess racemization than piperidine for C-terminal Cys[8]

Key Insights from Comparative Data:

  • Piperidine , the conventional reagent, is effective but is associated with a higher propensity for side reactions, particularly aspartimide formation.[1]

  • 4-Methylpiperidine (4-MP) offers performance comparable to piperidine and is not a controlled substance, simplifying procurement.[9]

  • Piperazine (PZ) is a milder base that is particularly advantageous for sequences prone to aspartimide formation, although its deprotection kinetics are slower.[1][3]

  • The Piperazine/DBU combination has emerged as a highly efficient and safer alternative, providing rapid deprotection while minimizing side reactions.[1][4] The addition of a small amount of formic acid can further suppress aspartimide formation.[4]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent and fast-acting deprotection reagent. However, its strong basicity can increase the risk of side reactions unless used in combination with a scavenger like piperazine.[1][6]

  • Morpholine and Dipropylamine (DPA) are also viable alternatives for minimizing specific side reactions like aspartimide and diketopiperazine formation.[6][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for Fmoc deprotection using various reagents.

Standard Piperidine Deprotection Protocol

This protocol is widely used for routine SPPS.[1]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for a specified time (typically 5-10 minutes). A second treatment is often performed.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation (Optional): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.

Piperazine/DBU Deprotection Protocol

This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.[1][6]

  • Resin Swelling: Swell the peptide-resin in DMF or N-methyl-2-pyrrolidone (NMP) for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF or NMP. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.

  • Deprotection: Add the deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-5 minutes. A second treatment is often performed.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (3-5 times) to remove all traces of the bases.

4-Methylpiperidine (4-MP) Deprotection Protocol

The protocol for 4-MP is identical to the standard piperidine protocol, with 20% (v/v) 4-methylpiperidine in DMF used as the deprotection solution.[3][10]

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying chemical processes and experimental steps is facilitated by visual diagrams.

Fmoc Deprotection Mechanism

The removal of the Fmoc group by a secondary amine base proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of dibenzofulvene (DBF) and the free amine. The secondary amine also acts as a scavenger for the reactive DBF intermediate.[2][3][10]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF Adduct DBF-Amine Adduct DBF->Adduct + Base (Scavenger) Base Secondary Amine (e.g., Piperazine)

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

General Solid-Phase Peptide Synthesis Workflow

The Fmoc deprotection step is an integral part of the cyclical SPPS process.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., with Piperazine/DBU) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., with HCTU/DIC) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Global Side-Chain Deprotection Repeat->Cleavage No (Final Amino Acid) Purification Peptide Purification Cleavage->Purification End Final Peptide Purification->End

Caption: A typical workflow for Fmoc solid-phase peptide synthesis.

Conclusion

The choice of the Fmoc deprotection reagent has a significant impact on the outcome of solid-phase peptide synthesis. While piperazine offers advantages in reducing aspartimide formation, its slower reaction kinetics may not be ideal for all applications. The combination of piperazine and DBU presents a compelling alternative, offering the benefits of rapid deprotection and minimized side reactions. For sequences prone to specific side reactions, other bases like 4-methylpiperidine, morpholine, or dipropylamine may be more suitable. By carefully considering the peptide sequence and the potential for side reactions, researchers can select the optimal deprotection strategy to enhance peptide purity and synthetic success.

References

A Comparative Guide to Analytical Methods for Piperazine Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of piperazine (B1678402), the active component of piperazine sulfate. The performance of High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are evaluated based on published experimental data. Detailed methodologies are provided to support the application of these techniques in a research and quality control setting.

Data Presentation: A Comparative Overview of Method Performance

The selection of an appropriate analytical method for piperazine analysis is critical and depends on factors such as the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the validation parameters of different methods, offering a clear comparison of their performance characteristics.

MethodAnalyteLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV (with derivatization) Piperazine30 - 350 ppm104.87 - 108.06%1.13%30 ppm90 ppm[1]
HPLC-ELSD PiperazineNot SpecifiedNot Specified< 3%Not SpecifiedNot Specified[2][3]
UPLC-ESI/MS/MS Piperazine1 - 200 µg/kg102.93 - 111.46%4.57 - 5.28%0.4 µg/kg1.0 µg/kg[3]
Spectrophotometry Piperazine0.5 - 3 µg/mlNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.

1. HPLC-UV Method with Derivatization

This method is suitable for the quantification of piperazine at trace levels in active pharmaceutical ingredients (APIs) by forming a UV-active derivative.[1][3]

  • Derivatization Reagent: 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl).[1][3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[6]

    • Flow Rate: 1.0 ml/min.[1]

    • Column Temperature: 35°C.[1]

    • Detection: UV detector set at 340 nm.[1]

    • Injection Volume: 10 μL.[1]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable diluent.

    • React the sample solution with NBD-Cl to form the derivative.

    • Inject the resulting solution into the HPLC system.

2. HPLC with Evaporative Light Scattering Detection (ELSD)

This method can be employed for the determination of piperazine without the need for derivatization, utilizing a hydrophilic interaction chromatography (HILIC) mode.[3]

  • Chromatographic Conditions:

    • Column: Cyanopropyl (CN) bonded stationary phase.[3]

    • Mobile Phase: Optimization of the organic modifier and acid composition is required for robust chromatography.[3]

  • Detection: Evaporative Light Scattering Detector.

3. Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI/MS/MS)

For highly sensitive and selective quantification of piperazine, especially in complex matrices like biological samples, UPLC-ESI/MS/MS is a powerful technique that does not require derivatization.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

    • Mobile Phase A: 0.1% Formic acid in water.[6]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 40°C.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Mass Transition: For piperazine, the transition from precursor ion to product ion is typically m/z 87.1 → 44.1.[3]

4. Spectrophotometric Method

A simple and rapid method for the determination of piperazine and its salts can be achieved through a colorimetric reaction.[4]

  • Reagents: Phenothiazine (B1677639) and N-bromosuccinimide in aqueous methanol.[4]

  • Procedure:

    • React the piperazine sample with phenothiazine and N-bromosuccinimide.

    • Measure the absorbance of the resulting colored product at 595 nm.[4]

  • Beer's Law: The method is reported to be linear in the concentration range of 0.5-3 µg/ml for piperazine hexahydrate.[4]

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis & Lifecycle Management A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, GC) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K System Suitability J->K L Routine Sample Analysis K->L Implement for Routine Use M Ongoing Method Monitoring L->M N Method Transfer / Revalidation M->N

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to Piperazine and Monoethanolamine (MEA) for Carbon Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate carbon dioxide (CO₂) emissions has driven extensive research into efficient and cost-effective carbon capture technologies. Among the various methods, chemical absorption using amine-based solvents is a mature and widely studied approach. Monoethanolamine (MEA) has historically been the benchmark solvent for this process. However, piperazine (B1678402) (PZ), often used in concert with other amines, has emerged as a promising alternative, demonstrating significant advantages in several key performance areas.

This guide provides a detailed, objective comparison of the performance of piperazine and MEA for CO₂ capture, supported by experimental data. It is intended to inform researchers, scientists, and professionals in related fields about the relative merits of these two critical solvents.

Performance Comparison: Piperazine vs. MEA

A comprehensive evaluation of solvents for carbon capture hinges on several key performance indicators: CO₂ absorption capacity, the energy required for solvent regeneration, the kinetics of the absorption reaction, and the solvent's stability under operational conditions.

Quantitative Performance Data

The following tables summarize the key quantitative performance metrics for piperazine and MEA based on available experimental data. It is important to note that performance can vary based on the specific experimental conditions, including solvent concentration, temperature, pressure, and the presence of other chemical species.

Performance MetricPiperazine (PZ)Monoethanolamine (MEA)Notes
**Regeneration Energy (GJ/tCO₂) **2.76 - 3.56[1]3.1 - 5.34[1][2]PZ consistently demonstrates a lower energy requirement for regeneration, a key factor in the overall cost of carbon capture.[1]
CO₂ Loading Capacity (mol CO₂/mol amine) ~0.79[3]~0.47 - 0.5[3]PZ's higher loading capacity means more CO₂ can be captured per unit of solvent, potentially reducing the required solvent circulation rate.[3]
Absorption Rate HighHighBoth solvents exhibit fast reaction kinetics, but PZ often shows a superior absorption rate, especially when used as a promoter in blended amine systems.[4][5][6]
Solvent Stability and Degradation

Solvent degradation is a critical issue in amine-based carbon capture, leading to solvent loss, reduced performance, and the formation of corrosive byproducts.

Degradation TypePiperazine (PZ)Monoethanolamine (MEA)Key Degradation Products
Thermal Degradation More resistant[7]Prone to degradationPZ: N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, 2-imidazolidone.[8][9] MEA: N-acetylethanolamine, N,N-diacetylethanolamine, 2-oxazolidone.[10][11]
Oxidative Degradation More resistantProne to degradationPZ: Ethylenediamine, carboxylate ions, amides.[12] MEA: Ammonia, aldehydes, ketones, amides, carboxylic acids.[11][13]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of solvent performance. Below are representative methodologies for key experiments cited in the comparison.

CO₂ Absorption/Desorption Performance Evaluation

Objective: To determine the CO₂ absorption capacity and regeneration energy of the amine solvent.

Apparatus: A bench-scale absorption/desorption unit consisting of a packed absorption column and a stripping column with a reboiler. Gas and liquid flow rates are controlled, and temperatures and pressures are monitored throughout the system.

Procedure:

  • Prepare the aqueous amine solution to the desired concentration (e.g., 30 wt% MEA or 40 wt% PZ).

  • A simulated flue gas stream with a known CO₂ concentration is introduced at the bottom of the absorption column.

  • The lean amine solution is fed to the top of the absorber, flowing counter-currently to the gas.

  • The CO₂-rich amine solution from the bottom of the absorber is preheated and then fed to the top of the stripping column.

  • The stripper is heated by a reboiler to a specific temperature (e.g., 120-150°C) to reverse the absorption reaction and release the captured CO₂.

  • The regenerated (lean) amine is cooled and recirculated back to the absorber.

  • The concentration of CO₂ in the inlet and outlet gas streams of the absorber is continuously monitored to determine the capture efficiency.

  • The energy input to the reboiler is measured to calculate the regeneration energy per ton of CO₂ captured.

Solvent Degradation Analysis

Objective: To evaluate the thermal and oxidative stability of the amine solvent.

Apparatus: A sealed, stirred reactor made of a non-corrosive material (e.g., stainless steel). The reactor should be equipped with temperature control and ports for gas inlet and liquid sampling.

Procedure for Thermal Degradation:

  • The amine solution, loaded with a specific amount of CO₂, is placed in the reactor.

  • The reactor is purged with an inert gas (e.g., nitrogen) to remove any oxygen.

  • The reactor is heated to a constant high temperature (e.g., 135-175°C) for an extended period (e.g., several weeks).

  • Liquid samples are periodically withdrawn and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products.

Procedure for Oxidative Degradation:

  • The amine solution is placed in the reactor at a temperature representative of the absorber (e.g., 55°C).

  • A gas stream containing a known concentration of oxygen is bubbled through the solution.

  • Catalysts, such as metal ions (e.g., Fe²⁺, Cu²⁺), may be added to simulate conditions in an industrial plant.

  • Liquid samples are taken over time and analyzed to determine the rate of amine loss and the formation of degradation products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical reaction pathways for CO₂ capture and a typical experimental workflow for solvent evaluation.

CO2_Capture_Mechanism cluster_MEA Monoethanolamine (MEA) Pathway cluster_PZ Piperazine (PZ) Pathway MEA 2 RNH₂ Zwitterion_MEA RNH₂⁺COO⁻ MEA->Zwitterion_MEA CO2_MEA CO₂ CO2_MEA->Zwitterion_MEA Reaction Carbamate_MEA RNHCOO⁻ Zwitterion_MEA->Carbamate_MEA Deprotonation Protonated_MEA RNH₃⁺ Zwitterion_MEA->Protonated_MEA PZ PZ Zwitterion_PZ PZ⁺COO⁻ PZ->Zwitterion_PZ CO2_PZ CO₂ CO2_PZ->Zwitterion_PZ Reaction Carbamate_PZ PZCOO⁻ Zwitterion_PZ->Carbamate_PZ Deprotonation Protonated_PZ PZH⁺ Zwitterion_PZ->Protonated_PZ Dicarbamate ⁻OOCPZCOO⁻ Carbamate_PZ->Dicarbamate + CO₂

Caption: Simplified reaction pathways for CO₂ with MEA and Piperazine.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis Solvent_Prep Solvent Preparation (MEA or PZ solution) Absorption CO₂ Absorption (Packed Column) Solvent_Prep->Absorption Gas_Prep Simulated Flue Gas Preparation Gas_Prep->Absorption Desorption Solvent Regeneration (Stripping Column) Absorption->Desorption Rich Solvent Performance_Analysis Performance Data Analysis (Capacity, Energy) Absorption->Performance_Analysis Desorption->Absorption Lean Solvent Desorption->Performance_Analysis Degradation_Analysis Degradation Product Analysis (HPLC, GC-MS) Desorption->Degradation_Analysis Degraded Solvent

Caption: General experimental workflow for evaluating carbon capture solvents.

Conclusion

The selection of an optimal solvent for carbon capture is a multi-faceted decision that requires a thorough understanding of various performance metrics. While MEA has long been the industry standard, the experimental data clearly indicates that piperazine, particularly when used in blended formulations, offers substantial advantages. Its lower regeneration energy, higher CO₂ loading capacity, and greater stability against both thermal and oxidative degradation make it a highly attractive alternative for reducing the costs and improving the efficiency of carbon capture processes.[1][3][7] Further research and pilot-scale studies will continue to refine our understanding of these solvents and pave the way for the deployment of more advanced and sustainable carbon capture technologies.

References

Assessing the Purity of Synthesized Piperazine Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comparative analysis of analytical methodologies for assessing the purity of synthesized piperazine (B1678402) sulfate (B86663), a compound with various pharmaceutical applications. We will explore different analytical techniques, present detailed experimental protocols, and compare their performance against a commercial standard.

Comparative Analysis of Analytical Techniques

The purity of piperazine sulfate is determined by quantifying the piperazine and sulfate content and identifying and quantifying any impurities. A variety of analytical techniques can be employed for this purpose, each with its own advantages and limitations. The choice of method often depends on the available instrumentation, the required level of sensitivity, and the specific impurities being targeted.

Table 1: Comparison of Analytical Methods for Piperazine Quantification

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
HPLC-UV with Derivatization Chromatographic separation of a UV-active piperazine derivative.[1]High sensitivity and selectivity, widely available instrumentation.[1]Requires a derivatization step, which can add complexity and potential for error.30 ppm[1]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution, suitable for identifying volatile organic impurities.Not ideal for non-volatile salts like this compound without derivatization.Varies with detector
Titrimetry (Acid-Base) Neutralization reaction between the basic piperazine and a standard acid.Simple, cost-effective, and does not require sophisticated instrumentation.Lower sensitivity and selectivity compared to chromatographic methods.Dependent on indicator and concentration

Table 2: Comparison of Analytical Methods for Sulfate Quantification

MethodPrincipleAdvantagesDisadvantages
Ion Chromatography (IC) Separation of ions based on their affinity for an ion-exchange resin.[2]High sensitivity and selectivity for various ions, can detect other ionic impurities simultaneously.[2]Requires specialized instrumentation.
Titrimetry (Precipitation) Precipitation of sulfate ions with a standard solution of barium chloride or lead nitrate.[3][4]Established and cost-effective methods.[3][4]Can be affected by the presence of other ions that may precipitate with the titrant.
Turbidimetry Measurement of the turbidity formed by the precipitation of barium sulfate.Simple and rapid for screening purposes.Less accurate and precise than IC or titration.

Experimental Protocols

Below are detailed protocols for the quantification of piperazine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and for the quantification of sulfate using ion chromatography.

Protocol 1: Quantification of Piperazine by HPLC-UV with Derivatization

This method is based on the reaction of piperazine with a derivatizing agent to make it detectable by a UV detector.

Materials:

  • This compound sample

  • Commercial this compound standard

  • Derivatizing agent (e.g., Dansyl chloride or NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., sodium bicarbonate)

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the commercial this compound standard and dissolve it in a known volume of water to prepare a stock solution.

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in a known volume of water.

  • Derivatization:

    • To an aliquot of the standard and sample solutions, add the buffer solution.

    • Add an excess of the derivatizing agent solution (dissolved in acetonitrile).

    • Heat the mixture at a specific temperature (e.g., 60°C) for a set time to ensure complete reaction.

    • Cool the reaction mixture and dilute with the mobile phase to a known volume.

  • HPLC Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Perform the chromatographic separation using a suitable mobile phase gradient.

    • Monitor the elution of the derivatized piperazine at a specific UV wavelength.

  • Quantification:

    • Identify the peak corresponding to the derivatized piperazine based on the retention time of the standard.

    • Calculate the concentration of piperazine in the synthesized sample by comparing the peak area with that of the standard.

Protocol 2: Quantification of Sulfate by Ion Chromatography (IC)

This method allows for the direct determination of sulfate ions.

Materials:

  • This compound sample

  • Commercial this compound standard

  • Sulfate standard solution

  • Deionized water

  • Ion chromatograph with a conductivity detector

  • Anion-exchange column

Procedure:

  • Standard Preparation: Prepare a series of sulfate standard solutions of known concentrations by diluting a stock sulfate standard solution.

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the commercial standard and dissolve them in a known volume of deionized water.

  • IC Analysis:

    • Inject the standard solutions and the sample solutions into the ion chromatograph.

    • Elute the ions using an appropriate eluent (e.g., carbonate-bicarbonate solution).

    • Detect the sulfate ions using the conductivity detector.

  • Quantification:

    • Generate a calibration curve by plotting the peak areas of the sulfate standards against their concentrations.

    • Determine the concentration of sulfate in the synthesized sample by interpolating its peak area on the calibration curve.

Data Presentation

The following tables present hypothetical data from the analysis of a synthesized batch of this compound compared to a commercial standard.

Table 3: Piperazine Content Analysis

SampleMethodMeasured Piperazine Content (%)Theoretical Piperazine Content (%)Purity (%)
Synthesized Batch 1HPLC-UV45.846.798.1
Synthesized Batch 2HPLC-UV46.246.798.9
Commercial StandardHPLC-UV46.646.799.8

Table 4: Sulfate Content Analysis

SampleMethodMeasured Sulfate Content (%)Theoretical Sulfate Content (%)Purity (%)
Synthesized Batch 1Ion Chromatography51.553.396.6
Synthesized Batch 2Ion Chromatography52.853.399.1
Commercial StandardIon Chromatography53.253.399.8

Table 5: Impurity Profile

ImpuritySynthesized Batch 1 (%)Synthesized Batch 2 (%)Commercial Standard (%)
Unreacted Piperazine0.50.2< 0.1
Synthesis By-product A1.00.5Not Detected
Unknown Impurity 10.30.1Not Detected

Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship for selecting an analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_piperazine_analysis Piperazine Quantification (HPLC) cluster_sulfate_analysis Sulfate Quantification (IC) cluster_impurity_analysis Impurity Profiling cluster_results Purity Assessment weigh Weigh Synthesized This compound dissolve Dissolve in Appropriate Solvent weigh->dissolve derivatize Derivatization dissolve->derivatize ic Ion Chromatography Analysis dissolve->ic impurity Identify & Quantify Impurities (e.g., GC-MS) dissolve->impurity hplc HPLC-UV Analysis derivatize->hplc quant_pip Quantify Piperazine hplc->quant_pip purity Calculate Overall Purity quant_pip->purity quant_sulf Quantify Sulfate ic->quant_sulf quant_sulf->purity impurity->purity

Caption: Experimental workflow for this compound purity assessment.

logical_relationship cluster_quantification Quantification Requirement cluster_methods Analytical Method Selection cluster_decision Final Method Choice start Start: Assess Purity of Synthesized this compound quant_type High Sensitivity & Selectivity? start->quant_type chromatography Chromatographic Methods (HPLC, IC, GC) quant_type->chromatography Yes titrimetry Titrimetric Methods quant_type->titrimetry No hplc_ic HPLC for Piperazine IC for Sulfate chromatography->hplc_ic titration Titration for both titrimetry->titration

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Hepatotoxicity of Piperazine Designer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatotoxicity of several piperazine (B1678402) designer drugs, supported by experimental data from in vitro studies. The information presented is intended to assist researchers and drug development professionals in understanding the potential liver toxicity associated with this class of compounds.

Executive Summary

Piperazine designer drugs, often consumed as recreational substances, have demonstrated varying degrees of hepatotoxicity in preclinical studies. This guide focuses on the comparative in vitro liver toxicity of four major piperazine derivatives: N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP).

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% effective concentration (EC50) values for BZP, TFMPP, MeOPP, and MDBP in different in vitro liver models, providing a quantitative comparison of their cytotoxic potential. Lower EC50 values indicate higher cytotoxicity.

CompoundPrimary Rat Hepatocytes (EC50, mM)HepaRG Cells (EC50, mM)HepG2 Cells (EC50, mM)
BZP 2.20[1]6.60[1]>10
TFMPP 0.14[1]0.45[1]0.8
MeOPP 5.58.5>10
MDBP 4.87.9>10

Data derived from Dias-da-Silva et al., 2015 & 2017.

Mechanisms of Hepatotoxicity

In vitro studies have elucidated several key mechanisms through which piperazine designer drugs exert their toxic effects on liver cells. These mechanisms are often interconnected and contribute to a cascade of events leading to cell death.

Oxidative Stress and Mitochondrial Dysfunction

A primary driver of piperazine-induced hepatotoxicity is the generation of reactive oxygen species (ROS).[2] This increase in oxidative stress disrupts normal cellular function and directly damages cellular components. The mitochondria appear to be a key target. Exposure to these drugs leads to a loss of mitochondrial membrane potential (Δψm), which impairs the electron transport chain and consequently depletes intracellular ATP levels.[2] This energy crisis further exacerbates cellular stress and pushes the cell towards apoptosis.

Apoptosis Induction

The culmination of oxidative stress and mitochondrial dysfunction is the activation of the intrinsic apoptotic pathway. A key executioner enzyme in this pathway, caspase-3, is activated in response to piperazine exposure.[2] The activation of caspase-3 orchestrates the dismantling of the cell, leading to programmed cell death.

Disruption of Cholesterol Homeostasis

Interestingly, a common feature observed with BZP, TFMPP, MeOPP, and MDBP is the upregulation of key enzymes involved in cholesterol biosynthesis.[1] This effect is mediated by the activation of the sterol regulatory element-binding protein (SREBP-1).[1] The sustained upregulation of this pathway could increase the risk of developing phospholipidosis and steatosis (fatty liver).

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Hepatotoxicity_Pathway cluster_drug Piperazine Designer Drug cluster_cell Hepatocyte Drug BZP, TFMPP, MeOPP, MDBP ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS SREBP1 ↑ SREBP-1 Activation Drug->SREBP1 Mito Mitochondrial Dysfunction ROS->Mito ATP ↓ ATP Mito->ATP Casp3 ↑ Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cholesterol ↑ Cholesterol Biosynthesis SREBP1->Cholesterol Steatosis Risk of Phospholipidosis & Steatosis Cholesterol->Steatosis

Caption: Proposed signaling pathways of piperazine-induced hepatotoxicity.

Experimental_Workflow cluster_culture Cell Culture cluster_exposure Drug Exposure cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis Culture Culture of Hepatic Cells (e.g., Primary Hepatocytes, HepaRG, HepG2) Exposure Exposure to Piperazine Designer Drugs Culture->Exposure MTT MTT Assay (Cell Viability) Exposure->MTT ROS ROS Detection (e.g., DCFH-DA) Exposure->ROS ATP ATP Quantification (Luminometry) Exposure->ATP Caspase Caspase-3 Activity (Fluorometry) Exposure->Caspase Analysis EC50 Determination & Mechanistic Interpretation MTT->Analysis ROS->Analysis ATP->Analysis Caspase->Analysis

Caption: General experimental workflow for in vitro hepatotoxicity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and may require optimization depending on the specific cell line and laboratory conditions.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate hepatic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine designer drugs for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the concentration-response curve to determine the EC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

  • Cell Seeding and Treatment: Seed and treat cells with piperazine derivatives as described for the MTT assay.

  • Probe Loading: After treatment, wash the cells with a warm buffer (e.g., PBS) and then incubate them with DCFH-DA (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Express the ROS levels as a percentage of the fluorescence intensity of the control cells.

Quantification of Intracellular ATP Levels

Intracellular ATP levels can be measured using a luciferase-based bioluminescence assay.

  • Cell Seeding and Treatment: Culture and treat the cells as previously described.

  • Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer that preserves ATP.

  • Luminometry: Add the cell lysate to a luminometer plate containing a luciferase/luciferin (B1168401) reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Signal Detection: Measure the luminescence signal using a luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Quantify the ATP concentration in the cell lysates by comparing their luminescence to the standard curve. Normalize the ATP levels to the total protein content of each sample.

Caspase-3 Activity Assay

Caspase-3 activity, a marker of apoptosis, can be measured using a fluorometric or colorimetric assay.

  • Cell Lysis: Following treatment, lyse the cells in a specific lysis buffer provided with the assay kit.

  • Substrate Incubation: Add the cell lysate to a microplate well containing a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) and a reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 in the lysate to cleave the substrate.

  • Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity based on the signal generated and normalize it to the protein concentration of the cell lysate. Express the results as a fold-change relative to the control group.

References

Evaluating the Efficacy of Piperazine Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive evaluation of the antimicrobial efficacy of piperazine derivatives, presenting a comparative analysis of their performance against bacterial and fungal pathogens, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in future research endeavors.

Antibacterial Activity of Piperazine Derivatives

Piperazine derivatives have demonstrated significant antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various piperazine derivatives compared to the widely used fluoroquinolone antibiotic, ciprofloxacin.

Table 1: Comparative Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMRSAEscherichia coliPseudomonas aeruginosaReference
Piperazine-Phthalimide Derivative (5e) -45 ± 0.15--[1]
N-Aryl Piperazine Derivative (Compound 4d) ----[2]
Piperazine-Citral Sulfonyl Derivative (5c) -29 µM--[3]
Ciprofloxacin Hybrid (14b) -< 0.016< 0.01616[4][5]
Ciprofloxacin Hybrid (16a) ----[6]
Ciprofloxacin Hybrid (16d) ----[6]
Norfloxacin Derivative (5h) ---16[5]
Norfloxacin Derivative (5k) --< 0.01616[4][5]
Norfloxacin Derivative (5l) -< 0.016-16[4]
Ciprofloxacin (Standard) < 0.016< 0.016< 0.0160.25[4][5]
Streptomycin (Standard) -17 µM--[3]
Bacitracin (Standard) -10 µg/mL--[1]

Note: "-" indicates data not available in the cited sources. µM has been noted where the source provided this unit.

Antifungal Activity of Piperazine Derivatives

The therapeutic potential of piperazine derivatives extends to fungal pathogens. Certain derivatives, particularly hybrids with azole compounds, have shown potent activity against various Candida and Aspergillus species.

Table 2: Comparative Antifungal Activity of Piperazine-Azole Hybrids (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus flavusAspergillus fumigatusReference
Piperazine-Azole Hybrid (5p) Potent activity--[7][8]
Piperazine-Modified Ketoconazole (5) -24x more potent than Ketoconazole8x more potent than Ketoconazole[9]
Alkylated Piperazine-Azole Hybrids Broad-spectrum activityBroad-spectrum activityBroad-spectrum activity[10][11]
Fluconazole (Standard) ---[12]
Ketoconazole (Standard) ---[9]

Note: "-" indicates data not available in the cited sources. Some studies report enhanced potency relative to a standard antifungal rather than specific MIC values.

Mechanisms of Antimicrobial Action

Piperazine derivatives exert their antimicrobial effects through various mechanisms, two of which are highlighted below.

Dual-Target Mechanism in Fungi

A novel piperazine-azole hybrid, compound 5p, has been shown to exhibit a potent, dual-mechanism of action against Candida albicans[7][8]. This compound simultaneously disrupts the Ras/cAMP/PKA signaling pathway , which is crucial for hyphal formation and virulence, and inhibits ergosterol (B1671047) biosynthesis . This dual attack leads to a cascade of detrimental effects, including ergosterol depletion, severe membrane disruption, and impaired cell wall integrity, ultimately resulting in rapid fungal cell death[7][8].

G cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Ergosterol Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane component of Ras Ras Cyr1 Adenylyl Cyclase (Cyr1) Ras->Cyr1 activates cAMP cAMP Cyr1->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Tpk2 TPK2 PKA->Tpk2 Hyphal_Formation Hyphal Formation & Virulence Tpk2->Hyphal_Formation promotes Piperazine_Azole Piperazine-Azole Hybrid (5p) Piperazine_Azole->Tpk2 downregulates ERG3 ERG3 Piperazine_Azole->ERG3 inhibits ERG5 ERG5 Piperazine_Azole->ERG5 inhibits ERG6 ERG6 Piperazine_Azole->ERG6 inhibits ERG3->Ergosterol ERG5->Ergosterol ERG6->Ergosterol

Caption: Dual-target mechanism of a piperazine-azole hybrid in Candida albicans.
Bacterial Membrane Disruption

Many cationic antimicrobial agents, including certain piperazine derivatives, function by disrupting the integrity of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged piperazine derivative and the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Subsequent insertion of the molecule into the lipid bilayer leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

Experimental Protocols

The following section details the standardized methodologies for determining the antimicrobial susceptibility of piperazine derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent and is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines[3][13][14][15][16].

  • Preparation of Antimicrobial Agent: A stock solution of the piperazine derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the compound.

  • Inoculum Preparation: The test microorganism is cultured to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at a specific temperature (e.g., 35-37°C for most bacteria, 35°C for fungi) for a defined period (typically 16-20 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells or by measuring the optical density using a microplate reader.

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of piperazine derivative in a 96-well plate C Inoculate each well with the microbial suspension (final conc. ~5x10^5 CFU/mL) A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate the plate (e.g., 37°C for 18-24h) C->D E Visually inspect for growth or measure optical density D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC) Assay

To determine if an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed following the MIC test.

  • Subculturing: A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquot is plated onto an appropriate agar (B569324) medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for bacterial growth.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

Piperazine derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. Their chemical tractability allows for the synthesis of diverse libraries of compounds, some of which exhibit potent efficacy against drug-resistant pathogens. The mechanisms of action, including the novel dual-target approach against fungi and membrane disruption in bacteria, offer exciting avenues for the development of next-generation antimicrobial therapies. The standardized protocols provided in this guide are intended to facilitate further research and development in this critical area of infectious disease treatment.

References

Stability Under Scrutiny: A Comparative Guide to Benzylpiperazine and Phenylpiperazine Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the stability of piperazine (B1678402) derivatives is paramount to ensuring the integrity and efficacy of these compounds in storage. This guide provides a detailed comparison of the storage stability of two common classes: benzylpiperazines and phenylpiperazines, supported by experimental data and detailed protocols.

A key study directly comparing the stability of these two classes in human whole blood found that benzylpiperazines exhibit greater stability than phenylpiperazines under various storage conditions. This suggests a fundamental difference in the susceptibility of their chemical structures to degradation.

Comparative Stability Data

The following table summarizes the percentage of the parent compound remaining after 12 months of storage in human whole blood at different temperatures.

Compound ClassSpecific CompoundStorage at Room Temp. (~20°C)Storage at 4°CStorage at -20°C
Benzylpiperazine 1-(4-methylbenzyl)-piperazine (MBZP)>70%>70%>70%
Phenylpiperazine 1-(4-methoxyphenyl)-piperazine (MeOPP)Not Detected (after 6 months)Not Detected (after 6 months)>80% (mCPP, another phenylpiperazine, after 9 months)

Data extrapolated from a study on the stability of synthetic piperazines in human whole blood. Note that for phenylpiperazines, data for the most unstable compound (MeOPP) and a more stable derivative (mCPP) are presented to show the range of stability within this class.

The data clearly indicates that while freezing can preserve the integrity of phenylpiperazines for extended periods, they are significantly more prone to degradation at room and refrigerated temperatures compared to benzylpiperazines. Phenylpiperazines stored for more than six months showed significant degradation regardless of the storage conditions[1].

Understanding Degradation Pathways

The stability of a compound is intrinsically linked to its chemical structure and its susceptibility to various degradation pathways.

Phenylpiperazines are known to be susceptible to hydrolysis.[2][3][4] The ether linkage in compounds like MeOPP can be a point of cleavage. The degradation of one novel phenylpiperazine derivative was shown to proceed via hydrolysis, a process that can be accelerated by acidic or basic conditions.[2][5]

Benzylpiperazines , on the other hand, appear to be more resistant to such degradation under common storage conditions. Their degradation in biological systems is often metabolic, involving hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety.[6][7][8] While these are metabolic pathways, they hint at the potential sites of chemical oxidation under harsh storage conditions (e.g., forced degradation).

Experimental Protocols

To assess the stability of these compounds, rigorous experimental protocols are employed. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a critical component of this assessment.

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to determine the intrinsic stability of a piperazine derivative.

1. Sample Preparation:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Quantify the amount of the parent compound remaining and identify any degradation products.

Analytical Method: HPLC-MS/MS

A robust analytical method is crucial for accurately quantifying the parent compound and its degradation products.

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in stability testing and the pharmacological context of these compounds, the following diagrams are provided.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Compound Test Compound (Benzylpiperazine or Phenylpiperazine) StockSolution Stock Solution (1 mg/mL) Compound->StockSolution Acid Acid Hydrolysis (0.1M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal (105°C, solid) StockSolution->Thermal Photo Photolytic (UV/Vis light) StockSolution->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-MS/MS Analysis Sampling->HPLC Data Data Interpretation (% Degradation, Pathway ID) HPLC->Data

Caption: A typical workflow for conducting forced degradation studies.

G Simplified Dopaminergic and Serotonergic Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake PP Phenylpiperazine (e.g., mCPP) SERT Serotonin Transporter (SERT) PP->SERT Inhibits Reuptake DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release SER_vesicle Serotonin Vesicle SER Serotonin SER_vesicle->SER Release DA->DAT Reuptake D2R Dopamine Receptor (e.g., D2) DA->D2R SER->SERT Reuptake HTR Serotonin Receptor (e.g., 5-HT2A) SER->HTR Signal Signal Transduction & Cellular Response D2R->Signal HTR->Signal

Caption: General mechanism of action for piperazine derivatives.

Conclusion

The available evidence strongly suggests that benzylpiperazines are chemically more stable than phenylpiperazines under typical storage conditions, particularly at ambient and refrigerated temperatures. Phenylpiperazines are more susceptible to degradation, with hydrolysis being a significant pathway. For long-term storage of phenylpiperazines, freezing is recommended to minimize degradation. These stability differences should be a key consideration in the handling, formulation, and development of these important research compounds. Rigorous stability testing, following established protocols, is essential to ensure the quality and reliability of experimental results.

References

Structure-Activity Relationship of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it a versatile building block for the design of novel therapeutic agents.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine derivatives in three key therapeutic areas: oncology, infectious diseases, and neurological disorders. The information presented is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of Vindoline-Piperazine Conjugates

A series of novel vindoline-piperazine conjugates have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines (NCI60). The study revealed that modifications at both the piperazine moiety and the linker connecting it to the vindoline (B23647) core significantly impact cytotoxic activity.

Data Presentation: In Vitro Anticancer Activity

The table below summarizes the 50% growth inhibition (GI50) values for a selection of vindoline-piperazine conjugates against representative cancer cell lines.

Compound IDLinker at Vindoline PositionN-substituent on PiperazineBreast Cancer (MDA-MB-468) GI₅₀ (µM)Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (µM)
23 17[4-(Trifluoromethyl)benzyl]1.00Not Reported
25 171-bis(4-Fluorophenyl)methylNot Reported1.35
20 10N-(4-Trifluoromethylphenyl)>100>100

Data extracted from a study on novel vindoline-piperazine conjugates as anticancer agents.

Structure-Activity Relationship Insights

The data indicates that the position of the piperazine conjugate on the vindoline scaffold is crucial for activity. Conjugates at position 17 of vindoline (compounds 23 and 25 ) demonstrated significantly higher potency compared to those at position 10 (compound 20 ). Furthermore, the nature of the N-substituent on the piperazine ring plays a key role in determining the anticancer activity. The presence of a [4-(trifluoromethyl)benzyl] group (compound 23 ) and a 1-bis(4-fluorophenyl)methyl group (compound 25 ) resulted in potent growth inhibition.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen:

The in vitro antiproliferative activity of the vindoline-piperazine conjugates was determined using the NCI-60 screen.[4]

  • Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Addition: After 24 hours of incubation, the test compounds are added at five different concentrations (typically ranging from 10 nM to 100 µM).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: The assay is terminated by the addition of cold trichloroacetic acid (TCA) to fix the cells. The fixed cells are then stained with sulforhodamine B (SRB), a protein-binding dye.

  • Data Analysis: The absorbance of the solubilized dye is measured at 515 nm, and the GI50 value is calculated, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Visualization

SAR_Anticancer cluster_vindoline Vindoline Core cluster_piperazine Piperazine Substituents cluster_activity Anticancer Activity Vindoline Vindoline Position 17 Position 17 Vindoline->Position 17 Linker Position 10 Position 10 Vindoline->Position 10 Linker Piperazine_23 [4-(CF3)benzyl]piperazine High_Activity High Potency (Low µM GI₅₀) Piperazine_23->High_Activity Piperazine_25 bis(4-F-phenyl)methylpiperazine Piperazine_25->High_Activity Piperazine_20 N-(4-CF3-phenyl)piperazine Low_Activity Low Potency (>100 µM GI₅₀) Piperazine_20->Low_Activity Position 17->Piperazine_23 Position 17->Piperazine_25 Position 10->Piperazine_20

SAR of Vindoline-Piperazine Conjugates.

Antimicrobial Activity of Coumarin-Piperazine Hybrids

A series of coumarin-piperazine hybridized indolylcyanoenones were synthesized and evaluated for their antibacterial activity. The study highlights the importance of specific substituents on the indole (B1671886) and piperazine moieties for potent antimicrobial effects.

Data Presentation: In Vitro Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected coumarin-piperazine hybrids against Gram-positive and Gram-negative bacteria.

Compound IDIndole C6-substituentN-substituent on PiperazineS. aureus 25923 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
5e 6-BromoUnsubstituted2>32
5f 6-MethylUnsubstituted>322
11f Unsubstituted4-Chlorobenzyl>321

Data extracted from a study on the synthesis and biological evaluation of piperazine hybridized coumarin (B35378) indolylcyanoenones with antibacterial potential.[5]

Structure-Activity Relationship Insights

The SAR study of these hybrids reveals that substitution on the indole ring and the piperazine nitrogen significantly influences antibacterial potency and spectrum. A 6-bromo substitution on the indole ring (compound 5e ) confers potent activity against the Gram-positive bacterium S. aureus, while a 6-methyl group (compound 5f ) leads to strong inhibition of the Gram-negative bacterium P. aeruginosa. Furthermore, N-substitution on the piperazine ring, such as with a 4-chlorobenzyl group (compound 11f ), dramatically enhances activity against P. aeruginosa, resulting in a MIC value superior to the control drug.

Experimental Protocols

Broth Microdilution Method for MIC Determination:

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6]

  • Preparation of Inoculum: Bacterial strains are grown overnight and then diluted in Mueller-Hinton broth to a concentration of approximately 5 x 105 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization

SAR_Antibacterial cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Antibacterial Activity Scaffold Coumarin-Piperazine-Indole Mod_5e Indole-C6: Br Piperazine-N: H Scaffold->Mod_5e Mod_5f Indole-C6: CH₃ Piperazine-N: H Scaffold->Mod_5f Mod_11f Indole-C6: H Piperazine-N: 4-Cl-Bn Scaffold->Mod_11f Activity_Sa Potent vs. S. aureus (Gram+) Mod_5e->Activity_Sa Activity_Pa Potent vs. P. aeruginosa (Gram-) Mod_5f->Activity_Pa Mod_11f->Activity_Pa

SAR of Coumarin-Piperazine Hybrids.

Acetylcholinesterase Inhibitory Activity of Thiazole-Piperazine Derivatives

A series of thiazole-substituted benzoylpiperazine derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. The study demonstrated that the nature and position of substituents on the phenyl ring of the benzoyl moiety significantly affect the inhibitory potency.

Data Presentation: In Vitro Acetylcholinesterase Inhibition

The table below shows the 50% inhibitory concentration (IC50) values of selected thiazole-piperazine derivatives against AChE.

Compound IDSubstituent on Benzoyl Phenyl RingAChE IC₅₀ (µM)
35 4-Methoxy0.9767
38 3-Methyl0.9493
40 4-Chloro0.8023
Donepezil (Standard) -~0.02

Data extracted from a study on thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors.

Structure-Activity Relationship Insights

The results indicate that electron-donating groups (e.g., 4-methoxy in compound 35 ) and electron-withdrawing groups (e.g., 4-chloro in compound 40 ) on the benzoyl phenyl ring can lead to potent AChE inhibition. The position of the substituent also plays a role, as seen with the 3-methyl derivative (compound 38 ). While these compounds are potent inhibitors, they are less active than the standard drug, Donepezil, suggesting further optimization is needed.

Experimental Protocols

Ellman's Method for Acetylcholinesterase Inhibition Assay:

The AChE inhibitory activity was measured using a modified Ellman's spectrophotometric method.[7][8]

  • Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase enzyme.

  • Assay Principle: AChE hydrolyzes ATCI to thiocholine (B1204863) and acetate. The produced thiocholine reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

  • Procedure: The assay is performed in a 96-well plate. The enzyme is pre-incubated with the test compound for a specific period. The reaction is initiated by the addition of the substrate and DTNB.

  • Measurement: The increase in absorbance is monitored at 412 nm over time.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.

Visualization

SAR_AChE cluster_core Core Structure cluster_substituents Benzoyl Phenyl Substituents cluster_activity AChE Inhibition Core Thiazole-Piperazine Sub_4OMe 4-OCH₃ Core->Sub_4OMe Substitution Sub_3Me 3-CH₃ Core->Sub_3Me Substitution Sub_4Cl 4-Cl Core->Sub_4Cl Substitution Potent Potent Inhibition (Sub-µM IC₅₀) Sub_4OMe->Potent Sub_3Me->Potent Sub_4Cl->Potent

SAR of Thiazole-Piperazine AChE Inhibitors.

References

A Comparative Guide: 4-Methylpiperidine vs. Piperazine for Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that can significantly impact the yield and purity of the final peptide product. While piperidine (B6355638) has traditionally been the reagent of choice for this task, concerns over its toxicity and regulatory status have prompted researchers to seek safer and equally effective alternatives. This guide provides a detailed comparison of two such alternatives, 4-methylpiperidine (B120128) and piperazine (B1678402), for Fmoc deprotection, supported by experimental data and protocols.

Performance Comparison: Efficiency and Purity

A study comparing the performance of 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) in the microwave-assisted synthesis of four different peptide sequences revealed that all three reagents generally behave similarly.[1][2] However, a more detailed analysis showed a correlation between the hydrophobicity and size of the peptide and the resulting yield and purity.[1] For instance, in the synthesis of one peptide (NBC1951), the greatest variation in performance was observed between piperidine and the other two deprotection reagents.[1]

The choice of deprotection reagent can be crucial for specific amino acid residues. For example, arginine deprotection requires a minimum of 10 minutes to be efficient, with no significant differences observed between the three reagents at that time point.[1][2] In contrast, for leucine, deprotection was efficient with any of the three reagents, even at shorter reaction times.[1][2] Notably, at very short deprotection times, piperazine was found to be less efficient than 4-methylpiperidine and piperidine.[1][2]

Table 1: Comparison of Crude Product Yield and Purity for Four Synthesized Peptides [1]

PeptideDeprotection ReagentCrude Yield (%)Purity (%)Peptide-Specific Yield (%)
NBC112 4-Methylpiperidine (4MP)85.7 78.567.2
Piperidine (PP)83.380.0 66.6
Piperazine (PZ)80.079.263.4
NBC155 4-Methylpiperidine (4MP)88.9 82.173.0
Piperidine (PP)85.783.3 71.4
Piperazine (PZ)83.381.567.9
NBC759 4-Methylpiperidine (4MP)90.0 85.0 76.5
Piperidine (PP)88.984.274.8
Piperazine (PZ)86.783.372.2
NBC1951 4-Methylpiperidine (4MP)80.075.060.0
Piperidine (PP)83.3 78.0 65.0
Piperazine (PZ)75.072.054.0

Highest values are in bold.

Mitigating Side Reactions

A significant challenge in Fmoc-based SPPS is the occurrence of side reactions during deprotection, such as aspartimide and diketopiperazine formation.[3] The basicity of the deprotection reagent plays a crucial role in the prevalence of these side products. Piperazine, often used in combination with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to be effective in reducing diketopiperazine formation.[3][4] For instance, a combination of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can significantly minimize this side reaction.[3][4]

Experimental Protocols

Detailed methodologies are essential for reproducible results in SPPS. Below are the experimental protocols for Fmoc deprotection using 4-methylpiperidine and piperazine.

Protocol 1: Fmoc Deprotection using 4-Methylpiperidine

This protocol is based on the synthesis of peptides using a microwave-assisted synthesizer.[1]

  • Reagent Preparation : Prepare a 20% (v/v) solution of 4-methylpiperidine in N,N-dimethylformamide (DMF).

  • Resin Swelling : Swell the peptide-resin in DMF.

  • Deprotection : Treat the resin with the 20% 4-methylpiperidine solution. In a microwave synthesizer, this step is typically performed for a specified time and at a controlled temperature as part of the automated protocol. For manual synthesis, two treatments of 10 minutes each with constant shaking are common.

  • Washing : Thoroughly wash the resin with DMF to remove the deprotection reagent and the dibenzofulvene-adduct.

Protocol 2: Fmoc Deprotection using Piperazine

This protocol is also adapted for microwave-assisted synthesis and takes into account the solubility of piperazine.[1]

  • Reagent Preparation : Prepare a 10% (w/v) solution of piperazine in a 9:1 mixture of DMF and ethanol (B145695). The addition of ethanol is necessary to improve the solubility of piperazine.[1]

  • Resin Swelling : Swell the peptide-resin in DMF.

  • Deprotection : Treat the resin with the 10% piperazine solution following the synthesizer's protocol.

  • Washing : Wash the resin extensively with DMF to remove all traces of the deprotection solution.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by a secondary amine like 4-methylpiperidine or piperazine proceeds via a two-step mechanism.[1][2] First, the base abstracts the acidic proton at the C9 position of the fluorene (B118485) ring. This is followed by a β-elimination step that cleaves the carbamate (B1207046) bond, releasing the free amine of the peptide and generating a dibenzofulvene (DBF) intermediate.[1][2] The secondary amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct.[1][2]

Fmoc_Deprotection_Workflow Fmoc_Peptide Fmoc-Peptide-Resin Proton_Abstraction Proton Abstraction (Base) Fmoc_Peptide->Proton_Abstraction Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Free_Amine H2N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Base_Scavenging Base Scavenging DBF->Base_Scavenging DBF_Adduct DBF-Base Adduct Base_Scavenging->DBF_Adduct Base Base (4-Methylpiperidine or Piperazine) Base->Proton_Abstraction Base->Base_Scavenging

Caption: Fmoc deprotection workflow.

Logical Relationship for Reagent Selection

The choice between 4-methylpiperidine and piperazine for Fmoc deprotection depends on several factors, including the peptide sequence, the potential for side reactions, and the desired reaction kinetics.

Reagent_Selection_Logic Start Select Fmoc Deprotection Reagent Sequence_Analysis Analyze Peptide Sequence (e.g., presence of Asp, Pro) Start->Sequence_Analysis Asp_Present Aspartimide-prone sequence? Sequence_Analysis->Asp_Present DKP_Present Diketopiperazine-prone sequence? Sequence_Analysis->DKP_Present Kinetics_Consideration Consider Deprotection Kinetics (Standard vs. Difficult Residues) Difficult_Residue Difficult/hindered residue? Kinetics_Consideration->Difficult_Residue Select_4MP Select 4-Methylpiperidine (General Purpose, Good Kinetics) Select_Piperazine Select Piperazine (Often with DBU to reduce side reactions) Asp_Present->Select_Piperazine Yes Asp_Present->DKP_Present No DKP_Present->Kinetics_Consideration No DKP_Present->Select_Piperazine Yes Difficult_Residue->Select_4MP No (Standard) Difficult_Residue->Select_4MP Yes (Longer time) Difficult_Residue->Select_Piperazine Yes (with DBU for speed)

Caption: Decision logic for reagent selection.

References

A Comparative Guide to Piperazine-Modified Activated Carbon for CO2 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Performance of Piperazine-Modified Activated Carbon in CO2 Capture

The imperative to mitigate carbon dioxide (CO2) emissions has driven extensive research into efficient and cost-effective capture technologies. Among the promising solid adsorbents, amine-modified activated carbon has garnered significant attention due to its high CO2 selectivity and adsorption capacity. This guide provides a detailed comparison of piperazine-modified activated carbon (Pz-AC) with unmodified activated carbon and other amine-functionalized alternatives, supported by experimental data and detailed methodologies.

Performance Comparison of CO2 Adsorbents

The modification of activated carbon with piperazine (B1678402), a cyclic diamine, has been shown to significantly enhance its CO2 adsorption capabilities. The introduction of amine functional groups creates active sites for chemisorption of the acidic CO2 molecules, augmenting the physisorption capacity of the pristine activated carbon.

Experimental studies have demonstrated a notable increase in CO2 uptake by Pz-AC compared to its unmodified counterpart. In one study, at room temperature and atmospheric pressure, piperazine-impregnated activated carbon exhibited a CO2 adsorption capacity of 23.17 mg/g.[1] This represents a substantial improvement over unmodified activated carbon, which showed an adsorption capacity of 16.47 mg/g under the same conditions.[1] Interestingly, the presence of moisture was found to be detrimental to the performance of unmodified activated carbon, reducing its capacity to 6.12 mg/g.[1]

Under elevated pressures, the performance of Pz-AC is even more pronounced. Research has indicated a CO2 adsorption capacity as high as 203.842 mg/g at 25 °C and 8 bar, highlighting its potential for applications where higher operating pressures are feasible.[2]

While direct comparative studies under identical conditions are limited, the performance of other amine-modified activated carbons provides a valuable benchmark. For instance, activated carbon impregnated with diethanolamine (B148213) (DEA) has been reported to achieve a CO2 adsorption capacity of 5.63 mmol/g. It is important to note that direct comparisons of adsorption capacities should be made with caution due to variations in experimental conditions such as amine loading, temperature, pressure, and the specific surface area of the parent activated carbon.

AdsorbentCO2 Adsorption CapacityExperimental Conditions
Piperazine-Modified Activated Carbon (Pz-AC)23.17 mg/gRoom Temperature, Atmospheric Pressure
Unmodified Activated Carbon16.47 mg/gRoom Temperature, Atmospheric Pressure
Moisturized Activated Carbon6.12 mg/gRoom Temperature, Atmospheric Pressure
Piperazine-Modified Activated Carbon (Pz-AC)203.842 mg/g25 °C, 8 bar
Diethanolamine-Modified Activated Carbon (DEA-AC)5.63 mmol/gNot specified in detail

The Influence of Temperature on Adsorption Performance

As with most adsorption processes, temperature plays a critical role in the CO2 capture efficiency of Pz-AC. The adsorption of CO2 is an exothermic process, and consequently, an increase in temperature generally leads to a decrease in adsorption capacity.

Experimental data illustrates this trend clearly. For Pz-AC with a 3.12 wt% piperazine loading, the CO2 adsorption capacity decreased from 0.5266 mmol/g at 25 °C to 0.2870 mmol/g at 45 °C, and further to 0.1990 mmol/g at 55 °C.[1] A similar trend was observed for unmodified activated carbon, with its capacity dropping from 0.3742 mmol/g at 25 °C to 0.1737 mmol/g at 55 °C.[1] This underscores the importance of optimizing the operating temperature to maximize CO2 capture while considering the kinetics of the adsorption process.

AdsorbentCO2 Adsorption Capacity (mmol/g) at 25 °CCO2 Adsorption Capacity (mmol/g) at 45 °CCO2 Adsorption Capacity (mmol/g) at 55 °C
3.12 wt% Piperazine-Modified Activated Carbon (Pz-AC)0.52660.28700.1990
Unmodified Activated Carbon0.37420.21010.1737
Moisturized Activated Carbon0.13900.08260.0670

Experimental Protocols

A fundamental understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following sections outline the key experimental procedures for the synthesis, characterization, and testing of piperazine-modified activated carbon.

Synthesis of Piperazine-Modified Activated Carbon

The most common method for preparing Pz-AC is through impregnation . A typical procedure involves the following steps:

  • Preparation of the Impregnation Solution: A predetermined amount of piperazine is dissolved in a suitable solvent, such as ethanol, to create a solution of a specific concentration.

  • Impregnation: The activated carbon is then immersed in the piperazine solution. The mixture is typically stirred for a set period to ensure uniform distribution of the piperazine onto the activated carbon surface and within its porous structure.

  • Drying: After impregnation, the solvent is removed by drying the material in an oven at a specific temperature (e.g., 105 °C for 24 hours) to obtain the final Pz-AC adsorbent.

Characterization of the Adsorbent

To understand the physical and chemical properties of the modified adsorbent, several characterization techniques are employed:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the adsorbent's surface morphology, revealing changes in the surface texture and porosity after modification.

  • Brunauer-Emmett-Teller (BET) Analysis: Determines the specific surface area, pore volume, and pore size distribution of the activated carbon before and after modification. This is critical for understanding how the impregnation of piperazine affects the physical structure of the adsorbent.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present on the surface of the adsorbent. FTIR analysis can confirm the successful incorporation of amine groups from piperazine onto the activated carbon structure.

CO2 Adsorption/Desorption Experiments

The CO2 capture performance is typically evaluated using a fixed-bed adsorption system. The general workflow is as follows:

  • Adsorbent Packing: A known quantity of the Pz-AC adsorbent is packed into a column.

  • Adsorption: A gas stream with a specific CO2 concentration is passed through the adsorbent bed at a controlled flow rate and temperature. The concentration of CO2 at the outlet of the column is continuously monitored using a gas analyzer. The breakthrough curve, which is a plot of the outlet CO2 concentration versus time, is used to determine the adsorption capacity of the material.

  • Desorption (Regeneration): After saturation with CO2, the adsorbent can be regenerated. This is typically achieved by temperature swing adsorption (TSA), where the temperature of the adsorbent bed is increased to a certain level (e.g., by heating in a stream of inert gas like nitrogen) to release the captured CO2. The efficiency and stability of the adsorbent over multiple adsorption-desorption cycles are key performance indicators for practical applications.

Process Visualization

To provide a clearer understanding of the experimental workflow and the underlying principles, the following diagrams have been generated using the DOT language.

CO2_Adsorption_Workflow cluster_prep Adsorbent Preparation cluster_adsorption CO2 Adsorption cluster_regeneration Regeneration AC Activated Carbon Impregnation Impregnation AC->Impregnation PZ_Sol Piperazine Solution PZ_Sol->Impregnation Drying Drying Impregnation->Drying Pz-AC Piperazine-Modified AC Drying->Pz-AC Adsorption_Column Fixed-Bed Column with Pz-AC Pz-AC->Adsorption_Column CO2_Gas CO2 Gas Mixture CO2_Gas->Adsorption_Column CO2_Free_Gas CO2-Free Gas Adsorption_Column->CO2_Free_Gas Saturated_Adsorbent CO2-Saturated Pz-AC Adsorption_Column->Saturated_Adsorbent Heating Heating (TSA) Saturated_Adsorbent->Heating Regenerated_Adsorbent Regenerated Pz-AC Heating->Regenerated_Adsorbent Concentrated_CO2 Concentrated CO2 Heating->Concentrated_CO2 Regenerated_Adsorbent->Adsorption_Column Reuse Adsorption_Mechanism cluster_physical Physisorption cluster_chemical Chemisorption AC_Surface Activated Carbon Surface CO2_1 CO2 AC_Surface->CO2_1 van der Waals forces Amine_Group Piperazine Amine Group (-NH) CO2_2 CO2 Amine_Group->CO2_2 Chemical Reaction Carbamate Carbamate Formation

References

Safety Operating Guide

Piperazine sulfate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of piperazine (B1678402) sulfate (B86663) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed, it must be managed as hazardous waste from the moment it is designated for disposal.[1][2] Adherence to institutional and federal guidelines is mandatory to protect personnel and the environment.

Researchers, scientists, and drug development professionals must follow a structured procedure for the disposal of piperazine sulfate and its containers. This involves using appropriate personal protective equipment (PPE), correct containerization and labeling, designated storage, and formal pickup requests through the institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Clothing: A lab coat or other protective clothing.[2]

Avoid generating dust and prevent the chemical from coming into contact with skin, eyes, or clothing.[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Characterization Treat all this compound and materials contaminated with it (e.g., gloves, absorbent paper, empty containers) as hazardous chemical waste.[4] Do not dispose of it in the regular trash or pour it down the drain.[5][6] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][7]

Step 2: Select and Prepare a Waste Container Choose a container that is compatible with this compound and is in good condition with no leaks.[8] A container with a secure, leak-proof screw-on cap is required.[9] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5]

Step 3: Label the Waste Container As soon as the first amount of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[4][5] The label must be filled out completely and legibly, including the following information:

  • The words "Hazardous Waste" .[5][8]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[5] For mixtures, list all chemical components and their approximate percentages.

  • Generator Information: The name and contact information of the Principal Investigator or responsible person.[5]

  • Location: The building and room number where the waste was generated.[5]

  • Hazard Pictograms: Check the appropriate hazard pictograms (e.g., for irritation and acute toxicity).[1][5]

Step 4: Store the Waste Container Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[10] Follow these storage guidelines:

  • Keep Containers Closed: The container must be securely closed at all times, except when you are actively adding waste.[8][9]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a tray or bin) to contain any potential leaks or spills.[9]

  • Segregate Incompatibles: Store this compound waste away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11]

Step 5: Arrange for Disposal Once the container is full or you have no more this compound waste to discard, complete the hazardous waste tag by filling in the "full" date. Submit a chemical waste collection request to your institution's EHS office.[5] EHS will then arrange for the pickup and final disposal by a licensed hazardous waste contractor.[1]

Quantitative Regulatory Limits

The following table summarizes key quantitative limits for hazardous waste accumulation in a Satellite Accumulation Area (SAA). These are general guidelines, and specific institutional or local rules may vary.

ParameterLimitDescription
Maximum Volume 55 gallonsThe total amount of a single hazardous waste stream that can be accumulated in an SAA.[4][10]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)The limit for "P-listed" acutely hazardous wastes.[10]
Maximum Accumulation Time 90 days to 12 monthsWaste must be collected within this timeframe from the initial generation date, provided quantity limits are not exceeded.[7][9][10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal & Removal A Waste Generation (Unused/Contaminated this compound) B Select & Prepare Compatible Waste Container A->B Step 1 C Label Container 'Hazardous Waste' & Details B->C Step 2 D Store in Designated SAA (Closed, w/ Secondary Containment) C->D Step 3 E Container Full or Waste Stream Complete D->E Accumulate Waste F Submit Waste Pickup Request to EHS/Safety Office E->F Step 4 G EHS Schedules Pickup with Licensed Waste Contractor F->G Step 5 H Proper Off-Site Disposal (e.g., Incineration) G->H Step 6

References

Essential Safety and Logistical Information for Handling Piperazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Piperazine sulfate (B86663), tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Piperazine sulfate is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion of this substance is harmful.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should be used in conjunction with goggles when there is a splash hazard.[4] Eyewash stations must be readily accessible.[4][5]
Skin Protection Gloves and Protective ClothingWear impervious, flame-resistant clothing and gloves.[2][6] Always inspect gloves for integrity before use.[2] Contaminated work clothes should not be taken home and must be laundered separately before reuse.[3][4][7] An emergency shower should be located in the immediate work area.[4]
Respiratory Protection Fume Hood / RespiratorAlways handle this compound in a well-ventilated area or under a chemical fume hood.[1][6][7] If dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[5][6][7]

Operational and Disposal Plans

Handling Procedures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[3][7]

  • Prevent the formation of dust and aerosols.[1][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

  • Wash hands thoroughly with soap and water after handling.[1][3]

  • Keep the container tightly sealed when not in use.[3][8]

  • Keep away from ignition sources such as heat, sparks, and open flames.[1][4]

Storage Plan:

  • Store in original, tightly sealed containers.[3][8]

  • Keep in a cool, dry, and well-ventilated location.[3][4]

  • Store away from incompatible materials, particularly strong acids and oxidizing agents.[3][4]

  • Protect containers from physical damage.[3]

Disposal Plan:

  • This compound waste is considered hazardous and must be disposed of accordingly.[4]

  • Disposal should be carried out by a licensed waste disposal company.[1]

  • Consult with your state and local environmental protection agencies for specific disposal regulations.[4]

  • Decontaminate empty containers before disposal.[3]

Emergency and First Aid Protocols

Immediate response is critical in the event of an exposure or spill.

Spill Response:

  • Evacuate: Immediately clear the area of all personnel not equipped with proper protective gear.[4]

  • Isolate: Remove all sources of ignition from the spill area.[3][4]

  • Contain: For major spills, use an inert material like sand, earth, or vermiculite (B1170534) to contain the substance.[3] Prevent the spill from entering drains or waterways.[1][3]

  • Clean-up: For minor spills, use dry clean-up methods to avoid generating dust.[3][7] Carefully collect the material into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Decontaminate: Ventilate and wash the spill area after the clean-up is complete.[4]

First Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids.[1][2][3] If present, remove contact lenses if it is easy to do so.[1] Seek immediate medical attention from an ophthalmologist.
Skin Contact Instantly remove all contaminated clothing.[2][3] Wash the affected skin area with plenty of soap and water.[1][2][3] Seek immediate medical attention.[1][2][9]
Inhalation Move the individual to an area with fresh air.[2][3] If the person is not breathing, administer artificial respiration.[2][3] Seek immediate medical attention.[2]
Ingestion Rinse the mouth thoroughly with water.[2][3] Do NOT induce vomiting.[2][6] Call a physician or poison control center immediately.[1][2][6]

Emergency Response Workflow

The following diagram outlines the logical steps for responding to an incident involving this compound.

G cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Specific Actions cluster_followup Follow-Up Spill Spill or Release Evacuate Evacuate Area Spill->Evacuate Exposure Personnel Exposure Alert Alert Supervisor & Emergency Services Exposure->Alert Evacuate->Alert PPE Don Appropriate PPE Alert->PPE FirstAid Administer First Aid (See Table) PPE->FirstAid ContainSpill Contain Spill (Isolate & Absorb) PPE->ContainSpill Medical Seek Professional Medical Attention FirstAid->Medical Cleanup Clean & Decontaminate ContainSpill->Cleanup Dispose Dispose of Waste Cleanup->Dispose Report Complete Incident Report Dispose->Report Medical->Report Review Review & Update Safety Procedures Report->Review

Caption: Workflow for this compound Incident Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.